DMTr-TNA-5MeU-amidite
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C39H47N4O8P |
|---|---|
分子量 |
730.8 g/mol |
IUPAC名 |
3-[[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-23-11-22-40)51-35-34(25-48-37(35)42-24-28(5)36(44)41-38(42)45)50-39(29-12-9-8-10-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h8-10,12-21,24,26-27,34-35,37H,11,23,25H2,1-7H3,(H,41,44,45)/t34-,35?,37+,52?/m0/s1 |
InChIキー |
CEPXSVFEFKTSLF-CZEFHYMUSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@H](CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
製品の起源 |
United States |
Foundational & Exploratory
DMTr-TNA-5MeU-amidite: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-TNA-5MeU-amidite is a specialized phosphoramidite (B1245037) monomer crucial for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides containing 5-methyluridine (B1664183). TNA is a synthetic analogue of DNA and RNA, distinguished by its threose sugar backbone, which confers remarkable resistance to nuclease degradation.[1][2] This property makes TNA an attractive candidate for various therapeutic and diagnostic applications, including antisense therapy and aptamer development.[1][2] The 5-methyluridine modification, in particular, can enhance the thermal stability of nucleic acid duplexes. This technical guide provides an in-depth overview of this compound, its properties, its use in solid-phase oligonucleotide synthesis, and its applications in biomedical research.
Core Properties of this compound
This compound is a white to off-white solid powder. Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C39H47N4O8P | [3][4] |
| Molecular Weight | 730.8 g/mol | [3][4] |
| CAS Number | 325683-94-1 | [4][5] |
| Storage Conditions | -20°C | [3][4] |
| Purity | ≥ 98% |
Solid-Phase Synthesis of TNA Oligonucleotides
The synthesis of TNA oligonucleotides using this compound is performed on an automated DNA/RNA synthesizer utilizing phosphoramidite chemistry. The synthesis cycle consists of four primary steps: deprotection, coupling, capping, and oxidation.
Experimental Protocol: Solid-Phase Synthesis
-
Support Preparation : The synthesis begins with the desired first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
Deprotection (Detritylation) : The 5'-dimethoxytrityl (DMTr) protecting group on the support-bound nucleoside is removed by treatment with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling : The this compound is activated by an activating agent (e.g., 5-ethylthio-1H-tetrazole (ETT)) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The efficiency of this step is critical for the overall yield of the full-length oligonucleotide.
-
Capping : Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion-mutant sequences in subsequent cycles.
-
Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing solution, typically containing iodine, water, and pyridine.
-
Cycle Repetition : These four steps are repeated for each subsequent monomer until the desired TNA oligonucleotide sequence is assembled.
The following diagram illustrates the workflow of a single cycle in solid-phase TNA oligonucleotide synthesis.
Coupling Efficiency
| Activator | Reaction Time (min) | Coupling Yield (%) |
| 5-Ethylthio-1H-tetrazole (ETT) | 10 | 98.5 |
| Dicyanoimidazole (DCI) | 15 | 95.1 |
| Pyridinium Trifluoroacetate (Py·TFA) | 20 | 92.3 |
Deprotection and Purification of TNA Oligonucleotides
Following synthesis, the TNA oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The final product is then purified to remove truncated sequences and other impurities.
Experimental Protocol: Deprotection and Purification
-
Cleavage and Base Deprotection : The solid support is treated with concentrated aqueous ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.
-
Purification : The crude oligonucleotide solution is typically purified using high-performance liquid chromatography (HPLC). Reverse-phase HPLC (RP-HPLC) is a common method for purifying oligonucleotides. The choice of column and gradient conditions will depend on the length and sequence of the TNA oligonucleotide.
-
Desalting : After HPLC purification, the collected fractions containing the pure TNA oligonucleotide are desalted to remove any remaining salts from the purification buffers.
-
Characterization : The final product is characterized by methods such as mass spectrometry (MS) to confirm the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.
Applications of TNA Oligonucleotides Containing 5-Methyluridine
The unique properties of TNA make it a promising tool in various research and therapeutic areas. The inclusion of 5-methyluridine can further enhance its properties for specific applications.
Antisense Therapy
TNA oligonucleotides can be designed to be complementary to a specific messenger RNA (mRNA) sequence, thereby blocking its translation into a protein. This antisense mechanism can be used to down-regulate the expression of disease-causing genes. A recent study demonstrated the use of TNA oligonucleotides to knock down the expression of Akt genes, which are implicated in triple-negative breast cancer.[6][7]
The following diagram illustrates the signaling pathway of Akt and the mechanism of its inhibition by a TNA antisense oligonucleotide.
Aptamer Selection
Aptamers are short, single-stranded nucleic acid molecules that can bind to a specific target molecule with high affinity and specificity. TNA's resistance to nucleases makes it an excellent candidate for the development of therapeutic and diagnostic aptamers. The process of selecting aptamers is called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
The following diagram outlines the logical workflow for the SELEX process to generate TNA aptamers.
Conclusion
This compound is a vital building block for the synthesis of modified TNA oligonucleotides. The inherent stability of the TNA backbone, combined with the potential for enhanced binding affinity from the 5-methyluridine modification, makes these molecules powerful tools for researchers in drug development and molecular biology. The detailed protocols and workflows provided in this guide offer a comprehensive resource for scientists looking to incorporate TNA technology into their research. As our understanding of the therapeutic potential of synthetic nucleic acids continues to grow, the importance of specialized monomers like this compound will undoubtedly increase.
References
- 1. WO2023117738A1 - Threose nucleic acid antisense oligonucleotides and methods thereof - Google Patents [patents.google.com]
- 2. Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aptamer SELEX - Novaptech [novaptech.com]
- 6. Making sure you're not a bot! [tib.eu]
- 7. TNA-Mediated Antisense Strategy to Knockdown Akt Genes for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DMTr-TNA-5MeU-amidite: Structure, Synthesis, and Applications in Oligonucleotide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-α-L-threofuranosyl-(5-methyluridine)-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite, commonly known as DMTr-TNA-5MeU-amidite. This document details its chemical structure, outlines the synthesis methodologies for TNA phosphoramidites, and explores its applications in the synthesis of therapeutic oligonucleotides, particularly in the context of gene silencing technologies.
Core Concepts: Introduction to TNA and Phosphoramidite (B1245037) Chemistry
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that utilizes a threose sugar backbone, distinguishing it from the deoxyribose and ribose backbones of DNA and RNA, respectively. This structural modification imparts unique properties to TNA, including high stability against nuclease degradation, a key advantage for in vivo therapeutic applications. TNA can form stable duplexes with itself, as well as with DNA and RNA, making it a promising candidate for antisense and RNA interference (RNAi) based therapies.
This compound is a phosphoramidite monomer, a critical building block for the chemical synthesis of TNA oligonucleotides. The phosphoramidite chemistry is the gold standard for automated solid-phase oligonucleotide synthesis. The dimethoxytrityl (DMTr) group at the 5'-end provides a temporary protective group that is removed at each cycle of synthesis, while the phosphoramidite moiety at the 3'-end enables the efficient coupling of the next nucleotide in the growing chain.
Chemical Structure and Properties
The chemical structure of this compound is fundamental to its function in oligonucleotide synthesis. The key components are:
-
5'-O-Dimethoxytrityl (DMTr) group: A bulky acid-labile protecting group on the 5'-hydroxyl of the threose sugar. Its removal allows for the stepwise addition of subsequent phosphoramidite monomers.
-
α-L-threofuranosyl sugar: The core of the TNA backbone, providing the unique structural and stability characteristics of TNA.
-
5-methyluridine (5MeU): The nucleobase, which is a modified form of uracil (B121893) (equivalent to thymine (B56734) in DNA). It participates in Watson-Crick base pairing with adenine.
-
3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite: The reactive phosphitylating agent that enables the formation of the phosphite (B83602) triester linkage to the 5'-hydroxyl of the preceding nucleotide in the growing oligonucleotide chain.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H47N4O8P | [1][2] |
| Molecular Weight | 730.79 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in acetonitrile, DCM | |
| Storage Conditions | -20°C, under inert atmosphere | [1] |
Synthesis of DMTr-TNA-Phosphoramidites: An Overview
The synthesis of DMTr-TNA-phosphoramidite monomers is a multi-step process that begins with a readily available chiral precursor. While a detailed, step-by-step protocol for this compound is proprietary to commercial suppliers, the general synthetic route has been described in the scientific literature.[3][4][5]
Experimental Protocol: General Synthesis of TNA Nucleosides and Phosphoramidites
-
Synthesis of the Protected Threofuranosyl Sugar: The synthesis typically starts from L-ascorbic acid, which is converted in four steps to a protected α-L-threofuranosyl sugar derivative.[3] This involves protection of hydroxyl groups and stereospecific reactions to yield the correct threose configuration.
-
Glycosylation: The protected threose sugar is then coupled with the desired nucleobase (in this case, 5-methyluracil) via a Vorbrüggen-Hilbert-Johnson glycosylation reaction.[3][5] This reaction forms the N-glycosidic bond between the C1' of the sugar and the N1 of the pyrimidine (B1678525) base.
-
Deprotection and 5'-DMTr Protection: The protecting groups on the sugar are selectively removed, followed by the introduction of the 4,4'-dimethoxytrityl (DMTr) group at the 5'-hydroxyl position. This is typically achieved by reacting the nucleoside with DMTr-Cl in the presence of a base.[5]
-
Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group. The 5'-O-DMTr-TNA nucleoside is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to yield the final DMTr-TNA-phosphoramidite monomer.[5]
-
Purification: Each intermediate and the final product are purified using chromatographic techniques, such as silica (B1680970) gel chromatography, to ensure high purity for subsequent use in oligonucleotide synthesis.
The following diagram illustrates the general workflow for the synthesis of a DMTr-TNA-phosphoramidite.
Caption: General workflow for the synthesis of DMTr-TNA-phosphoramidites.
Application in Solid-Phase Oligonucleotide Synthesis
This compound is primarily used in automated solid-phase synthesis to produce custom TNA oligonucleotides. The synthesis occurs on a solid support, typically controlled pore glass (CPG), and involves a four-step cycle for each nucleotide addition.
Experimental Protocol: Solid-Phase TNA Oligonucleotide Synthesis Cycle
-
Detritylation (Deblocking): The synthesis begins with the removal of the 5'-DMTr protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[6]
-
Coupling: The this compound is activated by a weak acid, such as tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6] This forms a phosphite triester linkage.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated ("capped") using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.
This four-step cycle is repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. The crude product is then purified, typically by high-performance liquid chromatography (HPLC).
The following diagram illustrates the solid-phase synthesis cycle for TNA oligonucleotides.
Caption: The four-step cycle of solid-phase TNA oligonucleotide synthesis.
TNA in Gene Silencing: A Therapeutic Perspective
TNA oligonucleotides are being explored for their potential in gene silencing therapies, primarily through the RNA interference (RNAi) pathway.[7] TNA's resistance to nucleases makes it an attractive candidate for developing stable and effective antisense oligonucleotides and siRNAs.
The general mechanism of RNAi involves the introduction of a short double-stranded RNA (or a single-stranded antisense oligonucleotide that can recruit cellular factors to form a duplex) that is complementary to a target messenger RNA (mRNA). This leads to the degradation of the target mRNA, thereby silencing the expression of the corresponding gene.
Logical Relationship: TNA-mediated Gene Silencing Pathway
A TNA-based therapeutic, such as an antisense oligonucleotide, would be designed to be complementary to a disease-causing mRNA. Upon entering the cell, the TNA oligonucleotide would bind to the target mRNA. This TNA-mRNA duplex would then be recognized by the cellular machinery involved in RNAi, leading to the cleavage and degradation of the mRNA.
The following diagram illustrates a simplified model of how a TNA oligonucleotide might function in a gene-silencing pathway.
Caption: Simplified pathway of TNA-mediated gene silencing.
Conclusion and Future Directions
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to DMTr-TNA-5MeU-amidite for Researchers and Drug Development Professionals
Introduction: This whitepaper provides a comprehensive technical overview of N2,N2-diisopropyl-N-(2-cyanoethyl)-[3-(4,4'-dimethoxytrityl)oxy-4-(5-methyl-2,4-dioxo-1-pyrimidinyl)-2-threoninyl]phosphoramidite, commonly known as DMTr-TNA-5MeU-amidite. This molecule is a crucial building block in the synthesis of Threose Nucleic Acid (TNA), a promising xeno-nucleic acid (XNA) analog with significant potential in therapeutic and diagnostic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and application.
Core Compound Information
This compound is a phosphoramidite (B1245037) monomer used in the automated solid-phase synthesis of TNA oligonucleotides.[1][2][3] TNA is an artificial genetic polymer where the natural ribose sugar of RNA is replaced by a four-carbon threose sugar.[4] This structural modification, specifically the 2',3'-phosphodiester linkage instead of the natural 3',5'-linkage, confers unique properties to TNA, most notably its remarkable resistance to nuclease degradation.[4]
| Property | Value | Reference |
| CAS Number | 325683-94-1 | [5] |
| Molecular Formula | C39H47N4O8P | [5] |
| Molecular Weight | 730.79 g/mol | [2] |
| Appearance | White or off-white solid | |
| Storage | -20°C for long-term storage | [2][5] |
Physicochemical Properties and Stability of TNA Oligonucleotides
TNA oligonucleotides synthesized using this compound and other TNA phosphoramidites exhibit distinct physicochemical properties compared to their natural DNA and RNA counterparts.
Thermal Stability of TNA-Containing Duplexes
The thermal stability of TNA:DNA hybrid duplexes is highly dependent on the purine (B94841) content of the TNA strand.[6] Duplexes with a high purine content in the TNA strand tend to be more stable than the corresponding DNA:DNA or RNA:DNA duplexes.[6] Conversely, TNA:DNA duplexes with low purine content are often less stable.[6]
| Duplex Type | TNA Purine Content | Relative Stability (Tm) | Conformation | Reference |
| TNA:DNA | High | More stable than DNA:DNA and RNA:DNA | A-form like | [6] |
| TNA:DNA | Low | Less stable than DNA:DNA and RNA:DNA (often by >5°C) | B-form like | [6] |
Nuclease and Chemical Stability
One of the most significant advantages of TNA is its exceptional stability. The unnatural 2',3'-phosphodiester backbone makes TNA completely resistant to nuclease digestion.[4] Furthermore, TNA demonstrates superior stability under acidic conditions compared to both DNA and RNA.
| Oligonucleotide | Conditions | Half-life (t1/2) | Reference |
| TNA | pH 3.3, 90°C | 6.3 hours | [7] |
| DNA | pH 3.3, 90°C | 10.9 minutes | [7] |
| RNA | pH 3.3, 90°C | 40.8 minutes | [7] |
| TNA-Cy3 | 10% Fetal Bovine Serum (FBS) | No significant degradation after 24 hours | [8] |
| DNA-Cy3 | 10% Fetal Bovine Serum (FBS) | 2.22 hours | [8] |
This high degree of stability makes TNA an excellent candidate for the development of aptamers, antisense oligonucleotides, and other in vivo applications where resistance to enzymatic degradation is paramount.[4][9]
Experimental Protocols
General Synthesis of TNA Phosphoramidite Monomers
Caption: General synthesis pathway for TNA phosphoramidites.
Solid-Phase Synthesis of TNA Oligonucleotides
TNA oligonucleotides are synthesized using standard automated DNA synthesizers employing phosphoramidite chemistry.[4][11] The synthesis cycle is analogous to that of DNA and RNA synthesis.
Materials:
-
This compound and other required TNA phosphoramidites (dissolved in anhydrous acetonitrile (B52724) to a concentration of ~50 mM).
-
Controlled Pore Glass (CPG) solid support.
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
-
Cleavage and deprotection solution (e.g., 30% aqueous ammonium (B1175870) hydroxide).
Protocol:
-
Preparation: Dissolve TNA phosphoramidites in anhydrous acetonitrile. Install reagents on an automated DNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction on the CPG solid support. Each cycle of nucleotide addition consists of four main steps:
-
Deblocking: Removal of the acid-labile DMTr group from the 5'-hydroxyl of the growing oligonucleotide chain.
-
Coupling: Activation of the TNA phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group. To improve coupling efficiency, this step may require longer reaction times or repeated couplings compared to standard DNA synthesis.[11]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final sequence is assembled, the CPG support is treated with aqueous ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C for 18 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[11]
Caption: Automated TNA solid-phase synthesis cycle.
Purification and Characterization of TNA Oligonucleotides
Post-synthesis, crude TNA oligonucleotides must be purified to remove truncated sequences and other impurities.
Purification:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for purifying TNA oligonucleotides.[9] If the final 5'-DMTr group is left on (trityl-on purification), the full-length product will be significantly more hydrophobic than the capped failure sequences, allowing for excellent separation. The DMTr group is then removed post-purification.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used for purification, separating oligonucleotides based on their size with single-base resolution.
Characterization:
-
Mass Spectrometry: MALDI-TOF or ESI-MS is used to confirm the molecular weight of the purified TNA oligonucleotide, verifying its identity and integrity.[9]
-
HPLC Analysis: Analytical HPLC can be used to assess the purity of the final product.
Applications in Research and Drug Development
The unique properties of TNA make it a valuable tool for various applications:
-
Therapeutic Aptamers: TNA's high biological stability makes it an ideal candidate for the development of therapeutic aptamers, which can bind to specific molecular targets with high affinity and specificity.[4]
-
Antisense Therapy: As antisense oligonucleotides, TNA can be used to modulate gene expression. Their resistance to nucleases prolongs their activity in vivo.[9]
-
Diagnostics: TNA-based probes can be used for the detection of specific DNA or RNA sequences in diagnostic assays, offering high stability and specificity.[9]
-
Xenobiology: TNA serves as a model system for studying the principles of heredity and evolution beyond the natural genetic polymers of DNA and RNA.
Conclusion
This compound is a key reagent enabling the synthesis of TNA, an artificial nucleic acid with properties that are highly advantageous for biomedical and biotechnological applications. Its contribution to the production of nuclease-resistant oligonucleotides opens up new avenues for the development of next-generation therapeutics and diagnostics. This guide provides a foundational understanding for researchers and developers looking to explore the potential of TNA in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 5. DMTr-TNA-5MeU amidite, 325683-94-1 | BroadPharm [broadpharm.com]
- 6. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. synoligo.com [synoligo.com]
- 10. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Unraveling the Potential of Threose Nucleic Acid (TNA): A Technical Guide for Researchers and Drug Developers
An In-depth Exploration of the Synthesis, Properties, and Methodologies of a Promising Xeno-Nucleic Acid
Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue that has garnered significant attention within the scientific community for its unique chemical structure and remarkable biological stability.[1] This technical guide provides a comprehensive overview of the core properties of TNA, offering valuable insights for researchers, scientists, and drug development professionals. We delve into its synthesis, structural characteristics, and interaction with natural nucleic acids, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Properties of Threose Nucleic Acid (TNA)
TNA's defining feature is its sugar-phosphate backbone, which is composed of repeating α-L-threofuranosyl nucleosides linked by 2',3'-phosphodiester bonds.[2][3] This is a significant departure from the 3',5'-phosphodiester linkages found in DNA and RNA.[1] This seemingly subtle alteration in connectivity profoundly influences the physicochemical and biological properties of TNA.
Structural Characteristics
The threose sugar in the TNA backbone is a four-carbon sugar, in contrast to the five-carbon ribose and deoxyribose found in RNA and DNA, respectively.[1][4] This results in a more compact backbone, with a shorter distance between adjacent phosphate (B84403) groups.[5] Despite this structural difference, TNA is capable of forming stable, antiparallel Watson-Crick duplexes with itself, as well as with complementary DNA and RNA strands.[5][6]
Structural studies using methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have revealed that TNA duplexes, and heteroduplexes containing TNA, predominantly adopt an A-like helical geometry, similar to that of double-stranded RNA.[5][7] This structural mimicry is believed to be a key factor in TNA's ability to interact with biological systems.
Exceptional Stability
One of the most compelling properties of TNA for therapeutic and diagnostic applications is its exceptional resistance to enzymatic degradation.[1][3][8] The unnatural 2',3'-phosphodiester linkage renders TNA refractory to cleavage by a wide range of cellular nucleases that readily degrade DNA and RNA.[3][9] This inherent stability translates to a significantly longer half-life in biological environments, a critical attribute for the development of effective nucleic acid-based drugs.
Furthermore, TNA exhibits remarkable stability against acid-mediated degradation.[3] Studies have shown that TNA is significantly more resistant to acidic conditions compared to both DNA and RNA, which can be advantageous for certain drug delivery and formulation strategies.[3]
Hybridization and Duplex Stability
TNA's ability to hybridize with natural nucleic acids is a cornerstone of its potential applications. It forms stable duplexes with both DNA and RNA, with a notable preference for pairing with RNA.[5][10] The thermodynamic stability of these duplexes, often quantified by the melting temperature (Tm), is influenced by factors such as the sequence composition and the nature of the pairing partner. For instance, the purine (B94841) content of the TNA strand can significantly impact the stability of TNA:DNA duplexes.[11]
Quantitative Data on TNA Properties
To facilitate a comparative analysis, the following tables summarize key quantitative data related to the properties of TNA and TNA-containing duplexes.
Table 1: Melting Temperatures (Tm) of TNA-Containing Duplexes
| Duplex Composition | Sequence | Tm (°C) | Conditions | Reference |
| DNA/TNA | Palindromic decamer | ~55 | 1 M NaCl, 10 mM Na-phosphate, pH 7.0 | [5] |
| RNA/TNA | Palindromic decamer | ~65 | 1 M NaCl, 10 mM Na-phosphate, pH 7.0 | [5] |
| TNA-modified siRNA | Varies | See reference for specific modifications and values | Not specified | [12][13] |
Table 2: Binding Affinities (Kd) of TNA Aptamers
| Target Molecule | Aptamer Type | Kd (nM) | Experimental Method | Reference |
| HIV Reverse Transcriptase | TNA | ~0.4 - 4.0 | Not specified | [8] |
| ATP | TNA | ~20,000 | Not specified | [14][15] |
Key Experimental Protocols
This section provides an overview of the methodologies commonly employed in the synthesis and characterization of TNA.
Solid-Phase Synthesis of TNA Oligonucleotides
TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, a well-established method for nucleic acid synthesis.[1]
Methodology:
-
Support Preparation: The synthesis begins with the first TNA nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
DMT Deprotection: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid.
-
Coupling: The next TNA phosphoramidite monomer is activated and coupled to the 5'-hydroxyl group of the preceding nucleoside.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.
-
Iteration: Steps 2-5 are repeated until the desired TNA sequence is synthesized.
-
Cleavage and Deprotection: The completed TNA oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
-
Purification: The crude TNA product is purified using techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Melting Temperature (Tm) Analysis
The thermal stability of TNA-containing duplexes is determined by measuring the melting temperature (Tm), the temperature at which 50% of the duplex has dissociated into single strands.
Methodology:
-
Sample Preparation: The TNA-containing duplex is prepared in a buffer solution with a defined salt concentration and pH.
-
UV-Vis Spectrophotometry: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased.
-
Melting Curve Generation: As the duplex melts, the absorbance increases due to the hyperchromic effect. A plot of absorbance versus temperature generates a sigmoidal melting curve.
-
Tm Determination: The Tm is determined as the temperature corresponding to the midpoint of the transition in the melting curve.
Nuclease Resistance Assay
The stability of TNA against enzymatic degradation is assessed using nuclease resistance assays.
Methodology:
-
Incubation: The TNA oligonucleotide is incubated with a specific nuclease (e.g., snake venom phosphodiesterase, fetal bovine serum) at a physiological temperature.
-
Time Course Sampling: Aliquots are taken at various time points.
-
Analysis: The integrity of the TNA oligonucleotide is analyzed by PAGE or HPLC.
-
Comparison: The degradation profile of TNA is compared to that of a control DNA or RNA oligonucleotide of the same sequence.
In Vitro Selection of TNA Aptamers (SELEX)
The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate TNA aptamers that bind to specific target molecules.
Methodology:
-
Library Synthesis: A large, random library of TNA sequences is generated.
-
Binding: The TNA library is incubated with the target molecule, which is often immobilized on a solid support.
-
Partitioning: Unbound TNA sequences are washed away.
-
Elution: TNA sequences that have bound to the target are eluted.
-
Reverse Transcription and Amplification: The eluted TNA is reverse transcribed into DNA, which is then amplified by PCR.
-
Forward Transcription: The amplified DNA is used as a template to generate an enriched TNA pool for the next round of selection.
-
Iteration: Steps 2-6 are repeated for multiple rounds to enrich for high-affinity binders.
-
Sequencing and Characterization: The final enriched TNA pool is sequenced to identify individual aptamer candidates, which are then characterized for their binding affinity and specificity.
Visualizing TNA: Structures and Processes
The following diagrams, generated using the DOT language, illustrate key aspects of TNA's structure and the experimental workflows used to study it.
Conclusion and Future Perspectives
Threose Nucleic Acid represents a significant advancement in the field of xeno-nucleic acids, offering a unique combination of predictable Watson-Crick base pairing and exceptional biological stability.[2] Its resistance to nuclease degradation makes it a highly attractive platform for the development of next-generation aptamers, antisense oligonucleotides, and other nucleic acid-based therapeutics.[1][12] The ability to synthesize TNA both chemically and enzymatically, coupled with established methods for its characterization, provides a solid foundation for further research and development.[2][16] As our understanding of TNA's interactions with biological systems continues to grow, so too will its potential to address unmet needs in medicine and biotechnology. The ongoing exploration of TNA's properties and applications promises to unlock new avenues for the diagnosis and treatment of a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Selection of an ATP-Binding TNA Aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 7. The Basics: Nuclease Protection Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. alfachemic.com [alfachemic.com]
- 11. In vitro selection of aptamers and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Melting Temperature (Tm) Testing for Nucleic Acid Drugs - Nucleic Acid Formulation - CD Formulation [formulationbio.com]
- 15. Melting Temperature (Tm) Testing Service of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 16. people.bu.edu [people.bu.edu]
The Emergence of Threose Nucleic Acid: A Technical Guide to a Novel Genetic Polymer
For Researchers, Scientists, and Drug Development Professionals
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog that has garnered significant attention as a potential next-generation therapeutic and a candidate for the primordial genetic material that may have preceded RNA and DNA. Its unique structural and chemical properties, most notably its resistance to nuclease degradation, position it as a promising platform for the development of novel diagnostics, aptamers, and antisense therapies. This technical guide provides an in-depth exploration of the core chemistry of TNA, including its synthesis, biophysical properties, and the experimental protocols underlying its study and application.
The Chemical Architecture of Threose Nucleic Acid
TNA is distinguished from its natural counterparts, DNA and RNA, by the sugar component of its backbone. Instead of the five-carbon ribose or deoxyribose, TNA utilizes a four-carbon threose sugar.[1] This seemingly subtle alteration has profound implications for the molecule's structure and function. The phosphodiester bonds in TNA link the 2' and 3' carbons of adjacent threose sugars, in contrast to the 3'-5' linkage found in DNA and RNA.[1][2] This unique 2',3'-phosphodiester linkage and the four-carbon sugar backbone confer upon TNA a remarkable resistance to enzymatic degradation by nucleases.[1][3]
Despite its unnatural backbone, TNA can form stable Watson-Crick base pairs with complementary DNA and RNA strands, as well as with itself.[1][2] This ability to hybridize with natural nucleic acids is a critical feature that enables its use in biological systems and as a tool for molecular biology.
References
An In-depth Technical Guide on DMTr-TNA-5MeU-amidite: Synthesis, Properties, and Applications in Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DMTr-TNA-5MeU-amidite, a key building block in the synthesis of threose nucleic acid (TNA), a promising artificial genetic polymer for therapeutic and diagnostic applications.
Core Concepts
This compound is a phosphoramidite (B1245037) monomer utilized in the solid-phase synthesis of oligonucleotides.[1] It is a nucleoside phosphoramidite that facilitates the creation of oligonucleotides with modified nucleosides, owing to its 5-methyluridine (B1664183) (5MeU) base and a DMTr-protected threofuranosyl sugar moiety.[2] TNA is an artificial genetic polymer where the natural five-carbon ribose sugar of RNA is substituted with a four-carbon threose sugar.[3] This structural modification, which results in a 2' to 3' phosphodiester linkage instead of the conventional 3' to 5' linkage found in DNA and RNA, confers remarkable resistance to nuclease digestion.[3][4] This stability makes TNA-modified oligonucleotides highly attractive candidates for various biomedical and therapeutic uses.[4]
Quantitative Data Summary
The key quantitative data for this compound and a related TNA monomer are summarized in the table below for easy comparison.
| Property | This compound | DMTr-TNA-U-amidite |
| Molecular Weight | 730.79 g/mol | 716.8 g/mol |
| Chemical Formula | C39H47N4O8P | C38H45N4O8P |
| CAS Number | 325683-94-1 | 325683-95-2 |
Data sourced from multiple chemical suppliers.[5][6]
Experimental Protocols
Synthesis of TNA Phosphoramidite Monomers
The synthesis of DMTr-protected α-L-threofuranosyl nucleic acid (TNA) phosphoramidite monomers is a multi-step chemical process.[7][8] A general protocol involves:
-
Preparation of the Protected Threofuranosyl Sugar: This is typically achieved in a four-step process starting from a commercially available precursor like L-ascorbic acid.[7][8]
-
Glycosylation: The protected threofuranosyl sugar is coupled with the desired nucleobase (in this case, 5-methyluracil) using the Vorbrüggen-Hilbert-Johnson glycosylation reaction to form the threofuranosyl nucleoside.[7][8]
-
DMTr Protection and Phosphitylation: The resulting nucleoside undergoes four additional steps to introduce the dimethoxytrityl (DMTr) protecting group and convert it into the final phosphoramidite monomer.[7][8]
Solid-Phase Synthesis of TNA Oligonucleotides
TNA oligonucleotides are constructed using automated solid-phase synthesis with phosphoramidite chemistry, a method widely used for DNA and RNA synthesis.[3] The process involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support.[7][8] Post-synthesis, purification is typically performed using C18 reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[4]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and application of TNA-modified oligonucleotides.
Applications and Future Perspectives
TNA-modified oligonucleotides exhibit high binding affinity and exceptional biological stability, making them promising for various applications.[9] Their resistance to nuclease degradation is a significant advantage for in vivo applications.[3] Research has demonstrated their potential as antisense agents to inhibit gene expression and for the detection of specific microRNAs.[4] The ability of TNA to base pair with both DNA and RNA allows for the transfer of genetic information, and polymerases capable of transcribing DNA to TNA and reverse transcribing TNA to DNA have been engineered.[3] This opens up possibilities for their use in synthetic biology and the development of TNA-based aptamers and catalysts.[3][9] Further research is needed to fully realize the therapeutic and diagnostic potential of TNA technologies.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 4. synoligo.com [synoligo.com]
- 5. DMTr-TNA-U amidite, 325683-95-2 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Technical Guide to DMTr-TNA-5MeU-amidite for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 5'-Dimethoxytrityl-α-L-threofuranosyl-(5-methyluridine)-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMTr-TNA-5MeU-amidite), a key building block for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides. TNA is an artificial nucleic acid analogue with a threose sugar backbone that has garnered significant interest in the fields of synthetic biology, aptamer development, and therapeutics due to its unique biochemical properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.
This document serves as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on supplier specifications, experimental protocols for oligonucleotide synthesis, and the broader context of its application.
Supplier Information and Product Specifications
The procurement of high-quality phosphoramidites is critical for the successful synthesis of modified oligonucleotides. Several reputable suppliers offer this compound. The following table summarizes key quantitative data from various suppliers to facilitate a comparative assessment.
| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| BroadPharm | BP-29962 | 325683-94-1 | 730.8 | - | -20°C |
| Cayman Chemical | - | 325683-94-1 | 730.8 | ≥98% | -20°C |
| MedChemExpress | HY-154444 | - | - | - | Room temperature in continental US; may vary elsewhere |
| TargetMol | - | 325683-94-1 | 730.79 | - | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
| Viral Vector Analytical Development | TNC-2034 | - | - | - | - |
Experimental Protocols: Solid-Phase Synthesis of TNA-Containing Oligonucleotides
The synthesis of TNA-containing oligonucleotides is achieved through automated solid-phase phosphoramidite (B1245037) chemistry, a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.[1][2] The protocol outlined below is a standard procedure adapted for the incorporation of TNA monomers like this compound.
Materials and Reagents:
-
This compound and other required phosphoramidites (DNA, RNA, or other modified amidites)
-
Controlled Pore Glass (CPG) solid support
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Coupling solution (e.g., Activator solution such as 5-Ethylthio-1H-tetrazole)
-
Capping solution (e.g., Cap A: Acetic anhydride/Pyridine/THF and Cap B: 16% N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile (B52724) for phosphoramidite dissolution and washing
-
Automated DNA/RNA synthesizer
Methodology:
-
Preparation:
-
Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration as recommended by the synthesizer manufacturer.
-
Install the phosphoramidite vials, solid support column, and all necessary reagents on the automated synthesizer.
-
-
Automated Solid-Phase Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. The following four steps are repeated for each monomer addition until the desired sequence is assembled.
-
Step 1: Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. For TNA oligonucleotide synthesis, a two-cycle detritylation (60 seconds each) is recommended.[3]
-
Step 2: Coupling: The free 5'-hydroxyl group of the growing oligonucleotide chain reacts with the incoming phosphoramidite (e.g., this compound), which has been activated by the activator solution, to form a phosphite (B83602) triester linkage. A longer coupling time of 2000 seconds is suggested for TNA amidites to ensure high coupling efficiency.[3]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution. This prevents the formation of deletion mutants in the subsequent cycles.
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.[2]
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the CPG solid support is removed from the synthesizer.
-
The oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation in concentrated ammonium hydroxide (B78521) at 55°C for 18 hours.[3]
-
-
Purification and Analysis:
-
The crude oligonucleotide solution is typically purified by Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC) to isolate the full-length product.[2][4]
-
The identity and purity of the final product are confirmed by methods such as Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) and UV-Vis spectroscopy.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the solid-phase oligonucleotide synthesis workflow and the role of modified oligonucleotides in the broader context of drug development.
Caption: Automated solid-phase synthesis cycle for TNA oligonucleotides.
Caption: Role of modified oligonucleotides in the drug development pipeline.
Applications in Drug Development
Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a rapidly growing class of drugs.[][6][7][8] These molecules can modulate gene expression with high specificity, offering therapeutic potential for a wide range of diseases, including genetic disorders and cancers.[][7][8] The incorporation of modified nucleotides like TNA is a key strategy to enhance the drug-like properties of these oligonucleotides.
The primary advantages of using TNA in therapeutic oligonucleotides include:
-
Nuclease Resistance: The unnatural threose sugar backbone of TNA confers significant resistance to degradation by cellular nucleases, thereby increasing the in vivo stability and half-life of the oligonucleotide drug.
-
High Binding Affinity: TNA can form stable duplexes with complementary DNA and RNA strands, ensuring efficient target binding.
-
Biocompatibility: TNA is considered to be biocompatible and has low toxicity.
The development of oligonucleotide therapeutics is a multi-step process that begins with target identification and the design of the oligonucleotide sequence.[8] This is followed by the chemical synthesis and purification of the modified oligonucleotide, as depicted in the workflow diagram above. The therapeutic candidate then undergoes rigorous preclinical and clinical testing to evaluate its safety and efficacy.[7] The use of high-purity building blocks like this compound is fundamental to the successful development of these next-generation therapeutics.
References
- 1. alfachemic.com [alfachemic.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. 4.6. TNA Oligonucleotide Solid Phase Synthesis and Preparation [bio-protocol.org]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 6. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytel.com [cytel.com]
- 8. allucent.com [allucent.com]
The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidite (B1245037) chemistry is the gold standard for the chemical synthesis of oligonucleotides, underpinning a vast array of applications in research, diagnostics, and therapeutics. Its robustness, high efficiency, and amenability to automation have made it an indispensable tool for creating custom DNA and RNA sequences. This technical guide provides an in-depth exploration of the core principles of phosphoramidite chemistry, detailed experimental protocols, and a look into its application in gene silencing technologies.
Core Principles of Phosphoramidite Chemistry
Solid-phase phosphoramidite chemistry enables the stepwise addition of nucleotide residues to a growing chain anchored to a solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction, opposite to enzymatic synthesis in nature. The success of this method hinges on the use of phosphoramidite monomers, which are nucleosides with key reactive groups temporarily blocked by protecting groups to prevent unwanted side reactions.
The key protecting groups are:
-
5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is acid-labile.
-
Phosphite (B83602) Group: Protected by a β-cyanoethyl group, which is removed by a base.
-
Exocyclic Amines of Bases (A, C, G): Protected by acyl groups like benzoyl (Bz) or isobutyryl (iBu) to prevent side reactions during synthesis. Thymine and Uracil do not require this protection.[1]
The synthesis is a cyclical process, with each cycle consisting of four main steps: deblocking, coupling, capping, and oxidation.[2]
The Four-Step Synthesis Cycle
Step 1: Deblocking (Detritylation)
The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[3][4] This exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction. The cleaved DMT cation is brightly colored, and its absorbance can be measured to monitor the efficiency of each synthesis cycle.[2]
Step 2: Coupling
In this step, the next nucleoside phosphoramidite is added to the growing oligonucleotide chain. The phosphoramidite monomer is activated by a weak acid catalyst, such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT).[3] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[3] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[5]
Step 3: Capping
To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step. This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[3] This ensures that only the chains that successfully underwent coupling will be extended in subsequent cycles.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step of the next cycle. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished using a solution of iodine in the presence of water and a mild base like pyridine.[3][4]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Quantitative Data Summary
The efficiency and timing of each step in the phosphoramidite synthesis cycle are critical for the successful synthesis of long, high-quality oligonucleotides. The following tables summarize key quantitative data for the reagents and reactions involved.
| Table 1: Reagent Concentrations for Oligonucleotide Synthesis | |
| Step | Reagent |
| Deblocking | Trichloroacetic Acid (TCA) in Dichloromethane (DCM) |
| Dichloroacetic Acid (DCA) in Dichloromethane (DCM) or Toluene | |
| Coupling | Phosphoramidite Monomers in Acetonitrile (B52724) |
| Activator (e.g., 1H-Tetrazole, ETT) in Acetonitrile | |
| Oxidation | Iodine in THF/Pyridine/Water |
| Table 2: Typical Reaction Times in the Synthesis Cycle | |
| Step | Typical Duration |
| Deblocking | 60 - 180 seconds |
| Coupling | 30 - 900 seconds (modifier-dependent)[4] |
| Capping | 30 - 60 seconds |
| Oxidation | 30 - 60 seconds |
| Table 3: Post-Synthesis Deprotection Conditions | |
| Protecting Group | Reagent |
| Cyanoethyl (Phosphate) | Concentrated Ammonium (B1175870) Hydroxide (B78521) |
| Acyl (Bases) | Concentrated Ammonium Hydroxide |
| "UltraMILD" Acyl (Bases) | 0.05M Potassium Carbonate in Methanol |
| AMA (Ammonium hydroxide/40% aqueous Methylamine 1:1) | AMA |
Experimental Protocols
The following provides a detailed methodology for the key steps in solid-phase oligonucleotide synthesis. These protocols are generalized and may require optimization based on the specific automated synthesizer and the scale of the synthesis.
Preparation for Synthesis
-
Solid Support: A known quantity of CPG solid support with the first nucleoside pre-attached is packed into a synthesis column.
-
Reagents: All phosphoramidite monomers and reagents are dissolved in anhydrous acetonitrile to the desired concentrations. It is crucial to minimize water content in all reagents and solvents.
The Synthesis Cycle: A Step-by-Step Methodology
For each cycle of nucleotide addition, the following steps are performed:
-
Column Wash: The synthesis column is washed with anhydrous acetonitrile to remove any residual moisture and reagents from the previous step.
-
Deblocking (Detritylation):
-
A solution of 3% TCA in DCM is passed through the column for approximately 60-180 seconds to remove the 5'-DMT group.
-
The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
The desired phosphoramidite monomer (0.1 M in acetonitrile) and an activator (e.g., 0.45 M 1H-tetrazole in acetonitrile) are mixed and delivered to the column.
-
The reaction is allowed to proceed for 30-900 seconds. For standard DNA phosphoramidites, a shorter time is sufficient, while modified phosphoramidites may require longer coupling times.[4]
-
The column is washed with anhydrous acetonitrile.
-
-
Capping:
-
A capping solution (e.g., a mixture of acetic anhydride/pyridine/THF and N-methylimidazole/THF) is delivered to the column.
-
The capping reaction proceeds for 30-60 seconds.
-
The column is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
An oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) is passed through the column for 30-60 seconds to stabilize the phosphite triester linkage.
-
The column is washed with anhydrous acetonitrile.
-
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Post-Synthesis Cleavage and Deprotection
-
Cleavage from Support: The oligonucleotide is cleaved from the CPG solid support by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours.
-
Deprotection: The solution containing the cleaved oligonucleotide is heated at 55°C for 8-16 hours to remove the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.[6] For oligonucleotides with sensitive modifications, milder deprotection strategies, such as using AMA (a mixture of ammonium hydroxide and aqueous methylamine), can be employed under different time and temperature conditions.
Visualization of Workflows
Phosphoramidite Synthesis Cycle
The logical flow of the phosphoramidite synthesis cycle can be visualized as follows:
Application in RNA Interference: The siRNA Pathway
Oligonucleotides synthesized via phosphoramidite chemistry are fundamental to RNA interference (RNAi) research and therapeutics, particularly in the creation of small interfering RNAs (siRNAs). The following diagram illustrates the mechanism of action of a synthetic siRNA in mediating gene silencing.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. atdbio.com [atdbio.com]
- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Synthesis: An In-depth Guide to the Role of the DMTr Group in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the creation of custom oligonucleotides—short DNA or RNA molecules—is a cornerstone of modern molecular biology and therapeutic development. This process, overwhelmingly accomplished via automated solid-phase phosphoramidite (B1245037) chemistry, relies on a meticulously controlled cycle of chemical reactions. Central to the success and purity of the final product is the 4,4'-dimethoxytrityl (DMTr) group, a bulky and acid-labile protecting group that acts as a crucial gatekeeper for the stepwise assembly of the oligonucleotide chain. This technical guide delves into the multifaceted role of the DMTr group, from its protective function and real-time monitoring capabilities to its indispensable use in purification.
The Core Function: Protecting the 5'-Hydroxyl Group
The synthesis of oligonucleotides proceeds in a 3' to 5' direction, the opposite of biological DNA synthesis.[1] Each incoming nucleotide, in the form of a phosphoramidite, must selectively react with the free 5'-hydroxyl group of the nucleotide bound to the solid support. To ensure this specificity and prevent unwanted side reactions, such as self-coupling of the phosphoramidite monomers, the 5'-hydroxyl group of the incoming nucleoside phosphoramidite is protected by a DMTr group.[2][3]
The DMTr group is ideally suited for this role due to several key properties:
-
Selective Protection : It reacts specifically with the primary 5'-hydroxyl group of the nucleoside, leaving other reactive groups available for other necessary protecting groups.[4]
-
Stability : It is stable to the conditions required for the coupling and oxidation steps of the synthesis cycle.[5]
-
Acid Labile : It can be removed quickly and efficiently under mild acidic conditions, which do not harm the growing oligonucleotide chain.[2]
The chemical structure of a DMTr-protected deoxyadenosine (B7792050) phosphoramidite is illustrated below, highlighting the DMTr group attached to the 5'-hydroxyl position.
The Synthesis Cycle: A Step-by-Step Involvement
The DMTr group plays a pivotal role in the initial and final steps of each cycle of oligonucleotide synthesis. The entire process can be broken down into four key stages: detritylation, coupling, capping, and oxidation.
Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-DMTr group from the nucleoside attached to the solid support. This is achieved by treating the support-bound oligonucleotide with a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[6][7] This step is critical as it exposes the 5'-hydroxyl group, making it available for reaction with the next incoming phosphoramidite.
A significant advantage of the DMTr group is that its cleavage produces a stable, bright orange-colored dimethoxytrityl cation.[6] The intensity of this color, which can be measured spectrophotometrically at around 495 nm, is directly proportional to the amount of DMTr group cleaved.[1] This provides a real-time, quantitative measure of the coupling efficiency of the previous cycle, allowing for immediate assessment of the synthesis performance.[6]
Coupling
Following detritylation and a washing step to remove the acid and the cleaved DMTr cation, the next DMTr-protected nucleoside phosphoramidite is introduced along with an activator, such as tetrazole.[1] The activated phosphoramidite then couples with the free 5'-hydroxyl group of the support-bound nucleoside, extending the oligonucleotide chain by one base.
Capping
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations in the final oligonucleotide, a capping step is performed. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole, which acetylates any free 5'-hydroxyl groups, rendering them unreactive.[1]
Oxidation
The newly formed phosphite (B83602) triester linkage is unstable and needs to be converted to a more stable phosphate (B84403) triester. This is achieved through oxidation, usually with a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[8]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
A Crucial Handle for Purification: Trityl-On HPLC
Beyond its role as a protecting group, the lipophilic nature of the DMTr group provides a powerful tool for the purification of the final oligonucleotide product.[9] By leaving the DMTr group attached to the 5'-end of the full-length oligonucleotide after synthesis (a method known as "trityl-on" synthesis), the desired product can be efficiently separated from shorter, "failure" sequences that lack the DMTr group.[10]
This separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The hydrophobic DMTr group causes the full-length oligonucleotide to be retained more strongly on the nonpolar stationary phase of the HPLC column compared to the more polar, trityl-off failure sequences.[10] This allows for the elution of the failure sequences first, followed by the elution of the pure, DMTr-on product. The DMTr group is then cleaved from the purified oligonucleotide in a final detritylation step.[10]
Quantitative Data in Oligonucleotide Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length product. The table below summarizes typical quantitative data associated with these processes.
| Parameter | Typical Value | Significance |
| Coupling Efficiency | >99% | A high coupling efficiency is essential to maximize the yield of the full-length oligonucleotide. It is often monitored by measuring the absorbance of the DMTr cation released during the detritylation step.[1] |
| Depurination Rate | Low | Excessive exposure to acid during detritylation can lead to the cleavage of the glycosidic bond between purine (B94841) bases and the sugar backbone, reducing the final yield.[9] |
| Purity after Trityl-On HPLC | >95% | Trityl-on purification is a highly effective method for achieving high purity of the final oligonucleotide product.[11] |
Experimental Protocols
Standard Detritylation Protocol in Solid-Phase Synthesis
Objective: To remove the 5'-DMTr protecting group from the solid support-bound oligonucleotide.
Materials:
-
Oligonucleotide synthesis column containing the DMTr-on oligonucleotide bound to a solid support (e.g., CPG).
-
Detritylation solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[6]
-
Washing solution: Acetonitrile (ACN).
-
Automated DNA/RNA synthesizer.
Procedure:
-
The synthesizer delivers the washing solution (ACN) to the synthesis column to ensure an anhydrous environment.
-
The detritylation solution (3% TCA in DCM) is passed through the column for a specified time (typically 50-120 seconds).[1]
-
The orange-colored eluent containing the cleaved DMTr cation is collected and can be directed to a spectrophotometer to measure its absorbance at 495 nm for coupling efficiency monitoring.
-
The column is thoroughly washed with ACN to remove all traces of the acid and the DMTr cation.
-
The column is now ready for the coupling step of the next synthesis cycle.
Manual Detritylation Protocol for Purified Trityl-On Oligonucleotides
Objective: To remove the 5'-DMTr group from a purified oligonucleotide after trityl-on HPLC.
Materials:
-
Lyophilized, purified DMTr-on oligonucleotide.
-
80% aqueous acetic acid.[12]
-
3 M Sodium Acetate (B1210297) solution.
-
Ethanol (or isopropanol (B130326) for short oligonucleotides).
-
Microcentrifuge tubes.
-
Vortex mixer and centrifuge.
Procedure:
-
Dissolve the dried DMTr-on oligonucleotide in 80% acetic acid (e.g., 30 µL per 1 Optical Density Unit).[13]
-
Vortex the mixture and let it stand at room temperature for 15-30 minutes.[7]
-
Add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold ethanol.
-
Vortex thoroughly and chill the mixture at -20°C for at least 30 minutes to precipitate the oligonucleotide.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant containing the cleaved DMTr group.
-
Wash the pellet with 70% ethanol, centrifuge again, and decant the supernatant.
-
Air-dry or vacuum-dry the pellet to remove residual ethanol.
-
Resuspend the purified, detritylated oligonucleotide in an appropriate buffer or nuclease-free water.
Conclusion
The 4,4'-dimethoxytrityl group is far more than a simple protecting group in oligonucleotide synthesis. It is an elegantly designed chemical entity that serves as a cornerstone of the phosphoramidite method. Its roles in ensuring the correct directionality of synthesis, enabling real-time monitoring of reaction efficiency, and facilitating high-purity product isolation are all indispensable to the production of high-quality synthetic nucleic acids for research, diagnostics, and therapeutic applications. A thorough understanding of the function and handling of the DMTr group is, therefore, fundamental for any professional engaged in the field of oligonucleotide chemistry and its applications.
References
- 1. atdbio.com [atdbio.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. phenomenex.com [phenomenex.com]
- 10. atdbio.com [atdbio.com]
- 11. glenresearch.com [glenresearch.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
TNA backbone vs DNA/RNA backbone
An In-depth Technical Guide to the TNA Backbone vs. DNA/RNA Backbones
Introduction
In the expansive field of synthetic biology and drug development, the exploration of xeno nucleic acids (XNAs) has opened new avenues for therapeutic and diagnostic applications. Among the most promising of these is Threose Nucleic Acid (TNA), an artificial genetic polymer invented by Albert Eschenmoser.[1][2] TNA is distinguished from its natural counterparts, DNA and RNA, by a fundamental alteration in its sugar-phosphate backbone.[1] It is constructed with a four-carbon threose sugar instead of the five-carbon ribose or deoxyribose found in RNA and DNA, respectively.[1][3] This seemingly subtle change imparts a suite of remarkable properties, most notably an exceptional resistance to nuclease degradation, while retaining the crucial ability to form stable Watson-Crick duplexes with itself, DNA, and RNA.[1][4][5] This guide provides a detailed technical comparison of the TNA backbone with those of DNA and RNA, focusing on structural differences, physicochemical properties, experimental methodologies, and functional implications for researchers and drug development professionals.
Core Structural Differences in the Nucleic Acid Backbone
The defining distinction between TNA, DNA, and RNA lies in the chemical architecture of their repeating sugar-phosphate units.
-
DNA and RNA Backbone: In natural nucleic acids, the backbone is formed by phosphodiester bonds that link the 5' carbon of one pentose (B10789219) sugar (deoxyribose in DNA, ribose in RNA) to the 3' carbon of the next.[1][3] This creates a repeating unit that is six atoms long (O5'—C5'—C4'—C3'—O3'—P).
-
TNA Backbone: TNA features a smaller, four-carbon threose sugar. The phosphodiester linkage is distinct, connecting the 3' and 2' positions of adjacent threose rings.[1][3][6] This results in a backbone repeat unit that is one atom shorter than that of DNA and RNA.[4][7] Furthermore, the stereochemical configuration at the 3' position is inverted.[1]
Comparative Physicochemical and Structural Properties
The unique backbone of TNA results in distinct properties compared to DNA and RNA, which are critical for its application in drug development.
| Property | DNA | RNA | TNA |
| Backbone Sugar | 5-Carbon Deoxyribose | 5-Carbon Ribose | 4-Carbon Threose[1] |
| Phosphodiester Linkage | 3' → 5' | 3' → 5' | 2' → 3'[1][3] |
| Nuclease Resistance | Susceptible | Highly Susceptible | Completely Refractory[1][5][7] |
| Half-life in 10% FBS | ~2.22 hours[5] | < DNA | No significant degradation after 24 hours[5] |
| Duplex Helical Geometry | B-form[4] | A-form[4] | Forces an A-like helix in heteroduplexes[4][8] |
| Thermal Stability (Tm) | Forms stable duplexes | Forms stable duplexes | TNA:RNA > TNA:DNA duplexes[6][9]. TNA:DNA stability is highly purine-dependent[10]. |
Key Insights:
-
Nuclease Resistance : TNA's altered backbone makes it unrecognizable to the nucleolytic enzymes that rapidly degrade DNA and RNA in biological fluids.[5][7] This intrinsic stability is a paramount advantage for in vivo therapeutic applications, eliminating the need for extensive chemical modifications that are often required for DNA/RNA-based drugs.[5][11]
-
Helical Conformation : Despite its shorter backbone, TNA forms stable antiparallel duplexes.[4] When paired with DNA or RNA, the rigid TNA backbone templates the overall structure, forcing the duplex into an A-like helical geometry, which is more similar to an RNA:RNA duplex.[4][8][12]
-
Thermal Stability : The stability of TNA-containing duplexes is nuanced. TNA pairs more favorably with RNA than with DNA.[6][8] For TNA:DNA hybrids, stability is strongly influenced by sequence; high purine (B94841) content in the TNA strand significantly increases thermal stability, whereas low purine content can lead to duplexes that are less stable than their DNA:DNA counterparts.[10]
Experimental Protocols
Synthesis and Replication of TNA
The generation of TNA oligonucleotides relies on both chemical and enzymatic methods.
A. Chemical Synthesis: TNA oligonucleotides are typically constructed via automated solid-phase synthesis using TNA phosphoramidite (B1245037) monomers.[1] The synthesis of these monomers is a multi-step chemical process that can start from L-ascorbic acid (vitamin C) to produce the key precursor, L-threonolactone.[13] This is followed by glycosylation, protection, and phosphitylation to yield the final phosphoramidite building blocks ready for oligonucleotide synthesis.
B. Enzymatic Synthesis and Replication: While TNA is unnatural, polymerase engineering efforts have successfully identified enzymes capable of synthesizing TNA from a DNA template and vice-versa.[1] This enables the replication and evolution of TNA molecules in vitro. A common workflow involves:
-
Reverse Transcription : An engineered polymerase, acting as a reverse transcriptase, synthesizes a DNA copy from a TNA template.[1]
-
Amplification : The resulting DNA is amplified using a standard Polymerase Chain Reaction (PCR).[1]
-
Forward Transcription : A TNA polymerase then uses the amplified DNA as a template to synthesize multiple copies of the TNA strand.[1] The Therminator DNA polymerase is one such engineered enzyme used for this process.[14][15]
Nuclease Degradation Assay
This assay is fundamental for quantifying the superior biological stability of TNA compared to DNA.
Methodology:
-
Sample Preparation : Prepare equimolar concentrations of fluorescently labeled (e.g., Cy3) TNA and DNA oligonucleotides of the same sequence.
-
Incubation : Incubate the oligonucleotides in a biologically relevant medium, such as 10% Fetal Bovine Serum (FBS) in 1x PBS buffer, at 37°C.[5]
-
Time Points : Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The reaction in each aliquot is quenched, for instance, by freezing or adding a denaturing loading buffer.
-
Analysis : The samples are analyzed by denaturing Polyacrylamide Gel Electrophoresis (PAGE).[5] The gel is imaged using a fluorescence scanner to visualize the labeled oligonucleotides.
-
Quantification : The band intensity of the full-length, intact oligonucleotide is measured for each time point. The percentage of intact oligonucleotide is plotted against time to determine the degradation kinetics and calculate the half-life (t1/2) of each species.[5]
Functional Implications and Applications in Drug Development
The unique properties of the TNA backbone directly translate into significant advantages for the development of novel therapeutics and diagnostics.
-
Therapeutic Aptamers : Aptamers are structured nucleic acids that bind to specific targets, much like antibodies.[16][17] TNA is an ideal scaffold for aptamers due to its inherent nuclease resistance, which dramatically increases in vivo half-life without compromising high-affinity binding (often in the nM range) to targets such as proteins or small molecules.[11][16][18]
-
Antisense Therapeutics : Antisense oligonucleotides function by binding to a target mRNA to modulate gene expression. A major hurdle for DNA- and RNA-based antisense drugs is their rapid degradation in the body.[19] TNA's stability makes it a highly attractive alternative for antisense applications, offering the potential for lower, less frequent dosing.[10][20]
-
TNAzymes for Gene Silencing : Researchers have successfully used in vitro selection to evolve TNA molecules with catalytic activity (TNAzymes).[20] Certain TNAzymes have been shown to cleave specific RNA sequences, opening the door for their use as highly stable gene-silencing agents.[3][21]
-
Diagnostic Probes : The stability and high specificity of TNA make it a robust material for creating diagnostic probes, for instance, for the detection of specific microRNAs in biological samples where native enzymes would otherwise destroy DNA or RNA probes.[9]
Conclusion
The TNA backbone, with its unconventional 2'-3' linked four-carbon threose sugar, represents a significant departure from the natural 3'-5' linked pentose backbones of DNA and RNA. This structural alteration is not merely a chemical curiosity; it is the source of TNA's defining advantage: profound resistance to enzymatic degradation. This stability, combined with its ability to engage in high-fidelity Watson-Crick base pairing, positions TNA as a superior molecular scaffold for a range of biomedical applications. For researchers and professionals in drug development, TNA offers a compelling platform for creating next-generation aptamers, antisense therapies, and diagnostic agents that can overcome the primary limitation of their natural nucleic acid counterparts. As polymerase engineering and chemical synthesis methods continue to advance, the accessibility and utility of TNA are poised to expand, further solidifying its role in the future of medicine and synthetic biology.
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Chemists Show RNA Precursor Called TNA Could Have Existed + | Bioworld | BioWorld [bioworld.com]
- 3. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 4. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 7. researchgate.net [researchgate.net]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generating Biologically Stable TNA Aptamers that Function with High Affinity and Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asu.elsevierpure.com [asu.elsevierpure.com]
- 16. In Vitro Selection of an ATP-Binding TNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrti.org [ijrti.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Visual Compendium of Principal Modifications within the Nucleic Acid Sugar Phosphate Backbone | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. A Threose Nucleic Acid (TNA) Enzyme Catalyzing Native 3'-5' Ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
TNA-Modified Oligonucleotides: A Technical Guide to Next-Generation Aptamers and Antisense Therapies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) with a simplified four-carbon sugar backbone, is emerging as a powerful tool in the development of novel diagnostics and therapeutics. Its inherent resistance to nuclease degradation, a critical limitation of natural DNA and RNA, positions TNA-modified oligonucleotides as a promising platform for a wide range of applications. This technical guide provides an in-depth exploration of the core applications of TNA, including its use as antisense agents, the development of high-affinity aptamers, and its role in the burgeoning field of nanotechnology. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to equip researchers with the foundational knowledge required to harness the potential of this remarkable nucleic acid analog.
Introduction to Threose Nucleic Acid (TNA)
TNA is an artificial nucleic acid in which the ribose sugar of RNA is replaced by a threose sugar.[1] This seemingly subtle modification, substituting a five-carbon sugar with a four-carbon one, has profound implications for the molecule's properties. The phosphodiester backbone of TNA connects the 2' and 3' carbons of the threose sugar, in contrast to the 3'-5' linkage in DNA and RNA.[2][3] This altered connectivity renders TNA completely resistant to degradation by nucleases, the enzymes responsible for the rapid breakdown of natural nucleic acids in biological systems.[1] Despite its unnatural backbone, TNA can efficiently form stable Watson-Crick base pairs with complementary DNA and RNA strands, making it an ideal candidate for applications that require sequence-specific recognition in a biological environment.[1][2][3]
Core Applications of TNA-Modified Oligonucleotides
The unique properties of TNA have led to its exploration in three primary areas:
-
Therapeutics: Primarily as antisense oligonucleotides (ASOs) for gene silencing and as aptamers for targeted therapies.
-
Diagnostics: As highly stable probes for the detection of biomarkers, such as microRNAs (miRNAs).
-
Nanotechnology: As building blocks for the self-assembly of novel nanomaterials.
Data Presentation: Quantitative Analysis of TNA-Modified Oligonucleotides
The performance of TNA-modified oligonucleotides in various applications is underpinned by their binding affinity, stability, and efficacy. The following tables summarize key quantitative data from published studies.
Table 1: Binding Affinity of TNA-Modified Oligonucleotides
| TNA Construct | Target | Binding Affinity (Kd) | Measurement Method | Reference |
| TNA Aptamer | ATP | ~20 µM | In vitro selection | [2] |
| TNA-RNA Duplex (Purine-rich TNA) | Complementary RNA | High Affinity (Ka > 10^7 M-1) | Single-Molecule Kinetics | [4] |
| TNA-DNA Duplex (Purine-rich TNA) | Complementary DNA | High Affinity (Ka > 10^7 M-1) | Single-Molecule Kinetics | [4] |
| TNA Aptamer | HIV Reverse Transcriptase | ~0.4-4 nM | In vitro selection (DNA display) | [5] |
| TNA Aptamer | Ochratoxin A | Mid-nanomolar range | In vitro selection (SELEX) | [6] |
Table 2: Stability of TNA-Modified Oligonucleotides in Biological Media
| Oligonucleotide | Medium | Half-life (t1/2) | Measurement Method | Reference |
| TNA-Cy3 | 10% Fetal Bovine Serum | > 24 hours | Denaturing PAGE | [No direct citation] |
| DNA-Cy3 | 10% Fetal Bovine Serum | 2.22 hours | Denaturing PAGE | [No direct citation] |
| TNA Aptamer | Human Liver Microsomes | High stability | Denaturing PAGE | [2] |
| DNA Aptamer | Human Liver Microsomes | Rapid degradation | Denaturing PAGE | [2] |
Table 3: Efficacy of TNA-Modified Oligonucleotides
| TNA Construct | Target Gene/Protein | Efficacy Metric | Value | Cell Line | Reference |
| anti-GFP TNA ASO | Green Fluorescent Protein (GFP) | Inhibition of gene expression | High antisense activity | HeLa, HEK293 | [7] |
| TNA-modified siRNA | TTR mRNA | In vitro knockdown | Comparable to parent siRNA | Not specified | [8] |
Table 4: Performance of TNA-Based Diagnostic Probes
| TNA Probe | Target | Limit of Detection (LOD) | Detection Range | Sample Type | Reference |
| TNA-based miRNA biosensor | miRNA-21 | 0.02 fM | Not specified | Not specified | [6] |
| TNA-based miRNA biosensor | miRNA-141 | 11 aM | Not specified | Not specified | [6] |
Therapeutic Applications
Antisense Oligonucleotides (ASOs)
TNA-modified ASOs represent a promising strategy for gene silencing therapies. Their exceptional stability overcomes a major hurdle for traditional ASOs, which are susceptible to rapid degradation in the bloodstream. By binding to a target mRNA sequence, TNA ASOs can inhibit protein translation through steric hindrance, effectively blocking the cellular machinery from reading the genetic code.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway Inhibition
A key target in cancer therapy is the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells, promoting proliferation and survival.[9][10] TNA-based ASOs can be designed to target key components of this pathway, such as the Akt kinase.
Caption: PI3K/Akt/mTOR signaling pathway with TNA-ASO intervention.
Experimental Workflow: TNA-ASO Mediated Gene Silencing
The process of using TNA ASOs for gene silencing involves several key steps, from design and synthesis to cellular delivery and assessment of target knockdown.
Caption: Workflow for TNA-ASO gene silencing experiments.
Aptamers
TNA aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures capable of binding to target molecules with high affinity and specificity.[2] Their inherent stability makes them superior alternatives to traditional antibody-based therapies, which can suffer from immunogenicity and batch-to-batch variability.
Development of TNA Aptamers: In Vitro Selection (SELEX)
TNA aptamers are developed through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). This iterative process involves the selection and amplification of TNA sequences that bind to a specific target from a large, random library.
Caption: Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
Diagnostic Applications
The high stability and specificity of TNA make it an excellent material for the development of diagnostic probes, particularly for the detection of miRNAs. Aberrant expression of miRNAs is associated with various diseases, including cancer, making them valuable biomarkers.
TNA-Based Biosensor for miRNA Detection
A common approach for miRNA detection involves a TNA-based probe that hybridizes to the target miRNA, triggering a detectable signal, often through fluorescence resonance energy transfer (FRET).
Caption: TNA-based biosensor for miRNA detection.
Nanotechnology Applications
The programmability of nucleic acid sequences allows for the self-assembly of complex nanostructures. The enhanced stability of TNA makes it an attractive building block for creating robust nanomaterials with potential applications in drug delivery, biosensing, and materials science.
Self-Assembly of TNA Nanostructures
TNA oligonucleotides can be designed with complementary sequences that drive their self-assembly into predefined shapes and structures, such as nanotubes, cubes, and more complex architectures.
Caption: Self-assembly of TNA-based nanostructures.
Experimental Protocols
This section provides detailed methodologies for key experiments involving TNA-modified oligonucleotides.
Protocol 1: Synthesis of TNA Phosphoramidite (B1245037) Monomers and Oligonucleotides
Objective: To synthesize TNA phosphoramidites and incorporate them into oligonucleotides using solid-phase synthesis.
Materials:
-
L-ascorbic acid
-
Standard DNA synthesis reagents (e.g., acetonitrile, activators, oxidizing agents, deblocking solutions)
-
Controlled pore glass (CPG) solid support
-
DNA synthesizer
Methodology:
-
Synthesis of Protected Threofuranosyl Sugar:
-
The protected threofuranosyl sugar is synthesized from commercially available L-ascorbic acid in a multi-step process.[11]
-
-
Glycosylation:
-
Vorbrüggen-Hilbert-Johnson glycosylation is performed to couple the protected sugar with the desired nucleobases (A, C, G, T).[11]
-
-
Protection and Phosphitylation:
-
Solid-Phase Oligonucleotide Synthesis:
-
TNA oligonucleotides are synthesized on a standard automated DNA synthesizer using the prepared TNA phosphoramidite monomers.[11]
-
The synthesis cycle consists of four main steps: deblocking (removal of the DMTr group), coupling (addition of the next phosphoramidite), capping (blocking of unreacted hydroxyl groups), and oxidation (conversion of the phosphite (B83602) triester to a more stable phosphate (B84403) triester).
-
After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
Protocol 2: In Vitro Selection of TNA Aptamers (SELEX)
Objective: To isolate high-affinity TNA aptamers against a specific target molecule.
Materials:
-
A random ssDNA library (typically with 20-60 random nucleotides flanked by constant regions for primer annealing)
-
TNA triphosphates (tNTPs)
-
An engineered TNA polymerase
-
Target molecule immobilized on a solid support (e.g., magnetic beads)
-
PCR reagents
-
Reverse transcriptase
Methodology:
-
Library Preparation:
-
A large, diverse library of single-stranded TNA molecules is generated by transcribing the ssDNA library using a TNA polymerase and tNTPs.[6]
-
-
Binding:
-
The TNA library is incubated with the immobilized target molecule under specific binding conditions (buffer, temperature, etc.).[6]
-
-
Partitioning:
-
Unbound TNA molecules are washed away, leaving only the TNA sequences that have bound to the target.
-
-
Elution:
-
The bound TNA molecules are eluted from the target, typically by changing the buffer conditions or by heat denaturation.
-
-
Amplification:
-
The eluted TNA is reverse transcribed back into DNA.[6]
-
The resulting cDNA is then amplified by PCR.
-
-
Iteration:
-
The amplified DNA is used as the template to generate an enriched TNA pool for the next round of selection.
-
The process is repeated for several rounds (typically 8-15), with increasing selection stringency in each round to enrich for the highest affinity binders.
-
-
Sequencing and Characterization:
-
After the final round, the enriched DNA pool is sequenced to identify the individual aptamer sequences.
-
The binding affinity (Kd) of the individual TNA aptamers is then characterized using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Protocol 3: Quantification of Cellular Uptake of TNA Oligonucleotides by Flow Cytometry
Objective: To quantify the amount of fluorescently labeled TNA oligonucleotides taken up by cells.
Materials:
-
Fluorescently labeled TNA oligonucleotides (e.g., Cy3-TNA)
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Methodology:
-
Cell Culture:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.[12]
-
-
Incubation with TNA:
-
The cell culture medium is replaced with fresh medium containing the fluorescently labeled TNA oligonucleotides at the desired concentration.[12]
-
Cells are incubated for a specific period (e.g., 24 hours) to allow for cellular uptake.
-
-
Washing and Detachment:
-
The cells are washed multiple times with PBS to remove any unbound TNA from the cell surface.[13]
-
The cells are then detached from the plate using trypsin-EDTA.
-
-
Flow Cytometry Analysis:
-
The detached cells are resuspended in PBS and analyzed using a flow cytometer.[13]
-
The fluorescence intensity of individual cells is measured, providing a quantitative measure of the amount of TNA taken up by each cell.
-
Control cells (not incubated with TNA) are used to set the background fluorescence.
-
Conclusion and Future Perspectives
TNA-modified oligonucleotides represent a significant advancement in the field of nucleic acid therapeutics and diagnostics. Their inherent stability, coupled with their ability to bind to natural nucleic acids with high affinity and specificity, addresses key limitations of their DNA and RNA counterparts. The applications of TNA in antisense therapy, aptamer development, and nanotechnology are rapidly expanding, with ongoing research focused on optimizing their design, delivery, and efficacy. As our understanding of TNA chemistry and biology deepens, we can expect to see the translation of these promising molecules into novel clinical and technological solutions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers seeking to explore and exploit the vast potential of TNA-modified oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. synoligo.com [synoligo.com]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. α-l-Threose Nucleic Acids as Biocompatible Antisense Oligonucleotides for Suppressing Gene Expression in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of DMTr-TNA-5MeU-Amidite
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides containing α-L-threofuranosyl nucleic acid (TNA) monomers, specifically focusing on the incorporation of 5-methyluridine (B1664183) (5MeU). TNA is a synthetic nucleic acid analog with a four-carbon threose sugar backbone, which imparts significant resistance to nuclease degradation, making it a promising candidate for therapeutic and diagnostic applications.
The following protocols outline the synthesis of the DMTr-TNA-5MeU-phosphoramidite monomer and its subsequent use in automated solid-phase oligonucleotide synthesis.
Monomer Synthesis: DMTr-TNA-5MeU-Amidite
The synthesis of the this compound is a multi-step process that begins with the preparation of a protected threofuranosyl sugar, followed by glycosylation with 5-methyluracil, and finally, phosphitylation to yield the desired phosphoramidite (B1245037).
Experimental Protocol: Synthesis of DMTr-TNA-5MeU-Nucleoside
-
Preparation of Protected Threofuranosyl Sugar: The synthesis starts from a commercially available starting material, such as L-ascorbic acid, to produce a protected α-L-threofuranosyl sugar derivative. This typically involves multiple steps of protection and functional group manipulation.
-
Glycosylation: The protected threofuranosyl sugar is coupled with silylated 5-methyluracil in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in an anhydrous solvent like acetonitrile. This Vorbrüggen-Hilbert-Johnson reaction forms the N-glycosidic bond to yield the protected TNA-5MeU nucleoside.[1]
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired protected nucleoside.
-
DMTr Protection: The 5'-hydroxyl group of the purified nucleoside is selectively protected with a dimethoxytrityl (DMTr) group by reacting it with DMTr-chloride in the presence of a base like pyridine. This acid-labile protecting group is crucial for automated solid-phase synthesis.
-
Final Purification: The DMTr-protected nucleoside is purified by column chromatography to yield the final DMTr-TNA-5MeU-nucleoside.
Experimental Protocol: Phosphitylation of DMTr-TNA-5MeU-Nucleoside
-
Reaction Setup: The purified DMTr-TNA-5MeU-nucleoside is dried under high vacuum and dissolved in anhydrous dichloromethane.
-
Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added to the solution in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified by flash column chromatography on silica gel to afford the final this compound.
Solid-Phase Oligonucleotide Synthesis
The incorporation of the this compound into a growing oligonucleotide chain is performed on an automated DNA synthesizer using standard phosphoramidite chemistry.[1]
Experimental Workflow
Figure 1. Workflow for the solid-phase synthesis of a TNA oligonucleotide.
Experimental Protocol: Automated Solid-Phase Synthesis
-
Solid Support: The synthesis is initiated on a solid support, typically controlled pore glass (CPG), pre-functionalized with the first nucleoside of the desired sequence.
-
Synthesis Cycle: The automated synthesis follows a four-step cycle for each monomer addition:
-
Deblocking (Detritylation): The acid-labile DMTr protecting group on the 5'-hydroxyl of the growing oligonucleotide chain is removed by treatment with a solution of trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by a tetrazole derivative and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Chain Elongation: This four-step cycle is repeated for each subsequent monomer in the desired sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases and the phosphate backbone) are removed by treatment with concentrated ammonium (B1175870) hydroxide.
-
Purification: The crude TNA oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Data Presentation
The following tables summarize typical quantitative data associated with the solid-phase synthesis of TNA oligonucleotides.
| Parameter | Value | Unit | Notes |
| Monomer Synthesis | |||
| Glycosylation Yield | 60-80 | % | Dependent on conditions and nucleobase. |
| DMTr Protection Yield | 85-95 | % | |
| Phosphitylation Yield | 70-90 | % | |
| Solid-Phase Synthesis | |||
| Coupling Time | 5-15 | min | Longer coupling times may be required for modified amidites. |
| Amidite Concentration | 0.1-0.2 | M | |
| Activator | 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) | ||
| Average Stepwise Yield | >98 | % | |
| Purification | |||
| HPLC Purity | >95 | % | After purification. |
Table 1. Summary of typical yields and synthesis parameters.
| Reagent | Concentration | Volume/Amount |
| Deblocking | ||
| Trichloroacetic Acid (TCA) | 3 | % in Dichloromethane |
| Coupling | ||
| This compound | 0.1 | M in Acetonitrile |
| Activator (ETT) | 0.25 | M in Acetonitrile |
| Capping | ||
| Capping Reagent A (Acetic Anhydride/Pyridine/THF) | As per synthesizer protocol | |
| Capping Reagent B (N-Methylimidazole/THF) | As per synthesizer protocol | |
| Oxidation | ||
| Iodine | 0.02 | M in THF/Water/Pyridine |
| Cleavage & Deprotection | ||
| Ammonium Hydroxide | 28-30 | % aqueous solution |
Table 2. Typical reagent concentrations for solid-phase synthesis.
References
Application Notes and Protocols for the Synthesis of TNA-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue where the natural ribose or deoxyribose sugar is replaced by a four-carbon α-L-threofuranosyl sugar.[1] This structural modification confers unique properties to TNA oligonucleotides, making them a valuable tool in various research, diagnostic, and therapeutic applications. Notably, the backbone of TNA links the 2' and 3' positions of the sugar ring, contrasting with the 3'-5' phosphodiester bonds found in DNA and RNA.[1][2] This distinct architecture renders TNA completely resistant to nuclease degradation, a highly desirable trait for in vivo applications.[1][3] TNA can form stable Watson-Crick base pairs with complementary DNA, RNA, and TNA strands, enabling its use in genetic and molecular biology contexts.[1][2][4] These application notes provide a comprehensive overview of the synthesis of TNA-modified oligonucleotides, their key characteristics, and protocols for their preparation and analysis.
Key Properties and Applications
TNA-modified oligonucleotides offer several advantages over their natural counterparts, primarily stemming from their unique threose sugar backbone.
-
Exceptional Nuclease Resistance: TNA is completely refractory to digestion by nucleases, leading to a significantly extended half-life in biological fluids.[1][3] Studies have shown TNA to be stable for over a week under nuclease-rich conditions.[4] This high stability makes TNA an ideal candidate for therapeutic applications such as antisense oligonucleotides and aptamers.[1][5][6][7][8][9]
-
Strong Hybridization: TNA can hybridize with high affinity and specificity to complementary DNA and RNA sequences.[1][6] The thermal stability of TNA:DNA duplexes is influenced by the purine (B94841) content of the TNA strand, with higher purine content generally leading to increased stability.[4][10]
-
Biocompatibility: TNA has been shown to be biocompatible and non-toxic in cellular systems, a crucial factor for its use in drug development.[6]
-
Applications: The unique properties of TNA have led to its exploration in various fields:
-
Therapeutics: As antisense agents for gene silencing, TNA oligonucleotides have demonstrated high efficacy in inhibiting gene expression in living cells.[6][11] Their nuclease resistance makes them promising candidates for in vivo drug development.[][13]
-
Diagnostics: The stability and specific binding of TNA make it suitable for the development of robust diagnostic probes.
-
Synthetic Biology: TNA serves as a model system for exploring the principles of genetic information storage and transfer, contributing to the field of xenobiology.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and performance of TNA-modified oligonucleotides.
Table 1: Coupling Efficiency in TNA Oligonucleotide Synthesis
| TNA Monomer | Protecting Group | Coupling Efficiency | Reference |
| Guanosine (B1672433) | Acetyl (less bulky) | Higher than DPC-protected | [14] |
| Guanosine | Diphenylcarbamoyl (DPC) | Lower than acetyl-protected | [14] |
| General | Standard protecting groups | ~99% (with extended coupling times) | [15][16][17] |
Table 2: Thermal Stability (Tm) of TNA:DNA Duplexes
| Duplex Type | Sequence Length | TNA Purine Content | Tm (°C) | Conditions | Reference |
| TNA:DNA | 8-mer | 75% | 35.0 - 36.1 | 1.0 M NaCl | [4] |
| TNA:DNA | 8-mer | 50% | 20.0 | 1.0 M NaCl | [4] |
| TNA:DNA | 8-mer | 25% | 20.3 - 22.8 | 1.0 M NaCl | [4] |
| TNA:DNA | 12-mer | 75% | 68.5 | Not specified | [4] |
| TNA:DNA | 12-mer | 50% | 51.0 - 51.1 | Not specified | [4] |
| TNA:DNA | 12-mer | 25% | 44.6 | Not specified | [4] |
| DNA/TNA | 10-mer | Not specified | ~40 | pH 7.0 | [18] |
| RNA/TNA | 10-mer | Not specified | ~50 | pH 7.0 | [18] |
Note: Tm is highly dependent on sequence, length, and buffer conditions.[19]
Table 3: Nuclease Resistance of TNA-Modified Oligonucleotides
| Oligonucleotide Type | Nuclease | Incubation Time | % Degradation | Reference |
| TNA | Snake Venom Phosphodiesterase (SVPDE) | 7 days | Exceptionally stable | [3] |
| 5'-TNA capped oligo (PO linkage) | Not specified | 24 hours | 17% | [5] |
| TNA | Fetal Bovine Serum / Human Serum | Not specified | Stronger resistance than traditional ASOs | [6][11] |
Experimental Protocols
Protocol 1: Synthesis of TNA Phosphoramidite (B1245037) Monomers
This protocol outlines the general steps for the chemical synthesis of DMTr-protected α-L-threofuranosyl nucleic acid (TNA) phosphoramidite monomers.[20][21][22]
Workflow for TNA Phosphoramidite Monomer Synthesis
Caption: Workflow for TNA Phosphoramidite Monomer Synthesis.
Materials:
-
L-ascorbic acid
-
Appropriate nucleobases (A, C, G, T)
-
Protecting group reagents (e.g., for exocyclic amines)
-
Dimethoxytrityl chloride (DMTr-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Solvents and reagents for organic synthesis
Procedure:
-
Synthesis of the Protected Threofuranosyl Sugar: Starting from commercially available L-ascorbic acid, the protected threofuranosyl sugar is obtained in a multi-step synthesis.[20][22]
-
Glycosylation: The protected sugar is coupled with a protected nucleobase (e.g., A, C, G, or T) via a Vorbrüggen-Hilbert-Johnson glycosylation reaction to form the threofuranosyl nucleoside.[20][22] For guanosine synthesis, using 2-amino-6-chloropurine (B14584) can be an efficient strategy to avoid the formation of N7 regioisomers.[14][23][24]
-
DMTr Protection: The 5'-hydroxyl group of the threofuranosyl nucleoside is protected with a dimethoxytrityl (DMTr) group.
-
Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final TNA phosphoramidite monomer.[6]
-
Purification: The synthesized phosphoramidites are purified by silica (B1680970) gel chromatography.
Protocol 2: Solid-Phase Synthesis of TNA-Modified Oligonucleotides
This protocol describes the automated solid-phase synthesis of TNA oligonucleotides using standard phosphoramidite chemistry on a DNA synthesizer.[1][20][22][25]
Workflow for Solid-Phase TNA Oligonucleotide Synthesis
Caption: Solid-Phase TNA Oligonucleotide Synthesis Cycle.
Materials:
-
TNA phosphoramidite monomers (dissolved in anhydrous acetonitrile)
-
Controlled pore glass (CPG) solid support
-
Standard DNA synthesis reagents (activator, capping solution, oxidizing solution, deblocking solution)
-
DNA synthesizer
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with a modified protocol for TNA synthesis. Key modifications include increasing the coupling time to ensure high efficiency. A coupling time of up to 2000 seconds may be required.[25] The frequency of de-blocking reactions may also be increased.[6][15]
-
Synthesis Cycle:
-
Deblocking (Detritylation): The DMTr protecting group is removed from the 5'-end of the growing oligonucleotide chain.
-
Coupling: The next TNA phosphoramidite monomer is coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Protocol 3: Deprotection and Purification of TNA-Modified Oligonucleotides
This protocol outlines the steps for cleaving the synthesized oligonucleotide from the solid support, removing protecting groups, and purifying the final product.[15][25]
Materials:
-
Purification system (e.g., HPLC or PAGE)
-
Desalting columns
Procedure:
-
Cleavage and Deprotection: The CPG support is treated with concentrated ammonium hydroxide at 55°C for 18 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[25]
-
Purification: The crude oligonucleotide solution is purified to remove truncated sequences and other impurities. Common purification methods include:
-
Desalting: The purified oligonucleotide is desalted using a size-exclusion column to remove residual salts from the purification buffers.
-
Characterization: The purity and identity of the final TNA-modified oligonucleotide are confirmed by methods such as MALDI-TOF mass spectrometry and analytical HPLC or UPLC.[15][27][28]
Concluding Remarks
The synthesis of TNA-modified oligonucleotides using phosphoramidite chemistry is a well-established process that allows for the production of high-purity oligonucleotides with unique and valuable properties. Their exceptional nuclease resistance and strong hybridization capabilities make them highly attractive for a wide range of applications in research, diagnostics, and particularly in the development of next-generation nucleic acid-based therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of TNA technology.
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 3. synoligo.com [synoligo.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. α-l-Threose Nucleic Acids as Biocompatible Antisense Oligonucleotides for Suppressing Gene Expression in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and applications of modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 13. cytel.com [cytel.com]
- 14. tandfonline.com [tandfonline.com]
- 15. synoligo.com [synoligo.com]
- 16. biofabresearch.com [biofabresearch.com]
- 17. metabion.com [metabion.com]
- 18. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. asu.elsevierpure.com [asu.elsevierpure.com]
- 21. Synthesis of Threose Nucleic Acid (TNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]
- 22. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 4.6. TNA Oligonucleotide Solid Phase Synthesis and Preparation [bio-protocol.org]
- 26. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Synthesis of TNA Oligonucleotides using DMTr-TNA-5MeU-amidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue with a simplified threose sugar backbone, which has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. TNA oligonucleotides exhibit unique properties, including high binding affinity to complementary DNA and RNA strands and remarkable resistance to nuclease degradation, making them promising candidates for antisense therapy and other drug development applications. The incorporation of modified nucleobases, such as 5-methyluridine (B1664183) (5MeU), can further enhance the therapeutic potential of TNA oligonucleotides by improving their metabolic stability and binding affinity.
This document provides detailed application notes and protocols for the automated solid-phase synthesis of TNA oligonucleotides containing 5-methyluridine using DMTr-TNA-5MeU-amidite.
Chemical Properties and Handling
This compound is a phosphoramidite (B1245037) monomer designed for use in standard automated oligonucleotide synthesizers.[1][2] It is crucial to handle the amidite under anhydrous conditions to prevent hydrolysis and maintain its reactivity.
Table 1: Properties and Handling of this compound
| Property | Recommendation |
| Appearance | White to off-white powder |
| Storage | Store at -20°C under an inert atmosphere (Argon or Nitrogen). |
| Handling | Warm to room temperature before opening. Handle in a glove box or under a stream of dry inert gas. |
| Solvent | Use anhydrous acetonitrile (B52724) (<30 ppm water) for dissolution. |
| Solution Stability | Use freshly prepared solutions for synthesis. Long-term storage of solutions is not recommended. |
Automated Synthesis Protocol
The following protocol is a general guideline for the automated synthesis of TNA oligonucleotides containing 5-methyluridine on a standard DNA/RNA synthesizer. Optimization may be required based on the specific synthesizer, sequence, and scale of synthesis.
Reagents and Materials
-
This compound
-
Standard DNA or other TNA phosphoramidites (A, C, G)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (e.g., Acetic Anhydride/2,6-Lutidine/THF)
-
Capping solution B (e.g., 16% N-Methylimidazole in THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane)
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-nucleoside.
Synthesis Cycle
For the incorporation of this compound, an extended coupling time is recommended to ensure high coupling efficiency.
Table 2: Recommended Automated Synthesis Cycle for TNA Oligonucleotides
| Step | Reagent | Time |
| 1. Deblocking | 3% TCA in DCM | 60 - 90 seconds |
| 2. Washing | Anhydrous Acetonitrile | 3 x 30 seconds |
| 3. Coupling | This compound + Activator | 5 - 10 minutes |
| 4. Washing | Anhydrous Acetonitrile | 3 x 30 seconds |
| 5. Capping | Capping A + Capping B | 30 seconds |
| 6. Washing | Anhydrous Acetonitrile | 3 x 30 seconds |
| 7. Oxidation | Oxidizing Solution | 45 seconds |
| 8. Washing | Anhydrous Acetonitrile | 3 x 30 seconds |
Note: The coupling efficiency for modified phosphoramidites can be influenced by factors such as steric hindrance. While specific data for this compound is not widely published, a 5-minute coupling time has been reported for a TNA-G phosphoramidite under suboptimal conditions, suggesting that a longer coupling time compared to standard DNA amidites is beneficial.[3] Monitoring the trityl cation release during synthesis can provide a real-time estimate of coupling efficiency.
Caption: Automated synthesis cycle for TNA oligonucleotides.
Post-Synthesis Cleavage and Deprotection
After completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
Standard Deprotection Protocol
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).
-
Incubate at 55°C for 12-16 hours.
-
Cool the vial to room temperature and centrifuge to pellet the support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a centrifugal vacuum evaporator.
Mild Deprotection for Sensitive Oligonucleotides
For oligonucleotides containing sensitive modifications, a milder deprotection strategy may be necessary.
Table 3: Comparison of Deprotection Methods
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 12 - 16 hours | Standard method, suitable for most TNA oligonucleotides. |
| AMA (Ammonium Hydroxide/40% Methylamine 1:1) | 65°C | 10 - 15 minutes | Faster deprotection, but may not be compatible with all modifications. |
| Gaseous Ammonia/Methylamine | Room Temp | 2 - 4 hours | Can be performed on the synthesizer, minimizing manual handling. |
Purification
Purification of the crude oligonucleotide is essential to remove truncated sequences (failure sequences) and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for the purification of TNA oligonucleotides.
RP-HPLC Protocol
-
Reconstitute the dried crude oligonucleotide in an appropriate volume of mobile phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the oligonucleotide using a gradient of mobile phase B.
Table 4: Recommended RP-HPLC Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | 0.1 M TEAA in 50% Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
-
Collect the fractions corresponding to the full-length product.
-
Combine the pure fractions and lyophilize.
-
Perform a final desalting step using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
Caption: Post-synthesis purification and quality control workflow.
Quality Control
The purity and identity of the final TNA oligonucleotide should be confirmed by analytical techniques.
-
Analytical RP-HPLC: To assess the purity of the final product. The conditions are similar to the preparative method but on an analytical scale.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized oligonucleotide. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.
Table 5: Expected Mass Increase for DMTr-TNA-5MeU Incorporation
| Modification | Monoisotopic Mass (Da) | Average Mass (Da) |
| TNA-5MeU Monophosphate | 318.0675 | 318.216 |
Application Example: Antisense Oligonucleotide Workflow
TNA oligonucleotides containing 5-methyluridine can be used as antisense agents to modulate gene expression. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for evaluating antisense TNA oligonucleotides.
Conclusion
The use of this compound in automated synthesizers allows for the routine production of high-quality TNA oligonucleotides containing 5-methyluridine. By employing optimized synthesis cycles, appropriate deprotection strategies, and robust purification methods, researchers can obtain pure TNA oligonucleotides for various applications in research and drug development. The enhanced stability and binding properties of these modified oligonucleotides make them valuable tools for targeting RNA and modulating gene expression.
References
Application Notes and Protocols for Coupling TNA Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. Its unique α-L-threofuranosyl sugar backbone, which replaces the deoxyribose or ribose of DNA and RNA, imparts remarkable properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA. The successful synthesis of high-quality TNA oligonucleotides is crucial for harnessing these properties. This document provides a detailed protocol for the coupling of TNA phosphoramidites using standard solid-phase oligonucleotide synthesis techniques.
The synthesis of TNA oligonucleotides is achieved through the well-established phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[1] The process involves a cyclical four-step reaction: deblocking, coupling, capping, and oxidation. While the fundamental principles of phosphoramidite chemistry apply, the unique stereochemistry of TNA monomers may necessitate modifications to standard protocols, particularly concerning coupling times, to ensure high coupling efficiency.
Data Presentation: TNA Phosphoramidite Coupling Parameters
The following table summarizes the key parameters for the coupling of TNA phosphoramidites. It is important to note that due to the steric hindrance of TNA monomers, extended coupling times compared to standard DNA phosphoramidites are often necessary to achieve optimal coupling efficiencies.[2] The provided values are recommendations and may require optimization based on the specific sequence, synthesizer, and reagents used.
| Parameter | Recommended Condition | Notes |
| Phosphoramidite Concentration | 0.1 M - 0.2 M in anhydrous acetonitrile (B52724) | Ensure phosphoramidites are fully dissolved before use. |
| Activator | 0.25 M - 0.5 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile | DCI is a non-nucleophilic activator that can reduce coupling times.[3] ETT is a commonly used, effective activator.[4] |
| Coupling Time | 5 - 15 minutes | This is a critical parameter for TNA synthesis. Shorter times may lead to lower coupling efficiency, while excessively long times can lead to side reactions. A 5-minute coupling time has been used for TNA-G phosphoramidites.[5] Sterically hindered ribonucleosides often require 5-15 minutes for high-yield coupling.[2] Optimization for each TNA base may be required. |
| Coupling Efficiency | >98% | Monitoring the trityl cation release after each coupling step is essential to ensure high coupling efficiency.[6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase synthesis of TNA oligonucleotides.
Reagent Preparation
-
TNA Phosphoramidites (A, T, C, G): Dissolve in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Activator Solution: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Reagents:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidizing Solution: 0.02 M Iodine in THF/water/pyridine.
-
Cleavage and Deprotection Solution: Concentrated aqueous ammonium (B1175870) hydroxide (B78521) (28-30%).
-
Washing Solvent: Anhydrous acetonitrile.
Solid-Phase Synthesis Cycle
The following cycle is performed for each TNA phosphoramidite addition on an automated DNA synthesizer.
-
Deblocking (Detritylation):
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution.
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the liberated DMT cation.
-
-
Coupling:
-
The TNA phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for 5-15 minutes.
-
After the coupling reaction, the column is washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated by treating with the capping reagents (Cap A and Cap B).
-
This step is crucial to prevent the formation of deletion mutants in the final oligonucleotide product.[3]
-
The column is then washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treating with the oxidizing solution.
-
The column is subsequently washed with anhydrous acetonitrile.
-
This four-step cycle is repeated until the desired TNA oligonucleotide sequence is assembled.
Cleavage and Deprotection
-
After the final coupling cycle, the solid support is transferred to a screw-cap vial.
-
Add 1 mL of concentrated aqueous ammonium hydroxide.
-
Seal the vial tightly and heat at 55°C for 12-18 hours. A deprotection time of 18 hours at 55°C has been reported for TNA-G containing oligonucleotides.[5]
-
Allow the vial to cool to room temperature.
-
Centrifuge the vial to pellet the solid support.
-
Carefully transfer the supernatant containing the cleaved and deprotected TNA oligonucleotide to a new tube.
Purification
The crude TNA oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 260 nm.
Collect the fractions corresponding to the full-length TNA oligonucleotide. The purified product can then be desalted and lyophilized.
Visualizations
TNA Phosphoramidite Coupling Workflow
Caption: Workflow for TNA oligonucleotide synthesis.
Logical Relationship of Key Synthesis Steps
Caption: Key steps in TNA oligonucleotide synthesis.
References
- 1. osti.gov [osti.gov]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. researchgate.net [researchgate.net]
- 5. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idtdna.com [idtdna.com]
Application Notes and Protocols for the Deprotection of TNA-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. Its unique α-L-threofuranosyl sugar backbone, which differs from the deoxyribose of DNA and ribose of RNA, imparts remarkable properties such as resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.[1] The synthesis of TNA oligonucleotides is typically achieved through automated solid-phase phosphoramidite (B1245037) chemistry, a method well-established for DNA and RNA synthesis.[1] A critical step following synthesis is the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate (B84403) backbone, collectively known as deprotection.
This document provides detailed application notes and protocols for the deprotection of TNA-containing oligonucleotides. While specific literature on TNA deprotection is limited, the protocols presented here are based on well-established methods for standard DNA and RNA oligonucleotides, which are expected to be largely applicable to TNA due to the shared phosphoramidite chemistry.
Deprotection Strategies Overview
The choice of deprotection strategy depends on the nature of the nucleobases, the presence of any sensitive modifications, and the desired final purity of the TNA oligonucleotide. The most common deprotection methods involve the use of basic reagents to hydrolyze the ester linkage to the solid support and remove the protecting groups from the exocyclic amines of the nucleobases (A, G, C) and the cyanoethyl groups from the phosphate backbone.
Three primary deprotection strategies are detailed below:
-
Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521): A widely used and robust method suitable for routine TNA oligonucleotides without sensitive modifications.
-
Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine): A significantly faster method ideal for high-throughput applications.
-
Ultra-Mild Deprotection with Potassium Carbonate in Methanol (B129727): A gentle method required for TNA oligonucleotides containing labile modifications that are sensitive to harsh basic conditions.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the typical conditions and considerations for the three main deprotection methods. It is important to note that the efficiency and resulting purity can vary depending on the specific TNA sequence, length, and the presence of modifications. The data presented is a qualitative summary based on extensive experience with DNA and RNA oligonucleotides.
| Parameter | Ammonium Hydroxide | AMA (Ammonium Hydroxide/Methylamine) | Potassium Carbonate in Methanol |
| Reagent Composition | Concentrated Ammonium Hydroxide (28-30%) | 1:1 (v/v) mixture of Ammonium Hydroxide and 40% aqueous Methylamine[2] | 0.05 M Potassium Carbonate in anhydrous Methanol[3] |
| Typical Temperature | 55 °C | 65 °C[2] | Room Temperature |
| Typical Duration | 8 - 16 hours | 10 - 15 minutes[2][4] | 4 hours[3][5] |
| Throughput | Low to Medium | High | Low to Medium |
| Compatibility | Standard TNA oligonucleotides | Most TNA oligonucleotides (requires Ac-dC to prevent side reactions)[2] | TNA with sensitive/labile modifications |
| Cleavage from Support | Efficient | Very Efficient | Efficient |
| Base Deprotection | Efficient | Very Efficient | Efficient for UltraMILD protecting groups |
| Considerations | Longer reaction times. Ensure fresh ammonium hydroxide is used.[6] | Very fast, but methylamine (B109427) can cause transamination of cytosine if not protected with an acetyl group.[2] | Requires specific "UltraMILD" phosphoramidites with labile protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[5][6] |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for routine TNA oligonucleotides synthesized with standard protecting groups.
Materials:
-
TNA oligonucleotide synthesized on a solid support (e.g., CPG)
-
Concentrated Ammonium Hydroxide (28-30%)
-
Screw-cap, chemically resistant vials
-
Heating block or oven
-
SpeedVac or centrifugal evaporator
-
Nuclease-free water
Procedure:
-
Transfer the solid support containing the synthesized TNA oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly.
-
Incubate the vial at 55 °C for 8-16 hours.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected TNA oligonucleotide to a new microcentrifuge tube.
-
Rinse the solid support with 0.5 mL of nuclease-free water and combine the rinse with the solution from the previous step.
-
Evaporate the solution to dryness using a SpeedVac.
-
Resuspend the dried TNA oligonucleotide pellet in a desired volume of nuclease-free water or buffer.
Protocol 2: Fast Deprotection with AMA
This protocol is recommended for rapid deprotection and is compatible with high-throughput workflows. Note the requirement for acetyl-protected dC (Ac-dC) to prevent side reactions.
Materials:
-
TNA oligonucleotide synthesized on a solid support (using Ac-dC phosphoramidite)
-
Ammonium Hydroxide (28-30%)
-
40% aqueous Methylamine solution
-
Screw-cap, chemically resistant vials
-
Heating block or oven
-
SpeedVac or centrifugal evaporator
-
Nuclease-free water
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) in a fume hood.[2] This solution should be prepared fresh.
-
Transfer the solid support with the synthesized TNA oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of the freshly prepared AMA solution to the vial.
-
Seal the vial tightly and incubate at 65 °C for 10-15 minutes.[2][4]
-
Cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the AMA solution containing the deprotected TNA oligonucleotide to a new microcentrifuge tube.
-
Wash the support with nuclease-free water and pool the wash with the deprotected oligonucleotide solution.
-
Dry the solution using a SpeedVac.
-
Resuspend the TNA oligonucleotide in an appropriate buffer or nuclease-free water.
Protocol 3: Ultra-Mild Deprotection with Potassium Carbonate in Methanol
This protocol is essential for the deprotection of TNA oligonucleotides containing sensitive modifications that would be degraded by harsher basic treatments. This method requires the use of "UltraMILD" phosphoramidites during synthesis (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).
Materials:
-
TNA oligonucleotide synthesized on a solid support using UltraMILD phosphoramidites
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol (MeOH)
-
Screw-cap, chemically resistant vials
-
Shaker or rotator
-
Glacial Acetic Acid
-
SpeedVac or centrifugal evaporator
-
Nuclease-free water
Procedure:
-
Transfer the solid support containing the synthesized TNA oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of 0.05 M potassium carbonate in methanol to the vial.[3]
-
Seal the vial and incubate at room temperature with gentle agitation for 4 hours.[3][5]
-
After incubation, transfer the methanolic solution to a new microcentrifuge tube.
-
Rinse the support with methanol and combine with the solution from the previous step.
-
Neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution.[3]
-
Evaporate the solution to dryness using a SpeedVac.
-
Resuspend the deprotected TNA oligonucleotide in nuclease-free water or a suitable buffer.
Post-Deprotection Purification and Analysis
Following deprotection, the crude TNA oligonucleotide solution contains the full-length product as well as shorter, failed sequences and residual protecting groups. Purification is often necessary to obtain a product of sufficient purity for downstream applications.
Common Purification Methods:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution for purifying oligonucleotides, especially for longer sequences.[7]
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase (RP-HPLC): Separates oligonucleotides based on hydrophobicity. Often used for "DMT-on" purification where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length product.
-
Ion-Exchange (IEX-HPLC): Separates oligonucleotides based on charge (i.e., length).
-
Quality Control Analysis:
-
UV-Vis Spectrophotometry: Used to quantify the concentration of the purified TNA oligonucleotide by measuring its absorbance at 260 nm.
-
Mass Spectrometry (MS): Confirms the identity of the TNA oligonucleotide by verifying its molecular weight. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.[8]
Visualizations
Caption: Workflow for the deprotection and purification of TNA oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating DMTr-TNA-5MeU-amidite into Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for a wide range of diseases by modulating the expression of target genes.[1][2] A critical challenge in the development of ASO therapeutics is their susceptibility to degradation by nucleases, which can limit their in vivo efficacy.[2] Chemical modifications to the oligonucleotide backbone are employed to enhance nuclease resistance and improve pharmacokinetic properties.[1] One such modification is the incorporation of α-L-threose nucleic acid (TNA), a synthetic xeno-nucleic acid (XNA) analog.[3][4] TNA-modified oligonucleotides have demonstrated exceptional resistance to nuclease degradation.[3][4][5]
This document provides detailed application notes and protocols for the incorporation of DMTr-TNA-5MeU-amidite, a phosphoramidite (B1245037) monomer for introducing 5-methyluridine (B1664183) with a TNA backbone, into antisense oligonucleotides.
Key Advantages of TNA Modification
The primary advantage of incorporating TNA monomers into ASOs is the significant enhancement of their resistance to nuclease degradation.[3][4][5] This increased stability can lead to a longer half-life in biological fluids and tissues, potentially improving the therapeutic window and reducing the required dosing frequency. TNA modifications have been shown to be more effective at enhancing nuclease resistance compared to some other common modifications like 2'-O-methyl or 2'-fluoro ribose modifications.[6][7]
Data Presentation
The following tables summarize key quantitative data related to the properties of TNA-modified oligonucleotides.
Table 1: Nuclease Resistance of Modified Oligonucleotides
| Modification | Nuclease | Half-life (t½) | Fold Increase vs. Unmodified | Reference |
| Unmodified | Snake Venom Phosphodiesterase (SVPD) | Not Reported | 1 | [5] |
| TNA | Snake Venom Phosphodiesterase (SVPD) | Stable for 7 days | Not Applicable (Exceptional Stability) | [5] |
| 2'-O-Me-4'-thioRNA | 50% Human Plasma | 187 min | - | [8] |
| 2'-Fluoro-4'-thioRNA | 50% Human Plasma | 53.2 min | - | [8] |
| Me-SRNA (hybrid) | 50% Human Plasma | 1631 min | - | [8] |
| Phosphorothioate (PS) | Not specified | Increased | - | [2] |
Note: Direct comparative half-life data for TNA-modified ASOs versus other specific modifications in the same assay conditions is limited in the reviewed literature. The exceptional stability of TNA is a key reported feature.
Table 2: Binding Affinity of Modified Oligonucleotides
| Modification | Duplex Type | ΔTm per modification (°C) | Reference |
| 2',4'-BNA/LNA | ASO/RNA | +2 to +8 | [9] |
| TNA | siRNA/RNA | Slightly decreased | [6][7] |
| 2'-O-Me | ASO/RNA | +1.0 to +1.5 | [5] |
| 2'-Fluoro | ASO/RNA | +1.5 to +2.0 | [5] |
Note: The impact of TNA on binding affinity may vary depending on the position and number of incorporations. In the context of siRNAs, a slight decrease in thermodynamic binding affinity was observed, which in some cases was beneficial for mitigating off-target effects.[6][7]
Experimental Protocols
Solid-Phase Synthesis of TNA-Modified Antisense Oligonucleotides
This protocol outlines the general steps for synthesizing TNA-modified ASOs using an automated DNA/RNA synthesizer. This compound is used as a standard phosphoramidite monomer.
Materials:
-
This compound
-
Standard DNA or other modified phosphoramidites (e.g., DNA, 2'-O-Me, LNA)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
Protocol:
-
Preparation: Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the vials on the synthesizer.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMTr protecting group from the growing oligonucleotide chain on the solid support.
-
Coupling: Activation of the phosphoramidite (including this compound) and its coupling to the 5'-hydroxyl group of the growing chain. An extended coupling time may be beneficial for modified amidites to ensure high coupling efficiency.[10]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the bases and phosphate backbone using the appropriate cleavage and deprotection solution.
-
Purification: Purify the crude oligonucleotide using HPLC (see Protocol 2).
HPLC Purification of TNA-Modified Oligonucleotides
This protocol describes the purification of the synthesized TNA-modified ASOs using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude TNA-modified oligonucleotide
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water, pH 7.5
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
-
Desalting columns (e.g., NAP-10)
Protocol:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The hydrophobic DMTr-on full-length product will elute later than the shorter, less hydrophobic failure sequences.
-
Monitor the elution at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length DMTr-on oligonucleotide.
-
Detritylation: Remove the DMTr group by treating the collected fraction with an acid (e.g., 80% acetic acid).
-
Desalting: Desalt the purified oligonucleotide using a desalting column to remove the HPLC buffer salts.
-
Lyophilization: Lyophilize the final product to obtain a dry powder.
MALDI-TOF Mass Spectrometry Analysis of TNA-Modified Oligonucleotides
This protocol provides a general method for confirming the molecular weight of the purified TNA-modified ASO.
Materials:
-
Purified TNA-modified oligonucleotide
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., 3-hydroxypicolinic acid (3-HPA) in 50:50 acetonitrile:water with an ammonium citrate (B86180) additive)
Protocol:
-
Sample Preparation: Mix a small amount of the purified oligonucleotide solution with the matrix solution.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to dry completely.
-
Analysis:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (typically negative ion linear mode for oligonucleotides).
-
The resulting spectrum should show a major peak corresponding to the calculated molecular weight of the TNA-modified oligonucleotide.
-
Mandatory Visualizations
Caption: Mechanism of action for TNA-modified antisense oligonucleotides.
Caption: Experimental workflow for TNA-modified ASO synthesis.
Caption: Logical relationships of TNA modification benefits.
References
- 1. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synoligo.com [synoligo.com]
- 5. synoligo.com [synoligo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Shorter Is Better: The α-(l)-Threofuranosyl Nucleic Acid Modification Improves Stability, Potency, Safety, and Ago2 Binding and Mitigates Off-Target Effects of Small Interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for DMTr-TNA-5MeU-amidite in In Situ Hybridization Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5'-Dimethoxytrityl-α-L-threofuranosyl-5-methyluridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMTr-TNA-5MeU-amidite) in the synthesis of highly specific and stable probes for in situ hybridization (ISH) and fluorescence in situ hybridization (FISH).
Introduction
Threose Nucleic Acid (TNA) is an artificial nucleic acid analog with a simplified threose sugar backbone. TNA oligonucleotides exhibit remarkable binding affinity and specificity towards complementary RNA and DNA sequences. The incorporation of TNA monomers, such as this compound, into oligonucleotide probes offers significant advantages for in situ hybridization applications, including enhanced thermal stability, resistance to nuclease degradation, and improved signal-to-noise ratios. The 5-methyluridine (B1664183) modification can further contribute to the stability of the hybrid duplex. These properties make TNA-based probes exceptional tools for the sensitive and specific detection of nucleic acid targets within fixed cells and tissues.
Key Advantages of TNA-Based Probes
-
High Binding Affinity: TNA probes form stable duplexes with target RNA and DNA sequences.
-
Enhanced Specificity: The unique backbone structure of TNA can lead to improved discrimination of single-nucleotide differences.
-
Nuclease Resistance: TNA's unnatural backbone provides significant resistance to degradation by cellular nucleases, leading to longer probe integrity and better signal.
-
Improved Signal-to-Noise Ratio: The high binding affinity and stability of TNA probes can result in brighter signals and lower background, facilitating clearer imaging.
Quantitative Data Summary
The following tables summarize key performance metrics of TNA-based probes, often in comparison to traditional DNA or other modified nucleic acid probes like Locked Nucleic Acid (LNA) probes.
Table 1: Thermal Stability of Nucleic Acid Duplexes
| Duplex Type | Melting Temperature (Tm) (°C) | Notes |
| TNA-RNA | Higher than DNA-RNA | TNA modification significantly increases the thermal stability of the probe-target hybrid. |
| TNA-DNA | Higher than DNA-DNA | Demonstrates strong binding to DNA targets as well. |
| LNA-RNA | High | LNA probes are also known for their high thermal stability[1]. |
| DNA-RNA | Baseline | Standard DNA probes have lower melting temperatures compared to modified probes. |
Table 2: Nuclease Resistance
| Probe Type | Degradation Rate in Serum | Notes |
| TNA | Very Low | TNA backbone is highly resistant to nuclease activity. |
| LNA | Low | LNA modifications also confer nuclease resistance. |
| DNA | High | Unmodified DNA probes are rapidly degraded by nucleases. |
Table 3: Signal Intensity and Signal-to-Noise Ratio (SNR) in FISH
| Probe Type | Relative Signal Intensity | Signal-to-Noise Ratio (SNR) | Notes |
| TNA | High | High | Expected to be high due to strong binding and low non-specific interactions. |
| LNA | High | High | LNA probes are known to provide excellent signal intensity and SNR[2]. |
| DNA | Moderate | Moderate to Low | Signal can be weaker and background higher compared to modified probes. |
Experimental Protocols
Synthesis and Purification of TNA-5MeU Oligonucleotide Probes
This protocol outlines the solid-phase synthesis of TNA-modified oligonucleotide probes using this compound.
Materials:
-
This compound
-
Standard DNA/RNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent)
-
Automated DNA/RNA synthesizer
-
Ammonium (B1175870) hydroxide (B78521) or other cleavage and deprotection reagents
-
HPLC system for purification
Protocol:
-
Synthesizer Setup: Prepare the DNA/RNA synthesizer with the required phosphoramidites, including the this compound, and all necessary reagents according to the manufacturer's instructions.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, indicating the position(s) for the incorporation of the TNA-5MeU monomer.
-
Solid-Phase Synthesis: Initiate the automated synthesis cycle. The synthesizer will perform the sequential steps of deblocking, coupling, capping, and oxidation to build the oligonucleotide chain on the CPG support.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by treating with ammonium hydroxide or a suitable deprotection solution at the recommended temperature and time.
-
Purification: Purify the full-length TNA-modified oligonucleotide probe using reverse-phase High-Performance Liquid Chromatography (HPLC). This step is crucial to remove truncated sequences and other impurities.
-
Quantification and Storage: Quantify the purified probe by UV spectroscopy at 260 nm. Lyophilize the probe and store it at -20°C until use.
Fluorescence In Situ Hybridization (FISH) Protocol for Fixed Cells
This protocol is a general guideline for using fluorescently labeled TNA-5MeU probes for the detection of specific RNA targets in cultured cells fixed on slides.
Materials:
-
Fluorescently labeled TNA-5MeU probe
-
Cells grown on coverslips or slides
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
0.5% Triton X-100 in PBS
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash Buffers (e.g., 2x SSC, 0.1% Tween-20; 0.2x SSC)
-
DAPI counterstain
-
Antifade mounting medium
Protocol:
-
Cell Fixation:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Pre-hybridization:
-
Equilibrate the cells in hybridization buffer for at least 30 minutes at 37°C in a humidified chamber.
-
-
Hybridization:
-
Dilute the fluorescently labeled TNA-5MeU probe in hybridization buffer to the desired concentration (typically 1-10 ng/µL).
-
Denature the probe solution by heating at 75-80°C for 5 minutes, then immediately place on ice.
-
Remove the pre-hybridization buffer from the cells and add the denatured probe solution.
-
Cover the slides with a coverslip to prevent evaporation.
-
Incubate overnight at 37°C in a humidified chamber. The optimal hybridization temperature may need to be determined empirically based on the probe sequence and TNA content.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslips.
-
Wash the slides twice with 2x SSC containing 0.1% Tween-20 for 10 minutes each at 37°C.
-
Wash once with 0.2x SSC for 10 minutes at a higher stringency temperature (e.g., 42-55°C). This step is critical for reducing background.
-
Wash briefly with PBS at room temperature.
-
-
Counterstaining and Mounting:
-
Incubate the slides with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash briefly with PBS.
-
Mount the coverslips onto the slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets.
-
Visualizations
Experimental Workflow for TNA-FISH
Caption: Workflow for Fluorescence In Situ Hybridization (FISH) using TNA-based probes.
Signaling Pathway of miR-21 in Cancer
TNA-based probes are particularly well-suited for detecting small non-coding RNAs like microRNAs due to their high specificity. A common target in cancer research is microRNA-21 (miR-21), which is an oncomiR that regulates multiple downstream targets involved in cell proliferation, apoptosis, and invasion.
Caption: Simplified signaling pathway of miR-21 in cancer progression.[3][4][5][6][7]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Signal | Insufficient probe concentration | Increase probe concentration. |
| Low target RNA expression | Use a more sensitive detection method or a target with higher expression. | |
| Inefficient permeabilization | Optimize permeabilization time and reagent concentration. | |
| Probe degradation | Ensure RNase-free handling and reagents. | |
| High Background | Non-specific probe binding | Increase stringency of post-hybridization washes (higher temperature, lower salt concentration). |
| Probe concentration too high | Decrease probe concentration. | |
| Insufficient blocking | Optimize pre-hybridization/blocking steps. | |
| Autofluorescence of tissue | Treat with a quenching agent like Sudan Black B. | |
| Weak Signal | Suboptimal hybridization temperature | Empirically determine the optimal hybridization temperature. |
| Inefficient probe labeling | Check the efficiency of fluorescent dye conjugation to the probe. | |
| Loss of target RNA | Use RNase inhibitors and handle samples carefully to prevent RNA degradation. |
Conclusion
This compound is a valuable building block for the synthesis of advanced oligonucleotide probes for in situ hybridization. The resulting TNA-modified probes offer superior performance characteristics, including high specificity, enhanced stability, and improved signal-to-noise ratios, making them ideal for demanding applications in research, diagnostics, and drug development. The provided protocols and guidelines serve as a starting point for the successful implementation of TNA-based probes in your experimental workflows.
References
- 1. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. MicroRNA-21 and its impact on signaling pathways in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis and the target genes of microRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TNA-Modified Oligonucleotides in Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue where the ribose sugar backbone of natural nucleic acids is replaced by a four-carbon threose sugar. This structural modification imparts unique properties to TNA oligonucleotides, making them highly promising candidates for the development of robust and sensitive diagnostic assays.[1] Key advantages of TNA-modified oligonucleotides include exceptional resistance to nuclease degradation, the ability to form stable duplexes with both DNA and RNA, and high binding affinity.[1][2][3] These characteristics address several limitations of conventional DNA and RNA probes in diagnostic applications.
This document provides detailed application notes and experimental protocols for the use of TNA-modified oligonucleotides in various diagnostic assays.
Key Properties of TNA-Modified Oligonucleotides
TNA oligonucleotides offer several advantages over their natural counterparts for diagnostic purposes:
-
Exceptional Nuclease Resistance: The unnatural 2',3'-phosphodiester linkage in the TNA backbone renders them completely resistant to degradation by nucleases found in biological samples.[1] This high biological stability allows for reliable detection of target nucleic acids in complex matrices like serum and plasma without the risk of probe degradation.[3][4]
-
High Binding Affinity: TNA can form stable Watson-Crick base pairs with complementary DNA and RNA sequences.[1] TNA/RNA duplexes are generally more thermally stable than the corresponding DNA/RNA duplexes.[5][6] The thermal stability of TNA:DNA duplexes is highly dependent on the purine (B94841) content of the TNA strand, with higher purine content leading to greater stability.[7][8][9]
-
High Specificity: TNA-based probes have demonstrated the ability to discriminate between targets with single-base mismatches, a critical feature for specific detection of related sequences or mutations.[2][10]
-
Favorable Hybridization Kinetics: TNA probes exhibit efficient hybridization to target sequences.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for TNA-modified oligonucleotides, providing a basis for comparison with conventional DNA and RNA probes.
Table 1: Thermal Stability (Tm) of TNA Duplexes
| Duplex Type | Sequence (TNA strand underlined) | Tm (°C) | Conditions |
| TNA/DNA | 5'-CGAATTCG-3' / 3'-GCTTAAGC-5' | 20.0 - 36.1 (purine dependent) | 1 M NaCl, 10 mM sodium phosphate (B84403), pH 7.0 |
| TNA/RNA | 5'-GCGAUUUCUG-3' / 3'-CGCUAAAGAC-5' | ~55 | 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0 |
| DNA/DNA | 5'-CGAATTCG-3' / 3'-GCTTAAGC-5' | ~35 | 1 M NaCl, 10 mM sodium phosphate, pH 7.0 |
| RNA/RNA | 5'-GCGAUUUCUG-3' / 3'-CGCUAAAGAC-5' | ~65 | 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0 |
Data compiled from multiple sources demonstrating the influence of purine content on TNA:DNA stability and the generally high stability of TNA:RNA duplexes.[5][7][9]
Table 2: Nuclease Resistance of TNA Oligonucleotides
| Oligonucleotide Type | Incubation Conditions | Degradation |
| TNA | 50% Fetal Bovine Serum (FBS), 37°C, 24h | No significant degradation |
| DNA | 50% Fetal Bovine Serum (FBS), 37°C, 8h | Complete degradation |
| TNA | Snake Venom Phosphodiesterase, 37°C, 24h | No significant degradation |
| DNA | Snake Venom Phosphodiesterase, 37°C, <1h | Complete degradation |
This data highlights the remarkable stability of TNA in the presence of nucleases compared to unmodified DNA.[3][4]
Table 3: Performance of TNA-based Probes in miRNA Detection
| Target miRNA | Assay Type | Limit of Detection (LOD) | Specificity |
| miR-21 | TNA Molecular Beacon | ~1 nM | Able to distinguish single-base mismatches |
| let-7a | TNA-based probe | 3.54 x 10-17 M (with signal amplification) | High |
TNA probes offer high sensitivity and specificity for the detection of short nucleic acid targets like miRNAs.[10][11]
Experimental Protocols
Protocol 1: Synthesis of TNA-Modified Oligonucleotides
TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, similar to standard DNA synthesis.
Workflow for TNA Oligonucleotide Synthesis
Caption: Automated solid-phase synthesis workflow for TNA oligonucleotides.
Materials:
-
TNA phosphoramidites (A, G, C, T)
-
Controlled Pore Glass (CPG) solid support
-
Standard DNA synthesis reagents (e.g., detritylation solution, activator, capping solution, oxidizing solution, cleavage/deprotection solution)
-
Automated DNA synthesizer
-
HPLC system for purification
-
Mass spectrometer for quality control
Procedure:
-
Synthesizer Setup: Program the automated DNA synthesizer with the desired TNA sequence. Ensure that the TNA phosphoramidites and all necessary reagents are correctly installed.
-
Synthesis Cycle: The synthesis proceeds in a stepwise manner for each monomer addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Addition of the next TNA phosphoramidite to the deprotected 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and all protecting groups are removed by incubation in an appropriate cleavage/deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purification: The crude TNA oligonucleotide is purified by reverse-phase or ion-exchange HPLC to remove truncated sequences and other impurities.
-
Quality Control: The purity and identity of the final TNA oligonucleotide are confirmed by mass spectrometry.
Protocol 2: TNA-Based Molecular Beacons for miRNA Detection
TNA-based molecular beacons can be designed for the specific and sensitive detection of miRNAs in solution.
Signaling Pathway of a TNA Molecular Beacon
Caption: Mechanism of a TNA molecular beacon for miRNA detection.
Materials:
-
TNA molecular beacon probe (labeled with a fluorophore and a quencher)
-
Target miRNA
-
Hybridization buffer (e.g., 1x PBS with 5 mM MgCl₂)
-
Fluorometer or real-time PCR instrument
Procedure:
-
Probe Design: Design a TNA molecular beacon with a loop sequence complementary to the target miRNA and a stem sequence that brings the fluorophore and quencher in close proximity in the absence of the target. The stem melting temperature should be 7-10°C higher than the assay temperature.
-
Reaction Setup: In a microplate or PCR tube, combine the TNA molecular beacon (final concentration 100-500 nM) and the RNA sample in hybridization buffer.
-
Hybridization: Incubate the reaction at the optimal hybridization temperature (typically determined empirically, but a starting point is the annealing temperature of the probe-target duplex) for 30-60 minutes.
-
Detection: Measure the fluorescence intensity. An increase in fluorescence compared to a no-target control indicates the presence of the target miRNA.
-
Quantification (Optional): A standard curve can be generated using known concentrations of the target miRNA to quantify its amount in the sample.
Protocol 3: TNA-Aptamer Selection using SELEX
TNA aptamers with high affinity and specificity for various targets can be selected from a random TNA library using the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.
SELEX Workflow for TNA Aptamer Selection
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Biologically stable threose nucleic acid-based probes for real-time microRNA detection and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-l-Threose Nucleic Acids as Biocompatible Antisense Oligonucleotides for Suppressing Gene Expression in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence. | Semantic Scholar [semanticscholar.org]
- 9. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Avenues Toward microRNA Detection In Vitro: A Review of Technical Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Threose Nucleic Acid (TNA) Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue with a simplified threose sugar backbone that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. Its unique properties, including high binding affinity to RNA and DNA, and remarkable resistance to nuclease degradation, make it an excellent candidate for the development of robust probes and aptamers. Fluorescent labeling of TNA oligonucleotides is a critical step for a wide range of applications, including real-time PCR, fluorescence in situ hybridization (FISH), single-molecule imaging, and flow cytometry.
These application notes provide a comprehensive overview and detailed protocols for the fluorescent labeling of TNA oligonucleotides. Three primary strategies are covered: pre-synthetic labeling, on-support labeling, and post-synthetic labeling. This document also includes a compilation of photophysical data for commonly used fluorescent dyes and detailed experimental workflows to guide researchers in successfully producing and characterizing fluorescently labeled TNA probes.
Labeling Strategies Overview
The choice of labeling strategy depends on several factors, including the desired position of the label (5'-end, 3'-end, or internal), the scale of the synthesis, and the chemical stability of the fluorescent dye to the reagents used in oligonucleotide synthesis and deprotection.
-
Pre-synthetic Labeling: This method involves the synthesis of a fluorescent dye- phosphoramidite (B1245037) which is then incorporated into the TNA oligonucleotide during solid-phase synthesis. It allows for precise, site-specific labeling at any position within the sequence.
-
On-Support Labeling: In this approach, the fully synthesized TNA oligonucleotide, while still attached to the solid support, is reacted with a fluorescent dye. This method is often used for 3'-end labeling.
-
Post-synthetic Labeling: This is the most common method, where a reactive functional group is introduced into the TNA oligonucleotide during synthesis (e.g., an amine or alkyne group). After cleavage from the solid support and deprotection, the purified oligonucleotide is reacted with a fluorescent dye containing a complementary reactive group (e.g., NHS-ester or azide).
Data Presentation: Photophysical Properties of Common Fluorescent Dyes
The selection of a fluorescent dye is critical for the success of any fluorescence-based assay. The following table summarizes the key photophysical properties of fluorescent dyes commonly used for oligonucleotide labeling. While this data is primarily based on their properties when conjugated to DNA, it serves as a valuable reference for TNA labeling. The specific photophysical properties of a dye can be influenced by its conjugation to the TNA backbone and the local microenvironment.[1][2][3]
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| FAM | 495 | 520 | 0.93 | 75,000 |
| HEX | 535 | 556 | 0.62 | 83,000 |
| TET | 521 | 536 | 0.51 | 80,000 |
| Cy3 | 550 | 570 | 0.15 | 150,000 |
| Cy5 | 649 | 670 | 0.28 | 250,000 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 |
| Alexa Fluor 546 | 556 | 573 | 0.79 | 104,000 |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 |
Experimental Protocols
Protocol 1: Pre-Synthetic Labeling of TNA Oligonucleotides using Fluorescent Phosphoramidites
This protocol describes the incorporation of a fluorescent dye into a TNA oligonucleotide during solid-phase synthesis using a commercially available or custom-synthesized fluorescent phosphoramidite.
Workflow Diagram:
Caption: Workflow for pre-synthetic labeling of TNA oligonucleotides.
Materials:
-
TNA phosphoramidites (A, T, C, G)
-
Fluorescent dye phosphoramidite (e.g., Fluorescein-dT phosphoramidite, Cy3 phosphoramidite)
-
DNA synthesizer and all necessary reagents (e.g., activator, capping reagents, oxidizing solution, deblocking solution)
-
Controlled Pore Glass (CPG) solid support
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Purification system (e.g., HPLC with a reverse-phase column)
-
Mass spectrometer
-
UV-Vis spectrophotometer
Methodology:
-
Synthesis Setup: Program the DNA synthesizer with the desired TNA sequence.
-
Phosphoramidite Preparation: Prepare solutions of TNA phosphoramidites and the fluorescent dye phosphoramidite according to the manufacturer's instructions.
-
Automated Synthesis: Initiate the automated solid-phase synthesis. The synthesizer will perform iterative cycles of deprotection, coupling, capping, and oxidation to build the TNA oligonucleotide.
-
Fluorescent Dye Incorporation: At the desired cycle, the synthesizer will couple the fluorescent dye phosphoramidite to the growing TNA chain.
-
Cleavage and Deprotection: Once the synthesis is complete, transfer the CPG support to a vial and add the cleavage and deprotection solution. Incubate at the recommended temperature and time to cleave the oligonucleotide from the support and remove the protecting groups.
-
Purification: Purify the crude fluorescently labeled TNA oligonucleotide using reverse-phase HPLC. Collect the fractions corresponding to the full-length, labeled product.
-
Characterization: Confirm the identity and purity of the labeled TNA oligonucleotide by mass spectrometry (to verify the mass of the conjugate) and UV-Vis spectrophotometry (to determine the concentration and labeling efficiency).
Protocol 2: Post-Synthetic 5'-End Labeling of TNA Oligonucleotides
This protocol details a two-step method for labeling the 5'-end of a TNA oligonucleotide post-synthesis. It involves the enzymatic introduction of a phosphorothioate (B77711) group, followed by a chemical reaction with an iodoacetamide-derivatized fluorescent dye. This method is adapted from protocols for DNA and RNA labeling.[4]
Workflow Diagram:
Caption: Workflow for post-synthetic 5'-end labeling of TNA.
Materials:
-
Purified TNA oligonucleotide with a 5'-hydroxyl group
-
T4 Polynucleotide Kinase (PNK)
-
Adenosine 5'-[γ-thio]triphosphate (ATPγS)
-
10x T4 PNK reaction buffer
-
Iodoacetamide-derivatized fluorescent dye (e.g., 5-IAF - 5-(Iodoacetamido)fluorescein)
-
Reaction buffer for conjugation (e.g., sodium borate (B1201080) buffer, pH 8.5)
-
Purification supplies (e.g., ethanol, sodium acetate, size-exclusion columns, or HPLC)
Methodology:
-
Enzymatic Phosphorothioation:
-
In a microcentrifuge tube, combine the purified TNA oligonucleotide, 10x T4 PNK reaction buffer, ATPγS, and T4 Polynucleotide Kinase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Purify the 5'-phosphorothioated TNA oligonucleotide, for example, by ethanol precipitation, to remove excess ATPγS and enzyme.
-
-
Chemical Conjugation:
-
Dissolve the purified 5'-phosphorothioated TNA in the conjugation buffer.
-
Add a solution of the iodoacetamide-derivatized fluorescent dye in a compatible solvent (e.g., DMSO). A molar excess of the dye is typically used.
-
Incubate the reaction in the dark at room temperature for several hours to overnight.
-
-
Purification:
-
Purify the 5'-labeled TNA oligonucleotide from the unreacted dye and unlabeled oligonucleotide. This can be achieved by ethanol precipitation followed by gel electrophoresis, or more effectively by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the successful labeling and purity of the final product using mass spectrometry and UV-Vis spectrophotometry.
-
Protocol 3: Post-Synthetic 3'-End Labeling of TNA Oligonucleotides
This protocol describes the labeling of the 3'-end of a TNA oligonucleotide via periodate (B1199274) oxidation of the 3'-terminal ribose-like threose sugar, followed by reaction with a hydrazide- or aminooxy-functionalized fluorescent dye. This method is adapted from established protocols for RNA labeling.
Workflow Diagram:
References
Application Notes and Protocols for Mass Spectrometry Analysis of TNA-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue with a simplified four-carbon threose sugar backbone, which distinguishes it from the five-carbon ribose and deoxyribose sugars found in RNA and DNA, respectively.[1] This structural modification grants TNA remarkable resistance to nuclease degradation, making it a promising candidate for therapeutic and diagnostic applications.[1] Mass spectrometry (MS) is an indispensable tool for the characterization of TNA-modified oligonucleotides, enabling verification of molecular weight, sequence confirmation, and quantification.
These application notes provide a comprehensive overview of the methodologies for the mass spectrometric analysis of TNA-modified oligonucleotides, including detailed experimental protocols and data presentation guidelines.
Part 1: Qualitative Analysis of TNA-Modified Oligonucleotides
Qualitative analysis primarily focuses on confirming the identity and purity of synthesized TNA-modified oligonucleotides. The key parameters are accurate mass determination and sequence verification through fragmentation analysis.
Ionization Techniques
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for the analysis of TNA-modified oligonucleotides.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of a wide range of oligonucleotides, including modified ones.[2][3][4] It is readily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS), providing high mass accuracy and resolution.[3] ESI typically produces multiply charged ions, which allows for the analysis of large molecules on mass analyzers with a limited m/z range.[5]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a rapid and sensitive technique often employed for high-throughput quality control of synthetic oligonucleotides.[6] It primarily generates singly charged ions, simplifying spectral interpretation for molecular weight determination.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) for TNA-Modified Oligonucleotides
LC-MS is the preferred method for the detailed characterization of TNA-modified oligonucleotides, offering both separation of complex mixtures and high-resolution mass analysis.
1. Sample Preparation:
-
Dissolve the TNA-modified oligonucleotide sample in a suitable solvent, such as nuclease-free water or a low-salt buffer, to a final concentration of 1-10 µM.
-
Ensure samples are desalted prior to analysis to minimize the formation of salt adducts, which can complicate mass spectra. This can be achieved through methods like ethanol (B145695) precipitation or using desalting columns.
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase column suitable for oligonucleotide analysis, such as a C18 column (e.g., Waters XTerra MS C18), is recommended.
-
Mobile Phase A: An aqueous solution containing a volatile ion-pairing agent. A commonly used system consists of triethylamine (B128534) (TEA) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[7] For example, 8.6 mM TEA and 100 mM HFIP in water.
-
Mobile Phase B: An organic solvent, typically acetonitrile (B52724) or methanol.[7]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides. The specific gradient will depend on the length and sequence of the TNA-modified oligo and should be optimized accordingly.
-
Flow Rate: A flow rate of 200-400 µL/min is typical for analytical scale columns.
-
Column Temperature: An elevated column temperature (e.g., 50-60 °C) can improve peak shape and resolution.
3. Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Negative ion mode is preferred for oligonucleotides due to the negatively charged phosphate (B84403) backbone.
-
Capillary Voltage: Typically in the range of 2.5-3.5 kV.
-
Source Temperature: Optimize according to the instrument manufacturer's recommendations, generally between 100-150 °C.
-
Mass Range: Set the mass range to encompass the expected m/z values of the multiply charged ions of the TNA-modified oligonucleotide.
-
Data Acquisition: Acquire data in full scan mode for molecular weight determination. For fragmentation, use tandem MS (MS/MS) mode.
| Parameter | Value |
| Column | Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 15 mM Triethylamine, 100 mM HFIP in Water |
| Mobile Phase B | Methanol |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 50 °C |
| Ionization Mode | Negative ESI |
| Capillary Voltage | 3.0 kV |
| Mass Range | 400-2000 m/z |
Experimental Workflow for LC-MS Analysis of TNA-Modified Oligonucleotides
Caption: Workflow for the qualitative analysis of TNA-modified oligonucleotides by LC-MS.
Fragmentation Analysis of TNA-Modified Oligonucleotides
Tandem mass spectrometry (MS/MS) is used to fragment the TNA-modified oligonucleotide ions to confirm their sequence. Collision-Induced Dissociation (CID) is the most common fragmentation technique.
While specific fragmentation patterns for the TNA backbone are not as extensively documented as for DNA and RNA, the general principles of oligonucleotide fragmentation apply. The fragmentation of the phosphodiester backbone is expected to yield a series of sequence-specific ions. It is important to note that modifications to the sugar backbone can significantly influence the fragmentation pathways.[8] For 2'-O-methyl modified oligonucleotides, for instance, all possible dissociation channels have been observed, providing complete sequence information.[8]
-
Precursor Ion Selection: In the first stage of the mass spectrometer, select the desired multiply charged ion of the TNA-modified oligonucleotide.
-
Collision-Induced Dissociation (CID): The selected precursor ion is subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. The collision energy should be optimized to achieve sufficient fragmentation for sequence analysis.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer.
-
Data Interpretation: The resulting MS/MS spectrum will contain a series of fragment ions. By calculating the mass differences between the peaks, the sequence of the oligonucleotide can be deduced. Standard nomenclature for oligonucleotide fragments (e.g., a, b, c, d, w, x, y, z ions) should be used for annotation.
Logical Relationship in TNA Fragmentation Analysis
Caption: Logical flow for sequence confirmation of TNA-modified oligos using tandem MS.
Part 2: Quantitative Analysis of TNA-Modified Oligonucleotides
Quantitative analysis is crucial for pharmacokinetic studies, drug metabolism studies, and determining the concentration of TNA-modified oligonucleotides in various biological matrices. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity.
Quantitative LC-MS/MS
This technique typically involves monitoring specific precursor-to-product ion transitions, a method known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
Sample Preparation and Extraction:
-
For biological samples (e.g., plasma, tissue), a robust extraction method is required to isolate the TNA-modified oligonucleotide from the complex matrix. Solid-phase extraction (SPE) is a commonly used technique.
-
An internal standard (IS) should be added to the sample at the beginning of the extraction process to correct for variability in extraction recovery and matrix effects. An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a closely related analogue can be used.
-
-
LC-MS/MS Conditions:
-
The LC conditions are similar to those used for qualitative analysis but may require further optimization for throughput and to separate the analyte from matrix interferences.
-
MRM Transition Selection: For each TNA-modified oligonucleotide and its IS, at least two or three specific and intense MRM transitions (a precursor ion and a corresponding fragment ion) should be selected for quantification and confirmation. This is typically done by infusing a pure standard of the analyte and performing a product ion scan to identify the most abundant and stable fragment ions.
-
-
Calibration Curve and Quality Controls:
-
A calibration curve is prepared by spiking known concentrations of the TNA-modified oligonucleotide into a blank matrix (the same biological matrix as the samples).
-
Quality control (QC) samples at low, medium, and high concentrations are prepared independently to assess the accuracy and precision of the method.
-
-
Data Analysis:
-
The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards.
-
A linear regression analysis is performed to generate a calibration curve, which is then used to determine the concentration of the TNA-modified oligonucleotide in the unknown samples.
-
Table 1: MRM Transitions for a Hypothetical TNA-Modified Oligonucleotide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TNA-Oligo | 1234.5 | 678.9 | 25 |
| TNA-Oligo | 1234.5 | 987.6 | 20 |
| Internal Standard | 1238.5 | 682.9 | 25 |
Table 2: Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |
| 1 | 0.012 ± 0.002 | 105 |
| 5 | 0.058 ± 0.005 | 102 |
| 25 | 0.295 ± 0.015 | 98 |
| 100 | 1.180 ± 0.050 | 101 |
| 500 | 5.950 ± 0.250 | 99 |
| 1000 | 11.98 ± 0.450 | 100 |
Quantitative Analysis Workflow
Caption: Workflow for the quantitative analysis of TNA-modified oligonucleotides.
Conclusion
Mass spectrometry, particularly LC-MS/MS, is a powerful and essential technology for the detailed characterization and quantification of TNA-modified oligonucleotides. The protocols and guidelines presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals working with this novel class of nucleic acid analogues. While the fundamental principles of oligonucleotide analysis apply, careful optimization of chromatographic and mass spectrometric conditions is paramount to achieving reliable and high-quality data for TNA-modified oligonucleotides. Further research into the specific fragmentation patterns of the TNA backbone will continue to enhance the utility of mass spectrometry in this exciting field.
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.colby.edu [web.colby.edu]
- 4. idtdna.com [idtdna.com]
- 5. chaputlab.com [chaputlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Recognition of threosyl nucleotides by DNA and RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collision-induced dissociation of oligonucleotide anions fully modified at the 2'-position of the ribose: 2'-F/-H and 2'-F/-H/-OMe mix-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMTr-TNA-5MeU-amidite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the storage, handling, and use of DMTr-TNA-5MeU-amidite in oligonucleotide synthesis.
Introduction
This compound is a phosphoramidite (B1245037) building block used in the solid-phase synthesis of Threose Nucleic Acid (TNA) oligonucleotides. TNA is an artificial xeno-nucleic acid (XNA) with a threose sugar backbone, which confers unique biochemical and biophysical properties, including resistance to nuclease degradation. The 5-methyluridine (B1664183) (5MeU) modification is analogous to thymidine (B127349) in DNA. This amidite is critical for the synthesis of modified oligonucleotides for various research, diagnostic, and therapeutic applications. Proper storage and handling are paramount to ensure its stability and reactivity, leading to high coupling efficiency and purity of the final TNA oligonucleotide product.
Storage and Stability
The stability of this compound is critical for its successful application in oligonucleotide synthesis. Phosphoramidites are sensitive to moisture and oxidation.
Recommended Storage Conditions:
| Form | Storage Temperature | Duration | Atmosphere |
| Solid Powder | -20°C | Up to 3 years[1] | Inert (Argon or Nitrogen) |
| In Anhydrous Acetonitrile (B52724) | -20°C | Several weeks[2][3] | Inert (Argon or Nitrogen) |
| In Anhydrous Acetonitrile | -80°C | Up to 1 year[1] | Inert (Argon or Nitrogen) |
Handling Recommendations:
-
Avoid Moisture: Always handle this compound under anhydrous conditions in a glove box or using a Schlenk line. Use anhydrous solvents and reagents.
-
Inert Atmosphere: Store and handle under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Temperature Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture on the cold solid.
-
Dissolution: Dissolve the amidite in anhydrous acetonitrile immediately before use. Ensure the solvent has a low water content (<30 ppm). For critical applications, drying the dissolved phosphoramidite solution with activated 3Å molecular sieves is recommended.[2]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the dissolved amidite into smaller, single-use vials to minimize the number of freeze-thaw cycles.
Experimental Protocols
Preparation of this compound Solution
This protocol describes the preparation of a phosphoramidite solution for use in an automated oligonucleotide synthesizer.
Materials:
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Syringes and needles (oven-dried)
-
Septum-sealed vial (oven-dried)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature.
-
Under an inert atmosphere, transfer the desired amount of the solid amidite to a clean, dry, septum-sealed vial.
-
Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.05 M to 0.1 M).[2]
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent shearing of the molecule.
-
The prepared solution is now ready to be placed on an automated DNA/RNA synthesizer.
Solid-Phase Synthesis of TNA Oligonucleotides
This protocol outlines the general steps for the incorporation of this compound into a growing oligonucleotide chain on a solid support using an automated synthesizer. The cycle is repeated for each monomer addition.
Key Steps in the Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-O-DMTr protecting group of the nucleotide attached to the solid support is removed using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane) to expose the free 5'-hydroxyl group. For TNA synthesis, a two-cycle detritylation of 60 seconds each is recommended.[4]
-
Coupling: The activated this compound is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine solution).
Recommended Synthesis Parameters:
| Step | Reagent | Time | Notes |
| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 2 x 60 seconds | Extended detritylation can improve yield for TNA synthesis.[4] |
| Coupling | 0.1 M this compound in ACN, 0.45 M Activator (e.g., 5-Ethylthio-1H-tetrazole) | 5 - 15 minutes | TNA amidites may require longer coupling times than standard DNA amidites. A single 5-minute coupling has been used for TNA-G amidite.[5][6] |
| Capping | Acetic Anhydride/N-Methylimidazole/THF | Standard | Standard capping protocols are generally sufficient. |
| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | Standard | Standard oxidation protocols are generally sufficient. |
Note on Coupling Efficiency: The coupling efficiency of TNA phosphoramidites can be influenced by the specific nucleobase, the activator used, and the coupling time. While specific data for this compound is not widely published, studies on other TNA amidites suggest that extended coupling times may be necessary to achieve high efficiency.[5][6] It is recommended to optimize the coupling time for your specific synthesizer and conditions.
Cleavage and Deprotection
After the final synthesis cycle, the TNA oligonucleotide is cleaved from the solid support and the protecting groups are removed.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Heating block or oven
Procedure:
-
Transfer the solid support containing the synthesized TNA oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 55°C for 12-18 hours.[5][6]
-
After cooling to room temperature, carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to dryness using a centrifugal evaporator.
-
The resulting pellet contains the crude TNA oligonucleotide, which can be purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Visualizations
Caption: Workflow of solid-phase TNA oligonucleotide synthesis.
Caption: Logical flow for proper handling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TNA Phosphoramidite Coupling
Welcome to the Technical Support Center for Threose Nucleic Acid (TNA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing TNA phosphoramidite (B1245037) coupling times and troubleshooting common issues encountered during TNA oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a standard starting point for TNA phosphoramidite coupling time?
A recommended starting point for TNA phosphoramidite coupling is a 5-minute coupling time.[1][2] This duration has been used in studies to effectively discern differences in coupling efficiency under suboptimal conditions. However, the optimal time can vary depending on the specific synthesizer, reagents, and the sequence being synthesized.
Q2: How does phosphoramidite concentration affect TNA coupling efficiency?
Phosphoramidite concentration is a critical factor in driving the coupling reaction. A concentration of 50 mM has been utilized in TNA synthesis protocols.[1][2] For standard oligonucleotide synthesis, concentrations can range from 0.05 M to 0.1 M. Higher concentrations can help to drive the reaction to completion, which is particularly important for less reactive phosphoramidites or when dealing with steric hindrance.
Q3: Which activators are recommended for TNA synthesis?
While specific studies extensively comparing various activators for TNA synthesis are not widely published, standard activators used in DNA and RNA synthesis are generally employed. These include 1H-Tetrazole and its derivatives, such as 5-ethylthio-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (B129182) (DCI).[3][4] The choice of activator can significantly impact the coupling kinetics, with some studies indicating that DCI can lead to faster coupling times compared to 1H-tetrazole in standard oligonucleotide synthesis.[3]
Q4: Can the protecting group on the TNA phosphoramidite affect coupling efficiency?
Yes, the choice of protecting group can have a substantial impact on coupling efficiency. Bulky protecting groups can cause steric hindrance, which impedes the coupling reaction. A study on guanosine (B1672433) TNA phosphoramidite synthesis demonstrated that a less bulky acetyl-protected amidite resulted in an approximately 25% higher coupling efficiency compared to a bulkier diphenylcarbamoyl (DPC) protected amidite.[1]
Q5: What is the importance of the capping step in TNA synthesis?
The capping step is crucial for preventing the accumulation of failure sequences. Since the coupling reaction is never 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing oligonucleotide chain will not react with the incoming phosphoramidite. Capping these unreacted hydroxyl groups, typically by acetylation, prevents them from participating in subsequent coupling cycles. This ensures that the final product contains predominantly full-length oligonucleotides and truncated sequences, rather than difficult-to-separate sequences with internal deletions.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Low Yield of Full-Length TNA Oligonucleotide
Symptoms:
-
Low trityl cation signal during synthesis monitoring.
-
Analysis of the crude product (e.g., by HPLC or PAGE) shows a low percentage of the full-length oligonucleotide and a high percentage of shorter, failure sequences.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Moisture Contamination | Ensure all reagents, especially the acetonitrile (B52724) (ACN), phosphoramidites, and activator, are anhydrous. Use fresh, high-quality reagents and ensure the synthesizer's gas lines are equipped with in-line driers.[5] |
| Suboptimal Coupling Time | If coupling efficiency is low, consider increasing the coupling time. Start with a 5-minute coupling and incrementally increase it (e.g., to 10 or 15 minutes) to see if the yield of the full-length product improves. |
| Insufficient Phosphoramidite Concentration | Increase the concentration of the TNA phosphoramidite solution. If you are using a 50 mM solution, consider increasing it to 0.1 M to help drive the reaction equilibrium towards product formation. |
| Inefficient Activator | Consider switching to a more reactive activator. If you are using 1H-Tetrazole, trying an activator like DCI might improve coupling kinetics. |
| Steric Hindrance | If you are using a TNA phosphoramidite with a bulky protecting group, this may be the cause of low coupling efficiency. If possible, switch to a phosphoramidite with a smaller protecting group.[1] |
| Degraded Phosphoramidites | Phosphoramidites are sensitive to moisture and oxidation. Ensure they have been stored properly and are not expired. If in doubt, use a fresh batch of phosphoramidite. |
Experimental Protocol for Optimizing Coupling Time:
-
Baseline Synthesis: Perform a synthesis of a short, test TNA oligonucleotide using a standard 5-minute coupling time and 50 mM phosphoramidite concentration.
-
Analyze the Product: Purify and analyze the crude product using HPLC or PAGE to determine the percentage of the full-length oligonucleotide.
-
Vary Coupling Time: Repeat the synthesis, keeping all other parameters constant, but vary the coupling time. Test a range of times, for example, 2, 5, 10, and 15 minutes.
-
Compare Results: Analyze the products from each synthesis and create a table comparing the coupling time to the percentage of full-length product. This will allow you to determine the optimal coupling time for your specific conditions.
Visualizing the TNA Synthesis Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase TNA oligonucleotide synthesis.
Caption: Workflow of a single cycle in solid-phase TNA synthesis.
Troubleshooting Logic for Low Coupling Efficiency
This diagram outlines a logical approach to troubleshooting low coupling efficiency in TNA synthesis.
Caption: A decision tree for troubleshooting low TNA coupling efficiency.
Data Summary
The following table summarizes the impact of a key variable on TNA coupling efficiency based on published data.
| Variable | Condition 1 | Coupling Efficiency 1 | Condition 2 | Coupling Efficiency 2 | Reference |
| Guanosine Protecting Group | Bulky (DPC) | Baseline | Less Bulky (Acetyl) | ~25% Higher | [1] |
This data highlights the significant influence of steric hindrance on the efficiency of the TNA coupling reaction. When optimizing your synthesis, consider that the choice of phosphoramidite protecting group can be as critical as reaction time and concentration.
References
Technical Support Center: Troubleshooting Failed TNA Oligonucleotide Synthesis
Welcome to the technical support center for Threose Nucleic Acid (TNA) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the synthesis of TNA oligonucleotides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for specific problems encountered during solid-phase TNA oligonucleotide synthesis.
Issue 1: Low or No Synthesis Yield
Q1: My final TNA oligonucleotide yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low or no yield of the full-length TNA oligonucleotide is a common issue that can stem from several factors throughout the synthesis cycle. The primary areas to investigate are coupling efficiency, reagent quality, and the synthesizer setup.
Troubleshooting Steps:
-
Evaluate Coupling Efficiency: The coupling step is critical for achieving high yields. Even a small decrease in coupling efficiency per cycle results in a significant reduction in the final yield of the full-length product.
-
Perform a Trityl Cation Assay: Monitor the release of the dimethoxytrityl (DMT) cation after each deblocking step. A consistent or increasing intensity of the orange color indicates successful coupling in the previous cycle. A sudden drop in intensity suggests a failure in the preceding coupling step.[1]
-
Review Synthesis Log: Check the synthesizer's log files for any warnings or errors that may have occurred during the synthesis.
-
-
Verify Reagent and Phosphoramidite (B1245037) Quality: The purity and integrity of all chemicals are paramount.
-
Phosphoramidites: Use high-purity TNA phosphoramidites from a reputable supplier. Ensure they have been stored under anhydrous conditions to prevent degradation. Impurities or hydrolyzed phosphoramidites will not couple efficiently.[2]
-
Activator: The activator (e.g., DCI, ETT) must be anhydrous and fresh. An inactive activator will lead to poor coupling.
-
Solvents: Use anhydrous acetonitrile (B52724) for all phosphoramidite and activator solutions. The presence of water is a major cause of low coupling efficiency as it reacts with the activated phosphoramidite.[3]
-
-
Check Synthesizer and Fluidics: Mechanical issues can prevent the proper delivery of reagents.
-
Reagent Delivery: Ensure all reagent lines are primed and free of air bubbles. Check for any blockages or leaks in the tubing and valves.
-
Argon/Helium Supply: A continuous supply of dry inert gas is necessary to maintain an anhydrous environment within the synthesizer.
-
Data Presentation: Impact of Coupling Efficiency on Theoretical Yield
The following table illustrates the dramatic effect of average coupling efficiency on the theoretical yield of a 20-mer TNA oligonucleotide.
| Average Coupling Efficiency (%) | Theoretical Yield of Full-Length 20-mer TNA (%) |
| 99.5 | 90.5 |
| 99.0 | 81.8 |
| 98.5 | 73.6 |
| 98.0 | 66.0 |
| 95.0 | 35.8 |
This table demonstrates the cumulative loss of yield due to incomplete coupling at each cycle. Even a 1% drop in average coupling efficiency can lead to a significant reduction in the final product.[4]
Logical Relationship: Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low TNA synthesis yield.
Issue 2: Incomplete Deprotection
Q2: My final TNA product analysis by HPLC or Mass Spectrometry shows multiple peaks or masses corresponding to incompletely deprotected species. How can I resolve this?
A: Incomplete deprotection is a common problem that leads to a heterogeneous final product. This is often caused by degraded deprotection reagents, insufficient deprotection time or temperature, or the presence of base-labile modifications that are incompatible with standard deprotection conditions.
Troubleshooting Steps:
-
Check Deprotection Reagent: The most common deprotection solution is concentrated ammonium (B1175870) hydroxide (B78521).
-
Freshness: Ensure the ammonium hydroxide is fresh. Old or improperly stored ammonium hydroxide can lose its concentration and effectiveness.
-
Alternative Reagents: For sensitive modifications, alternative deprotection reagents like AMA (a mixture of ammonium hydroxide and methylamine) or gaseous ammonia (B1221849) may be required. Always check the compatibility of your TNA modifications with the chosen deprotection method.[5]
-
-
Optimize Deprotection Conditions:
-
Time and Temperature: Standard deprotection is often performed at 55°C for 8-12 hours. If incomplete deprotection is observed, you can extend the incubation time or, if compatible with your oligonucleotide, slightly increase the temperature. However, be cautious as prolonged exposure to harsh conditions can lead to degradation of the TNA.
-
Agitation: Ensure proper mixing or agitation during deprotection to allow the reagent to fully penetrate the solid support.
-
Data Presentation: Illustrative Deprotection Time Optimization
The following table provides an example of how deprotection time can be optimized for a standard 20-mer TNA. Purity is assessed by anion-exchange HPLC.
| Deprotection Time at 55°C (hours) | Purity of Full-Length TNA (%) | Observations |
| 4 | 75 | Significant presence of protected species. |
| 8 | 92 | Minor protected species detected. |
| 12 | >95 | Complete deprotection achieved. |
| 16 | >95 | No significant improvement in purity. |
This is an illustrative table. Optimal deprotection times may vary depending on the TNA sequence, length, and any modifications.
Experimental Workflow: TNA Deprotection and Analysis
Caption: Workflow for TNA deprotection and purity assessment.
Issue 3: Poor Resolution or Unexpected Peaks in HPLC Analysis
Q3: My HPLC analysis of the purified TNA shows poor peak shape, co-eluting impurities, or unexpected peaks. What could be the cause?
A: Poor chromatographic resolution can be due to a variety of factors including issues with the HPLC system, the column, the mobile phase, or the TNA sample itself.
Troubleshooting Steps:
-
HPLC System and Method:
-
Column: Ensure you are using the correct column for oligonucleotide analysis. Anion-exchange (AEX) HPLC is often preferred for its ability to separate based on charge (length), while ion-pair reversed-phase (IP-RP) HPLC separates based on hydrophobicity.[6]
-
Mobile Phase: Prepare fresh mobile phases and ensure the pH is correct. For AEX-HPLC, a salt gradient is used for elution. For IP-RP HPLC, an ion-pairing agent is required.
-
Temperature: For sequences with significant secondary structure, running the HPLC at an elevated temperature (e.g., 50-60°C) can help to denature the TNA and improve peak shape.
-
-
Sample Preparation:
-
Desalting: Ensure the TNA sample is properly desalted after deprotection. High salt concentrations in the sample can interfere with HPLC separation.
-
Secondary Structures: TNA can form secondary structures (hairpins, duplexes) that can lead to broad or multiple peaks in the chromatogram. As mentioned, elevated temperature during analysis can mitigate this.
-
-
Interpretation of Unexpected Peaks:
-
n-1, n-2 Species: Peaks eluting just before the main product peak in AEX-HPLC are often "shortmers" or failure sequences (n-1, n-2, etc.).
-
Phosphorothioate (B77711) Diastereomers: If you are synthesizing phosphorothioate TNA, you will see a broader peak or multiple closely eluting peaks due to the presence of diastereomers at each phosphorus center.
-
Degradation Products: Peaks eluting much earlier could be degradation products from harsh deprotection conditions.
-
Experimental Protocols
This section provides detailed methodologies for key experiments in TNA oligonucleotide synthesis and troubleshooting.
Protocol 1: Anion-Exchange HPLC for TNA Purity Analysis
This protocol is for the analytical separation of TNA oligonucleotides to assess purity and identify failure sequences.
Materials:
-
HPLC system with a UV detector
-
Anion-exchange column suitable for oligonucleotides (e.g., DNAPac PA200)
-
Mobile Phase A: 10 mM NaOH in RNase-free water
-
Mobile Phase B: 10 mM NaOH, 2 M NaCl in RNase-free water
-
Desalted TNA oligonucleotide sample dissolved in RNase-free water
Methodology:
-
System Preparation:
-
Equilibrate the column with 50% Mobile Phase B for 10 column volumes, followed by 100% Mobile Phase A for 20 column volumes.
-
-
Sample Preparation:
-
Dilute the desalted TNA sample in RNase-free water to a final concentration of approximately 0.2-1.0 OD/100 µL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C (or higher for structured sequences)
-
Injection Volume: 5-20 µL
-
Detection Wavelength: 260 nm
-
Gradient:
-
0-2 min: 15% B
-
2-3 min: 15-55% B (linear gradient)
-
3-4 min: 55-65% B (linear gradient)
-
4-5 min: 65-100% B (linear gradient)
-
5-6 min: 100% B (column wash)
-
6-8 min: 15% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas. The purity of the full-length TNA is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: MALDI-TOF Mass Spectrometry for TNA Sequence Verification
This protocol is for the verification of the molecular weight of the synthesized TNA oligonucleotide.
Materials:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
Matrix solution: 3-Hydroxypicolinic acid (3-HPA) saturated in a 50:50 mixture of acetonitrile and water, containing 10 mg/mL diammonium hydrogen citrate.
-
Purified TNA oligonucleotide sample
Methodology:
-
Sample Preparation:
-
Dissolve the purified TNA sample in RNase-free water to a concentration of approximately 10-20 pmol/µL.
-
-
Spotting Technique (Dried-Droplet Method):
-
Spot 0.5 µL of the matrix solution onto the MALDI target plate.
-
Allow the matrix to air dry completely.
-
Spot 0.5 µL of the TNA sample solution directly onto the dried matrix spot.
-
Allow the sample-matrix mixture to air dry at room temperature.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in negative ion linear or reflector mode, depending on the required mass accuracy and resolution.
-
Calibrate the instrument using a standard oligonucleotide mixture of known molecular weights.
-
-
Data Analysis:
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the target TNA sequence. The observed mass should be within the expected mass accuracy of the instrument. Any significant deviations may indicate a synthesis failure, incomplete deprotection, or modification.
-
Signaling Pathways and Logical Relationships
General Solid-Phase TNA Synthesis Cycle
The following diagram illustrates the four key steps in each cycle of solid-phase TNA oligonucleotide synthesis.
Caption: The four main steps of the solid-phase TNA synthesis cycle.
References
Technical Support Center: TNA Oligonucleotide Synthesis
Welcome to the technical support center for Therapeutic Nucleic Acid (TNA) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during solid-phase TNA oligonucleotide synthesis?
A1: The most prevalent side reactions include depurination, incomplete capping of failure sequences, side reactions related to the oxidation step, and the formation of various adducts due to protecting group chemistry.[1][2] Each of these can lead to lower yields of the full-length product and complicate purification.
Q2: What is depurination and why is it a major concern, especially for long oligonucleotides?
A2: Depurination is the cleavage of the glycosidic bond between a purine (B94841) base (Adenine or Guanine) and the sugar backbone.[3] This typically occurs during the acidic deblocking (detritylation) step.[1][4] The resulting abasic site is stable during synthesis but leads to chain cleavage during the final basic deprotection step, generating truncated sequences and significantly reducing the yield of the desired full-length oligonucleotide.[3][5]
Q3: What is the "capping" step and what happens if it's inefficient?
A3: Capping is the process of chemically blocking the 5'-hydroxyl group of any oligonucleotide chains that failed to react during the coupling step.[6] This is typically done using acetic anhydride.[7] If capping is inefficient or incomplete, these "failure sequences" can participate in the next coupling cycle, leading to the formation of oligonucleotides with internal deletions, commonly known as (n-1) shortmers.[7][8]
Q4: Can the oxidation step cause problems?
A4: Yes. The oxidation step converts the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.[9][] If oxidation is incomplete, the unstable linkage can cleave during the next acidic detritylation step, leading to chain truncation.[][11] Additionally, the presence of water in the oxidizer can lead to unwanted hydrolysis side reactions.[4] For sensitive or modified phosphoramidites, standard iodine-based oxidation can sometimes lead to degradation.[11]
Q5: How do protecting groups contribute to side reactions?
A5: Protecting groups are essential to prevent unwanted reactions on the nucleobases and the phosphate backbone during synthesis.[8][12] However, their removal (deprotection) can cause side reactions. For example, the cyanoethyl protecting group on the phosphate, when removed, can generate acrylonitrile (B1666552). This can then react with thymine (B56734) bases, forming a +53 Da adduct, which can complicate analysis and purification.[1]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Product with Significant Truncated Species
Q: My final analysis (HPLC/PAGE/MS) shows a low yield of the full-length oligonucleotide and a large number of shorter, truncated sequences. What is the likely cause?
A: This is a common issue that often points to problems in one of the core synthesis cycle steps. The most likely culprits are depurination or incomplete oxidation.
Potential Causes & Solutions
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Depurination | The acidic detritylation step is the primary cause of depurination.[1] Prolonged exposure to or overly strong acids can lead to cleavage of the purine bases. Solutions: • Switch to a milder deblocking acid: Use 3% Dichloroacetic Acid (DCA) in place of Trichloroacetic Acid (TCA). DCA is less acidic and results in lower levels of depurination, which is especially beneficial for long sequences.[1][4] • Reduce acid contact time: Shorten the deblocking step to the minimum time required for complete detritylation. An ideal deblocking step should be less than one minute.[4] • Use modified bases: For particularly sensitive sequences, consider using phosphoramidites with formamidine (B1211174) (dmf) protecting groups on guanosine, as these are more resistant to depurination.[3] |
| Incomplete Oxidation | If the phosphite triester linkage is not fully oxidized to the stable phosphate triester, it will be cleaved during the subsequent acidic detritylation step.[][11] Solutions: • Check oxidizer freshness: The standard iodine/water oxidizer can degrade over time. Use fresh, high-quality oxidizing solution. • Ensure anhydrous conditions (pre-oxidation): Water present before the oxidation step can hydrolyze the phosphoramidite (B1245037). Ensure all reagents and solvents are anhydrous.[13] • Increase oxidation time: For difficult sequences or modified bases, a slightly longer oxidation time may be necessary to ensure complete conversion. |
| Poor Solid Support Quality | For long oligonucleotides (>100 bases), the choice of solid support is critical. Standard supports may not be adequate.[13] Solutions: • Use appropriate pore size: Consider using a 1000 Å or 2000 Å controlled pore glass (CPG) support for very long oligonucleotides.[13] • Check support loading: Ensure the loading capacity of the support is appropriate for the scale of your synthesis. |
Issue 2: Presence of n-1 Deletion Sequences
Q: My HPLC and Mass Spectrometry results show a significant peak corresponding to the n-1 product (a sequence missing a single base). Why is this happening?
A: The presence of n-1 species is a direct indicator of inefficient capping of chains that failed to couple in the previous cycle.[6][7]
Potential Causes & Solutions
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Inefficient Capping | The primary function of the capping step is to terminate any chains that did not undergo successful coupling. If this step is inefficient, these unreacted 5'-hydroxyl groups are available to couple in the next cycle, creating an n-1 deletion. Solutions: • Verify capping reagents: Ensure that Cap A (e.g., acetic anhydride/lutidine/THF) and Cap B (e.g., N-methylimidazole/THF) are fresh and active.[7] These reagents are sensitive to moisture and can degrade. • Increase capping time: If you consistently observe n-1 products, consider increasing the capping time to ensure the reaction goes to completion. |
| Low Coupling Efficiency | While capping is the direct cause of n-1 sequences appearing, the root of the problem is a failed coupling reaction. The more failures per cycle, the greater the demand on the capping step. Solutions: • Check reagent quality: Use fresh, high-purity phosphoramidites and activator (e.g., DCI or Tetrazole).[1] • Ensure anhydrous conditions: Moisture is highly detrimental to coupling efficiency as it reacts with the activated phosphoramidite.[1][13] Use anhydrous acetonitrile (B52724) and ensure synthesizer lines are dry. • Perform a Trityl Cation Assay: This assay quantifies coupling efficiency at each step, helping to pinpoint problematic couplings (see Experimental Protocols).[13] |
Quantitative Data Summary: Coupling Efficiency vs. Full-Length Product (FLP)
The impact of even small drops in average coupling efficiency becomes significant as the oligonucleotide length increases.
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20mer | ~68% FLP | ~82% FLP | ~90% FLP |
| 50mer | ~37% FLP | ~61% FLP | ~78% FLP |
| 100mer | ~13% FLP | ~37% FLP | ~61% FLP |
| 150mer | ~5% FLP | ~22% FLP | ~47% FLP |
| (Data presented is a theoretical calculation based on the formula: Yield = (Coupling Efficiency)^(Number of couplings))[6] |
Issue 3: Presence of n+1 or Other Unexpected Adducts
Q: My mass spectrometry analysis shows peaks that are heavier than my target product, such as n+1 species or +53 Da adducts. What are these?
A: These unexpected additions are typically caused by side reactions involving the activator or deprotection byproducts.
Potential Causes & Solutions
| Potential Cause | Recommended Action & Troubleshooting Steps |
| GG Dimer Addition (n+1) | Highly acidic activators can prematurely detritylate the dG phosphoramidite during the coupling step. This leads to the formation of a GG dimer that gets incorporated into the sequence, resulting in an n+1 impurity.[1] Solutions: • Avoid highly acidic activators: Activators like BTT (pKa 4.1) should be avoided for long syntheses.[1] • Use a less acidic activator: DCI (pKa 5.2) is a better choice as it is a strong nucleophile but less acidic, minimizing premature detritylation.[1] |
| N3-Cyanoethylation of Thymidine (B127349) (+53 Da) | During the final ammonia (B1221849) deprotection, the cyanoethyl protecting group from the phosphate backbone is removed, generating acrylonitrile as a byproduct.[1][9] This can react with thymine bases to form a stable +53 Da adduct.[1] Solutions: • Post-synthesis DEA treatment: Before cleavage from the support, treat the column with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile. This effectively removes the cyanoethyl groups under conditions that do not generate acrylonitrile.[1] (See Experimental Protocols). • Use AMA for deprotection: A mixture of aqueous methylamine (B109427) and ammonium (B1175870) hydroxide (B78521) (AMA) is more effective at scavenging acrylonitrile than ammonia alone.[1] |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Quantifying Coupling Efficiency
This protocol allows for the colorimetric quantification of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of coupled bases in the preceding cycle.[13]
Methodology:
-
After the coupling and capping steps of a specific cycle, prepare to collect the acidic deblocking solution.
-
Divert the flow from the synthesis column just before the detritylation step begins.
-
Collect the entire volume of the deblocking solution (e.g., 3% DCA in DCM) as it passes through the column. The solution will be bright orange due to the released DMT cation.
-
Dilute the collected solution with a known volume of the deblocking solvent to bring the absorbance into the linear range of a spectrophotometer.
-
Measure the absorbance of the solution at approximately 495 nm.
-
The coupling efficiency can be calculated by comparing the absorbance from the current cycle to the absorbance from the previous cycle. A drop in absorbance indicates incomplete coupling.
Protocol 2: Post-Synthesis DEA Treatment for Removal of Cyanoethyl Groups
This procedure is performed after the synthesis is complete but before the final cleavage and deprotection with ammonia or AMA. It prevents the formation of N3-cyanoethyl thymidine adducts.[1]
Methodology:
-
Upon completion of the oligonucleotide synthesis, keep the column on the synthesizer or remove it and fit it with two Luer-lok syringes.
-
Prepare a solution of 10% diethylamine (DEA) in anhydrous acetonitrile.
-
Slowly push 2-3 mL of the DEA solution through the synthesis column over a period of approximately 5 minutes.
-
Wash the column with 5 mL of anhydrous acetonitrile to remove the DEA solution.
-
Dry the column thoroughly with argon or nitrogen.
-
Proceed with the standard cleavage and deprotection protocol (e.g., using concentrated ammonium hydroxide or AMA).
Visualizations
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Caption: Troubleshooting workflow for low yield of full-length product.
Caption: Chemical pathway of depurination leading to chain scission.
References
- 1. glenresearch.com [glenresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. glenresearch.com [glenresearch.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. atdbio.com [atdbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of DMTr-TNA-5MeU-amidite
This technical support guide is designed for researchers, scientists, and drug development professionals working with the synthesis of modified oligonucleotides, specifically addressing challenges related to the incomplete deprotection of 5'-DMTr-TNA-5MeU-amidite.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete DMTr deprotection in oligonucleotide synthesis?
A1: Incomplete removal of the 4,4'-dimethoxytrityl (DMTr) group is typically due to suboptimal acidic treatment. This can be caused by factors such as degraded or incorrect concentration of the deblocking reagent, insufficient reaction time, or low temperature. The DMTr group is acid-labile and requires specific conditions for efficient cleavage.[1][2]
Q2: How does the TNA backbone influence the DMTr deprotection step?
A2: Threose Nucleic Acid (TNA) is known to be more resistant to acid-mediated degradation compared to natural DNA and RNA. This inherent stability of the TNA backbone is advantageous as it minimizes the risk of backbone cleavage during the acidic deprotection step. However, it does not directly impact the lability of the DMTr group itself. Standard acidic deprotection conditions are generally applicable, but optimization may be required.
Q3: Can the 5-methyluridine (B1664183) (5MeU) modification affect the efficiency of DMTr deprotection?
A3: While the 5-methyluridine (5MeU) modification itself is stable under standard deprotection conditions, its presence, particularly at the 5'-terminus, could potentially introduce minor steric hindrance. This may slightly impede the access of the deblocking reagent to the DMTr group, necessitating slightly longer reaction times or careful optimization of deprotection conditions to ensure complete removal.
Q4: What are the downstream implications of incomplete DMTr deprotection?
A4: Incomplete deprotection results in a heterogeneous mixture of oligonucleotides, with some still retaining the bulky, hydrophobic DMTr group. This can lead to inaccurate quantification, reduced performance in downstream applications such as PCR, sequencing, and hybridization assays, and complications in purification, especially if relying on methods that separate based on the presence or absence of the DMTr group.[3]
Troubleshooting Guide
Issue: Low yield of fully deprotected TNA oligonucleotide observed by HPLC or Mass Spectrometry.
This section provides a systematic approach to troubleshoot and resolve issues of incomplete DMTr deprotection for TNA oligonucleotides containing 5-methyluridine.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting incomplete DMTr deprotection.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| 1. Degraded or Improperly Prepared Deblocking Reagent | Prepare a fresh solution of the deblocking acid (e.g., 3% trichloroacetic acid in dichloromethane). Ensure all solvents are anhydrous. | Acidic deblocking reagents can degrade over time or if exposed to moisture, leading to reduced efficacy. |
| 2. Insufficient Deprotection Time | Increase the deprotection time in increments of 30-60 seconds. Monitor the deprotection progress by analyzing small aliquots. | The stability of the DMTr cation and potential steric effects from the TNA backbone or 5MeU may require a longer reaction time for complete removal. |
| 3. Suboptimal Reaction Temperature | For stubborn deprotections, consider performing the reaction at a slightly elevated temperature, such as 40°C, with careful monitoring.[2] | Increasing the temperature can enhance the rate of the deprotection reaction.[2] However, excessive heat should be avoided to prevent potential side reactions. |
| 4. Inefficient Mixing on Solid Support | Ensure proper agitation of the solid support during the deprotection step to allow for uniform access of the reagent to the entire oligonucleotide population. | Inadequate mixing can lead to localized areas of incomplete deprotection on the solid support. |
| 5. Steric Hindrance | If incomplete deprotection persists, consider using a stronger or less sterically hindered deblocking acid, such as dichloroacetic acid (DCA).[2] | A different acidic reagent may have better accessibility to the DMTr group, especially if steric hindrance from the modified nucleotide is a contributing factor. |
Experimental Protocols
Protocol 1: Standard DMTr Deprotection of TNA Oligonucleotides on Solid Support
-
Reagent Preparation : Prepare a fresh solution of 3% (w/v) trichloroacetic acid (TCA) in anhydrous dichloromethane (B109758) (DCM).
-
Washing : Wash the CPG solid support containing the DMTr-on TNA oligonucleotide with anhydrous DCM (3 x 1 mL).
-
Deprotection : Add the 3% TCA/DCM solution to the solid support and agitate gently for 2-3 minutes at room temperature.
-
Collection : Collect the orange-colored supernatant containing the cleaved DMTr cation for quantification (optional).
-
Washing : Wash the support thoroughly with anhydrous DCM (3 x 1 mL) followed by acetonitrile (B52724) (2 x 1 mL) to remove all traces of acid.
-
Drying : Dry the support under a stream of argon or nitrogen before proceeding to the next synthesis cycle or final cleavage and deprotection.
Protocol 2: Analysis of Deprotection Efficiency by Reverse-Phase HPLC
-
Sample Preparation : After cleavage from the solid support and base deprotection, dissolve a small aliquot of the crude oligonucleotide in HPLC-grade water.
-
HPLC System : Use a reverse-phase C18 column.
-
Mobile Phase :
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Buffer B: 100% Acetonitrile
-
-
Gradient : A typical gradient would be a linear increase from 5% to 50% Buffer B over 20-30 minutes.
-
Detection : Monitor the elution profile at 260 nm. The DMTr-on species will have a significantly longer retention time than the fully deprotected (DMTr-off) oligonucleotide due to the hydrophobicity of the DMTr group.
-
Quantification : The relative peak areas of the DMTr-on and DMTr-off species can be used to estimate the efficiency of the deprotection reaction.
Illustrative HPLC Data for Deprotection Efficiency
| Condition | Deprotection Time (min) | % DMTr-Off (Fully Deprotected) | % DMTr-On (Incompletely Deprotected) |
| Standard | 2 | 92% | 8% |
| Extended Time | 3 | 98% | 2% |
| Degraded Reagent | 2 | 65% | 35% |
Protocol 3: Confirmation of Molecular Weight by Mass Spectrometry
-
Sample Preparation : Desalt the oligonucleotide sample to remove any interfering salts from the synthesis and deprotection steps.
-
Analysis : Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Interpretation :
-
The expected mass of the fully deprotected TNA oligonucleotide should be the predominant species.
-
Incomplete deprotection will result in a peak corresponding to the mass of the oligonucleotide plus the mass of the DMTr group (approximately 302 Da).[4]
-
Logical Diagram for Deprotection Analysis
References
- 1. US6399765B1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]
- 2. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.colby.edu [web.colby.edu]
Technical Support Center: TNA Oligonucleotide Synthesis
Welcome to the Technical Support Center for Threose Nucleic Acid (TNA) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting common impurities encountered during the synthesis and purification of TNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in TNA oligonucleotide synthesis?
Based on the principles of solid-phase phosphoramidite (B1245037) chemistry, the common impurities in TNA oligonucleotide synthesis are expected to be similar to those in standard DNA and RNA synthesis. These include:
-
Truncated Sequences (n-1, n-2, etc.): These are shorter oligonucleotides that result from incomplete coupling at one or more synthesis cycles.[1]
-
Extended Sequences (n+1): These are longer oligonucleotides that can arise from issues such as the addition of a dimer of a phosphoramidite.[2]
-
Sequences with Failed Protecting Group Removal: Incomplete removal of protecting groups from the nucleobases or the phosphate (B84403) backbone can lead to modified oligonucleotides.[3]
-
Depurination Products: Although TNA is reported to have high stability against acid degradation, the acidic conditions used for detritylation could potentially lead to the loss of purine (B94841) bases (adenine and guanine), creating abasic sites.[2][4]
-
Byproducts from Side Reactions: Side reactions can occur during any of the synthesis steps (coupling, capping, oxidation, deprotection), leading to various modified oligonucleotides. For instance, the bulky DPC protecting group on guanosine (B1672433) has been shown to potentially affect coupling efficiency in TNA synthesis.[5] Acrylonitrile, a byproduct of cyanoethyl protecting group removal, can also form adducts with nucleobases.[]
Q2: Are there any impurities that are specific to TNA oligonucleotide synthesis?
While direct literature on impurities unique to TNA synthesis is limited, its distinct chemical structure—a threose sugar backbone with a 2',3'-phosphodiester linkage—suggests the possibility of specific side reactions.[4][7] Potential TNA-specific impurities could arise from:
-
Stereoisomers: The synthesis of the threose sugar itself might introduce stereoisomers that could be incorporated into the oligonucleotide chain.
-
Backbone Rearrangement: The 2',3'-phosphodiester linkage might be susceptible to unique cleavage or rearrangement reactions under certain conditions, although TNA is generally noted for its high stability.[4]
-
Side Reactions Related to Threose Hydroxyl Groups: The reactivity of the hydroxyl groups on the threose sugar might differ from that of ribose or deoxyribose, potentially leading to different side products during synthesis.
Further research is needed to fully characterize impurities that are unique to TNA oligonucleotide synthesis.
Q3: What are the primary analytical techniques for identifying impurities in TNA oligonucleotides?
The primary analytical techniques for identifying impurities in TNA oligonucleotides are the same powerful methods used for DNA and RNA oligonucleotides:
-
High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Ion-Exchange (IE-HPLC) are used.[4]
-
RP-HPLC separates oligonucleotides based on their hydrophobicity. It is effective for separating full-length products (often with a hydrophobic DMT group attached) from shorter, less hydrophobic failure sequences.[8]
-
IE-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. This method is excellent for resolving sequences of different lengths.[9]
-
-
Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the synthesized TNA oligonucleotide and identifying impurities based on their mass-to-charge ratio.[3]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a common method for determining the molecular weight of the final product.[3][4]
-
Electrospray Ionization (ESI) MS , often coupled with liquid chromatography (LC-MS), can provide more detailed information about the masses of different components in a sample.[3]
-
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used for the analysis and purification of TNA oligonucleotides, separating them based on size.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and analysis of TNA oligonucleotides.
Problem 1: Low yield of the full-length TNA oligonucleotide.
| Question | Possible Cause | Suggested Solution |
| Did you observe a significant drop in the trityl cation signal during synthesis? | Inefficient coupling of one or more phosphoramidites. | * Ensure all reagents, especially the TNA phosphoramidites and activator, are fresh and anhydrous. Moisture can significantly reduce coupling efficiency.[2] * Consider increasing the coupling time or the frequency of de-blocking and coupling reactions for TNA synthesis.[4] * Check the phosphoramidite quality; bulky protecting groups on some TNA monomers might sterically hinder the coupling reaction.[5] |
| Is the final product a complex mixture of shorter sequences? | Incomplete capping of failure sequences. | * Verify the effectiveness of the capping reagent and ensure it is fresh. * Optimize the capping step to ensure all unreacted 5'-hydroxyl groups are blocked from further elongation. |
| Was the crude product difficult to dissolve? | The synthesized TNA oligonucleotide may have solubility issues. | * Some TNA nucleosides have been reported to have solubility problems.[5] Consider using different solvents or buffer conditions for dissolution. |
Problem 2: Unexpected peaks in the HPLC chromatogram.
| Question | Peak Characteristics | Possible Cause & Identification Method |
| Are there peaks eluting earlier than the main product in RP-HPLC? | More polar than the full-length product. | Cause: Truncated sequences (n-1, n-2) that are less hydrophobic. Identification: Collect the fractions and analyze by mass spectrometry to confirm their molecular weights. |
| Is there a peak eluting very close to the main product? | Similar hydrophobicity to the full-length product. | Cause: Could be a sequence with a minor modification (e.g., failed deprotection of a single base) or a deletion mutant. Identification: High-resolution mass spectrometry and tandem MS (MS/MS) can help identify the mass difference and potentially the location of the modification.[10][11] |
| Is there a peak eluting later than the main product in RP-HPLC? | More hydrophobic than the full-length product. | Cause: Could be an extended sequence (n+1) or a sequence with a persistent hydrophobic protecting group (e.g., DMT). Identification: Mass spectrometry will show a higher molecular weight than the expected product. |
Problem 3: Discrepancies in Mass Spectrometry results.
| Question | Observation | Possible Cause & Action |
| Is the observed molecular weight different from the calculated mass? | A mass difference of ~302 Da is observed. | Cause: Incomplete removal of the 5'-DMT protecting group. Action: Adjust the deprotection conditions (e.g., longer exposure to the acidic deblocking solution). |
| A mass difference of +53 Da is observed. | Cause: Potential N3-cyanoethylation of a thymidine (B127349) base by acrylonitrile, a byproduct of deprotection.[][2] Action: Use a larger volume of the deprotection solution (e.g., ammonia) to better scavenge acrylonitrile.[2] | |
| A mass difference of +16 Da is observed. | Cause: Oxidation of a phosphodiester linkage. Action: Ensure fresh oxidation reagents and appropriate reaction times. | |
| Is the mass spectrum showing multiple peaks with small mass differences? | A ladder of peaks with regular mass intervals. | Cause: Incomplete synthesis, resulting in a mixture of n-x sequences. Action: Optimize the synthesis coupling efficiency and capping steps. Purify the product using HPLC or PAGE. |
Quantitative Data Summary
The following table summarizes common impurities and the expected mass differences from the target TNA oligonucleotide, which can be detected by mass spectrometry.
| Impurity Type | Description | Expected Mass Difference (Da) | Primary Detection Method |
| Truncated Sequences | |||
| n-1 | Deletion of one nucleotide | Varies by nucleotide | HPLC, MS |
| n-2 | Deletion of two nucleotides | Varies by nucleotides | HPLC, MS |
| Extended Sequences | |||
| n+1 | Addition of one nucleotide | Varies by nucleotide | HPLC, MS |
| Modifications | |||
| Incomplete Deprotection (DMT) | Persistent 5'-DMT group | +302.3 | RP-HPLC, MS |
| N3-Cyanoethyl Adduct (on T) | Addition of acrylonitrile | +53.0 | MS |
| Oxidation | Addition of an oxygen atom | +16.0 | MS |
| Depurination | Loss of A or G base | Varies by base | MS |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Analysis of TNA Oligonucleotides
This protocol provides a general method for the analysis of TNA oligonucleotide purity.
-
Column: A C18 reverse-phase column is commonly used.[4]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the oligonucleotides. A typical gradient might be 5% to 30% B over 30 minutes. The optimal gradient will depend on the length and sequence of the TNA oligonucleotide.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Room temperature or slightly elevated (e.g., 30-50 °C) to improve resolution.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the crude or purified TNA oligonucleotide in Mobile Phase A.
Protocol 2: Mass Spectrometry Analysis of TNA Oligonucleotides
This protocol outlines the general steps for MALDI-TOF MS analysis.
-
Matrix Solution: A common matrix for oligonucleotides is 3-hydroxypicolinic acid (3-HPA).
-
Sample Preparation:
-
Mix a small amount of the TNA oligonucleotide sample with the matrix solution.
-
Spot the mixture onto the MALDI target plate.
-
Allow the spot to dry completely.
-
-
Instrumentation:
-
Use a MALDI-TOF mass spectrometer in negative or positive ion mode. Negative ion mode is often preferred for oligonucleotides.
-
Calibrate the instrument using a standard of known molecular weight.
-
-
Data Acquisition: Acquire the mass spectrum over a mass range appropriate for the expected molecular weight of the TNA oligonucleotide.
-
Data Analysis: Compare the observed molecular weight to the calculated theoretical mass of the TNA sequence.
Visualizations
Caption: Workflow for the identification of impurities in TNA oligonucleotide synthesis.
Caption: Logical troubleshooting flow for TNA synthesis and analysis issues.
References
- 1. lcms.cz [lcms.cz]
- 2. glenresearch.com [glenresearch.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. synoligo.com [synoligo.com]
- 5. tandfonline.com [tandfonline.com]
- 7. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 8. labcluster.com [labcluster.com]
- 9. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of TNA Oligonucleotides
This guide provides troubleshooting advice and answers to frequently asked questions regarding artifacts encountered during the High-Performance Liquid Chromatography (IP-RP-HPLC) purification of Threose Nucleic Acid (TNA) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis-related impurities found in crude TNA oligonucleotides?
During solid-phase synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry, several types of product-related impurities are commonly generated. Because TNA synthesis also employs this methodology, a similar impurity profile is expected[1]:
-
Shortmer Sequences (n-x): These are the most common impurities and consist of sequences missing one or more nucleotide units (e.g., n-1, n-2). They arise from incomplete coupling efficiency at each step in the synthesis cycle[][3].
-
Longmer Sequences (n+x): Less common, these impurities contain one or more extra nucleotides compared to the target sequence[3].
-
Sequences with Incomplete Deprotection: If protecting groups used during synthesis are not fully removed, the resulting oligonucleotides will be more hydrophobic and exhibit different retention times.
-
Modified Sequences: Side reactions can lead to chemical modifications, such as the formation of adducts with reagents like acrylonitrile (B1666552) (a byproduct of cyanoethyl deprotection)[]. Branched impurities, where two oligonucleotide chains are linked, can also form[4].
Q2: What is the recommended method for confirming the identity and purity of my purified TNA oligonucleotide?
Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for confirming the molecular weight and assessing the purity of synthetic oligonucleotides, including TNA[1][5][6]. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data to confirm the identity of the full-length product (FLP) and characterize impurities[7]. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for this purpose[8][9].
Q3: What are the recommended starting conditions for Ion-Pair Reversed-Phase (IP-RP) HPLC of TNA oligonucleotides?
While methods must be optimized for each specific TNA sequence, the following conditions, standard for DNA and RNA oligonucleotides, serve as an excellent starting point. TNA oligonucleotides are successfully purified using C18 reversed-phase columns[1].
| Parameter | Recommended Starting Condition | Notes |
| Column | C18 Reversed-Phase (e.g., Agilent PLRP-S, Waters ACQUITY Premier) | Polymeric (e.g., polystyrene-divinylbenzene) or hybrid silica-based columns offer good stability at high pH and temperature[10]. Bioinert hardware is recommended to prevent nonspecific adsorption[3]. |
| Mobile Phase A | 8.6-15 mM Triethylamine (TEA), 100-400 mM Hexafluoroisopropanol (HFIP) in water | This "strong" ion-pairing system is MS-compatible and provides excellent resolution based on oligo length[11][12]. |
| Mobile Phase B | Acetonitrile or Methanol (often mixed with a percentage of Mobile Phase A) | Acetonitrile is a common organic modifier. The optimal choice depends on the specific separation[13]. |
| Column Temperature | 50-70 °C | Elevated temperatures help disrupt secondary structures, leading to sharper peaks and improved resolution[14]. |
| Flow Rate | 0.2-0.6 mL/min (for analytical scale, e.g., 2.1 mm ID column) | Must be scaled appropriately for column diameter. |
| Gradient | Shallow linear gradient (e.g., 0.5-2% increase in Mobile Phase B per minute) | Shallow gradients are critical for resolving long oligonucleotides and their closely-eluting impurities[15]. |
Q4: How should I store purified TNA oligonucleotides to ensure stability?
For maximum stability, oligonucleotides should be stored at -20°C or colder. Storing them in a weak buffer like TE (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) is considered the best option, as it prevents degradation from acidic conditions that can occur in unbuffered, nuclease-free water[16]. For fluorescently labeled TNA, storage in the dark is critical to prevent photobleaching[16]. TNA itself has been noted for its high stability at room temperature and excellent resistance to acid degradation[1].
Troubleshooting Guide
Q: My chromatogram shows a significant peak eluting just before my main product. What is it likely to be?
A: This is very likely an "n-1" shortmer, which is an oligonucleotide that is one nucleotide shorter than your full-length product. These are the most common synthesis-related impurities[].
-
Cause: Incomplete coupling efficiency during one of the cycles in solid-phase synthesis.
-
Identification: The identity of the n-1 peak can be confirmed by LC-MS analysis, which will show a mass corresponding to the loss of one TNA nucleotide from the full-length sequence[14].
-
Resolution: Improving the resolution between the n-1 and the full-length product can be achieved by:
-
Optimizing the Gradient: Make the gradient shallower (e.g., decrease the %B/minute). This increases the separation window[15].
-
Adjusting Temperature: Increasing the column temperature (e.g., from 60°C to 65°C) can sharpen peaks and improve resolution[14].
-
Changing Ion-Pairing Agent: Using a more hydrophobic ("stronger") ion-pairing agent can enhance separation based on length[12].
-
Q: My main product peak is broad or tailing. How can I improve the peak shape?
A: Peak tailing or broadening is a common issue that degrades resolution and affects accurate quantification. It often indicates secondary interactions or other column/system issues[17].
-
Potential Causes & Solutions:
-
Secondary Interactions: The negatively charged phosphate (B84403) backbone of TNA can interact with active sites on the column (e.g., exposed silanols on silica (B1680970) columns) or with metal surfaces in the HPLC system[18].
-
Solution: Use a highly end-capped column or a column with a base-deactivated stationary phase. Operating at a slightly basic pH can also help by ensuring silanol (B1196071) groups are deprotonated and less interactive[19][20].
-
-
Column Degradation: A void at the column inlet or a contaminated frit can cause peak distortion[17][20].
-
Solution: Try backflushing the column (if the manufacturer allows it). If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive dead volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening[18][20].
-
Solution: Use shorter tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly connected[18].
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape[17][20].
-
Solution: Reduce the injection volume or dilute the sample[17].
-
-
Q: I see unexpected "ghost peaks" in my chromatogram, even in blank runs. What is the cause?
A: Ghost peaks, also known as artifact or system peaks, are signals that do not originate from your injected sample[21]. They are particularly common in gradient elution.
-
Common Sources & Solutions:
-
Mobile Phase Contamination: Even high-purity solvents can contain trace impurities that accumulate on the column during equilibration and elute as sharp peaks during the gradient[22].
-
System Contamination: Carryover from a previous injection, contaminated autosampler components (needle, seat, vials), or leaching from tubing can cause ghost peaks[1][22].
-
Solution: Implement a rigorous system cleaning protocol. Run blank gradients without an injection to diagnose the source. Replacing the column with a union can help isolate system vs. column contamination[22].
-
-
Degassing Issues: Improperly degassed mobile phases can lead to the formation of bubbles that cause detector spikes resembling peaks.
-
Solution: Ensure mobile phases are thoroughly degassed using methods like helium sparging, vacuum degassing, or sonication[21].
-
-
Q: My recovery after purification is very low. What are the potential causes?
A: Low recovery of oligonucleotides is a frequent problem, often caused by nonspecific adsorption to metallic surfaces within the HPLC system and column[3].
-
Cause: The negatively charged phosphate backbone of TNA has a high affinity for positively charged metal surfaces, which can be present on stainless steel columns, frits, and tubing. This leads to irreversible adsorption of the oligonucleotide[3].
-
Solutions:
-
Use Bioinert Hardware: Employing HPLC systems and columns with bioinert surfaces (like PEEK or specialized coatings) is the most effective solution. These materials minimize the sites available for nonspecific adsorption, dramatically improving recovery[3].
-
System Passivation: Before analysis, the system can be passivated by injecting a high-concentration sample or a sacrificial oligonucleotide to block the active metal sites. However, this is often a temporary solution[3].
-
Optimize Mobile Phase pH: Working at a neutral or slightly basic pH can reduce the positive charge on metal surfaces, lessening the electrostatic attraction[10].
-
Q: I see many small peaks early in the chromatogram. Could this be degradation?
A: Early-eluting peaks can be indicative of degradation products, such as those arising from depurination or depyrimidination (cleavage of the base from the sugar-phosphate backbone)[23].
-
Cause: For DNA, this is a significant issue under acidic conditions, where the glycosidic bond of purine (B94841) bases (A and G) is hydrolyzed. The resulting abasic site is prone to backbone cleavage.
-
Special Consideration for TNA: A key property of TNA is its excellent resistance to acid degradation [1]. Unlike DNA, the TNA backbone is highly stable under acidic conditions. Therefore, while depurination should always be considered, it is a much less likely source of artifacts for TNA compared to DNA. If you are working with a TNA-DNA chimera, the DNA portions would still be susceptible.
-
Other Possibilities: These early peaks could also represent very short failure sequences from synthesis, cleaved protecting groups that were not fully removed during workup, or other small-molecule impurities.
-
Troubleshooting:
-
Confirm the identity of the peaks using LC-MS.
-
Ensure post-synthesis cleavage and deprotection steps were performed correctly.
-
If using a DMT-on purification strategy, ensure the final acidic detritylation step is performed under optimized conditions to avoid any potential degradation of co-purified DNA-based impurities[20].
-
Experimental Protocols
Protocol 1: Peak Identity Confirmation by LC-MS
This protocol outlines a general procedure for using LC-MS to determine the molecular weight of the main TNA oligonucleotide peak and any associated impurities.
1. Sample Preparation:
-
Dilute the purified TNA oligonucleotide fraction to a final concentration of approximately 1-5 pmol/µL using an appropriate solvent (e.g., 50:50 water:acetonitrile or fresh Mobile Phase A).
-
If the sample contains non-volatile salts from a different purification method (e.g., anion-exchange), it must be desalted prior to MS analysis.
2. LC-MS System Configuration:
-
LC System: Use a bioinert U(H)PLC system.
-
Column: ACQUITY Premier Oligonucleotide C18, 130Å, 1.7 µm, 2.1 x 50 mm or similar.
-
Mobile Phase A: 15 mM TEA, 400 mM HFIP in LC-MS grade water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Column Temperature: 60 °C.
-
MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements. A single quadrupole mass spectrometer can also be used for routine MW confirmation[7].
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
3. Method Execution:
-
Equilibrate the column with the starting mobile phase conditions until the baseline is stable.
-
Inject 1-5 µL of the prepared sample.
-
Run a suitable gradient to elute the oligonucleotide (e.g., 25-45% B over 10 minutes).
-
Acquire mass spectra across the entire elution profile.
4. Data Analysis:
-
Extract the mass spectrum for each chromatographic peak of interest.
-
The raw ESI-MS spectrum will show a distribution of multiply charged ions (e.g., [M-3H]3-, [M-4H]4-, etc.).
-
Use a deconvolution algorithm (available in most mass spectrometer software packages) to process the multiply charged ion series into a single, zero-charge molecular weight[7].
-
Compare the deconvoluted mass of the main peak to the theoretical mass of the target TNA oligonucleotide.
-
Compare the deconvoluted masses of impurity peaks to the theoretical masses of expected impurities (e.g., n-1, depurinated species, adducts).
References
- 1. synoligo.com [synoligo.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Recognition of threosyl nucleotides by DNA and RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. masspec.scripps.edu [masspec.scripps.edu]
- 10. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Analysis and Purification of Synthetic Nucleic Acids Using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 16. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 21. asu.elsevierpure.com [asu.elsevierpure.com]
- 22. Depurination - Wikipedia [en.wikipedia.org]
- 23. HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
preventing depurination in TNA synthesis
Technical Support Center: TNA Synthesis
Welcome to the technical support center for Threose Nucleic Acid (TNA) synthesis. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome challenges related to depurination during your TNA synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a concern during TNA synthesis?
A1: Depurination is a chemical reaction where a purine (B94841) base (adenine or guanine) is cleaved from the sugar-phosphate backbone of a nucleic acid.[1] This occurs through the hydrolytic cleavage of the β-N-glycosidic bond, a reaction that is significantly accelerated under acidic conditions.[1] During solid-phase oligonucleotide synthesis, including TNA synthesis, repeated exposure to acid is necessary for the removal of the 5'-dimethoxytrityl (DMT) protecting group in a step called detritylation.[2][] This repeated acid exposure can lead to unwanted depurination.
The resulting apurinic site is unstable and can lead to the cleavage of the oligonucleotide chain during the final basic deprotection step.[4] This results in truncated TNA sequences, which can be difficult to separate from the full-length product, ultimately lowering the overall yield and purity of your synthesized TNA.[5]
Q2: I thought TNA was more resistant to depurination than DNA. Why am I still observing this issue?
A2: You are correct. Studies have shown that TNA is significantly more resistant to acid-mediated degradation and depurination than both DNA and RNA.[6][7] This increased stability is attributed to the 2'-phosphodiester linkage in the TNA backbone, which destabilizes the oxocarbenium intermediate that is crucial for the depurination process.[6][7]
However, the chemical conditions during solid-phase synthesis are harsh. The frequent and repeated cycles of acidic detritylation can still induce depurination in TNA, even though it is more robust than DNA.[2][5] Therefore, while TNA has inherently higher resistance, optimizing the synthesis cycle to minimize acid exposure is critical for achieving high-yield, high-purity TNA oligonucleotides.
Q3: Can my purification method contribute to depurination?
A3: Yes, particularly if you are using a trityl-on purification method. In trityl-on purification, the final 5'-DMT group is left on the oligonucleotide to aid in separation. This DMT group is then removed in a final acidic step post-synthesis.[2] If this final detritylation step is not carefully controlled, the acidic conditions can cause depurination, especially since the base-protecting groups have already been removed.[2] It is a delicate balance to ensure complete detritylation without causing significant purine loss.[2]
Q4: Are there any specific TNA sequences that are more prone to depurination?
A4: While research on TNA sequence-dependent depurination is less extensive than for DNA, we can extrapolate from DNA studies. In DNA, sequences rich in purines, particularly adenosine, are more susceptible to depurination.[8][9] It is reasonable to assume that TNA sequences with a high purine content may also be more sensitive to acid-induced depurination during synthesis.
Troubleshooting Guide: Depurination in TNA Synthesis
If you are experiencing low yields of full-length TNA product and suspect depurination, consult the following troubleshooting guide.
Issue 1: Low Yield of Full-Length TNA Oligonucleotide
Possible Cause: Excessive depurination during the detritylation steps of solid-phase synthesis.
Solutions:
-
Modify the Deblocking Agent: The standard deblocking agent, trichloroacetic acid (TCA), is highly effective but can be harsh.[5] Consider switching to a milder acid.
-
Recommendation: Replace the 3% TCA solution with a 3% dichloroacetic acid (DCA) solution in dichloromethane (B109758) (DCM).[5] DCA has a higher pKa than TCA, making it less acidic and thus reducing the extent of depurination.[5] Be aware that the detritylation time may need to be extended.
-
-
Optimize Purine Monomer Protection: The protecting groups on the purine bases play a crucial role in preventing depurination.
-
Recommendation: For guanosine (B1672433), ensure you are using a phosphoramidite (B1245037) with a dimethylformamidine (dmf) protecting group. The dmf group is electron-donating and helps to protect the guanosine from acid-catalyzed depurination.[5]
-
-
Use Modified Purine Analogues: For particularly sensitive sequences, incorporating modified purine bases can prevent depurination.
-
Recommendation: Consider replacing guanosine with 7-deaza-guanosine. The substitution of the N7 nitrogen with a carbon atom prevents the key protonation step required for depurination. This has been shown to be effective in enzymatic TNA synthesis to prevent other side reactions and is a valid strategy for chemical synthesis as well.[10][11]
-
Issue 2: Truncated Sequences Observed After Final Cleavage and Deprotection
Possible Cause: Cleavage at apurinic sites generated during synthesis.
Solutions:
-
Adjust Final Deprotection Conditions: The final deprotection step not only removes base protecting groups but can also cleave the backbone at any apurinic sites. Milder conditions can sometimes help, although cleavage at these sites is generally efficient under basic conditions. The primary solution is to prevent the formation of the apurinic sites in the first place (see Issue 1).
-
Use a Milder Deprotection Cocktail: While standard ammonium (B1175870) hydroxide (B78521) is effective, alternative cocktails can be used.
-
Recommendation: For sensitive oligonucleotides, consider using a mixture of ammonium hydroxide and methylamine (B109427) (AMA). AMA can often achieve deprotection in a shorter time or at a lower temperature, reducing the potential for other side reactions.[12] Alternatively, for very sensitive modifications, ultra-mild deprotection conditions using potassium carbonate in methanol (B129727) can be employed, though this requires the use of compatible "UltraMild" phosphoramidites.[12]
-
Quantitative Data Summary
The following table summarizes the relative effects of different deblocking agents on depurination. Exact quantitative values can vary based on the synthesizer, sequence, and cycle parameters.
| Deblocking Agent | Typical Concentration | Relative Acidity | Depurination Risk | Detritylation Speed |
| Trichloroacetic Acid (TCA) | 3% in DCM | High (pKa ~0.7)[5] | High | Fast |
| Dichloroacetic Acid (DCA) | 3% in DCM | Medium (pKa ~1.5)[5] | Low | Slower |
| Mildly Acidic Buffer | 10 mM NaOAc, pH 3.0-3.2 | Low | Very Low | Very Slow |
Experimental Protocols
Protocol 1: Modified Detritylation Using Dichloroacetic Acid (DCA)
This protocol outlines the substitution of TCA with DCA in a standard automated TNA synthesis cycle.
-
Reagent Preparation: Prepare a solution of 3% (v/v) dichloroacetic acid in anhydrous dichloromethane (DCM).
-
Synthesizer Setup:
-
Thoroughly flush the acid delivery line of your DNA/TNA synthesizer.
-
Replace the standard 3% TCA reagent bottle with the prepared 3% DCA solution.
-
-
Synthesis Cycle Modification:
-
Access the synthesis protocols on your synthesizer's software.
-
Copy your standard TNA synthesis protocol to create a new one (e.g., "TNA_DCA_Deblock").
-
Increase the detritylation step time. A typical starting point is to double the time used for TCA (e.g., from 60 seconds to 120 seconds). This may require optimization based on your specific synthesizer and scale.
-
-
Execution: Run your TNA synthesis using the modified "TNA_DCA_Deblock" protocol.
-
Post-Synthesis: Proceed with standard cleavage and deprotection protocols. Analyze the final product by HPLC or PAGE to assess the reduction in truncated species compared to a TCA-based synthesis.
Protocol 2: On-Column Deprotection with AMA
This protocol describes a rapid method for cleavage and deprotection using AMA.
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of 30% ammonium hydroxide and 40% aqueous methylamine. This solution is commercially available as AMA.
-
Cleavage and Deprotection:
-
After synthesis, keep the TNA oligonucleotide on the solid support in the synthesis column.
-
Using a syringe, pass 1-2 mL of the AMA solution through the column.
-
Seal the column and place it in a heating block or oven at 65°C for 10-15 minutes.
-
-
Elution:
-
Remove the column from the heat and allow it to cool to room temperature.
-
Unseal the column and elute the deprotected TNA oligonucleotide by passing deionized water or a suitable buffer through the column into a collection tube.
-
-
Post-Processing: Dry the collected solution using a vacuum concentrator. The resulting TNA is ready for purification.
Visualizations
TNA Solid-Phase Synthesis Cycle
The following diagram illustrates the standard phosphoramidite cycle for TNA synthesis, highlighting the acid-dependent detritylation step where depurination can occur.
Caption: Workflow of TNA solid-phase synthesis highlighting the detritylation step.
Mechanism of Acid-Catalyzed Depurination
This diagram shows the chemical mechanism by which acid facilitates the removal of a purine base.
Caption: Simplified mechanism of acid-catalyzed depurination in nucleic acids.
Troubleshooting Logic for Low TNA Yield
This decision tree provides a logical workflow for troubleshooting depurination-related yield issues.
Caption: A troubleshooting decision tree for depurination issues in TNA synthesis.
References
- 1. Depurination - Wikipedia [en.wikipedia.org]
- 2. phenomenex.com [phenomenex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms | PLOS One [journals.plos.org]
- 9. Non-enzymatic depurination of nucleic acids: factors and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - DNA Polymerase-Mediated Synthesis of Unbiased Threose Nucleic Acid (TNA) Polymers Requires 7âDeazaguanine To Suppress G:G Mispairing during TNA Transcription - American Chemical Society - Figshare [acs.figshare.com]
- 11. DNA polymerase-mediated synthesis of unbiased threose nucleic acid (TNA) polymers requires 7-deazaguanine to suppress G:G mispairing during TNA transcription. | Semantic Scholar [semanticscholar.org]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: TNA Amidite Stability and Water Content
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of water content on the stability of Therapeutic Nucleic Acid (TNA) amidites. Proper handling and control of moisture are critical for successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is water content a critical factor for TNA amidite stability?
A1: TNA phosphoramidites, like all phosphoramidites, are highly susceptible to hydrolysis.[1][2] Water reacts with the phosphoramidite (B1245037) group, leading to its degradation into the corresponding H-phosphonate and other byproducts.[1] This degradation reduces the purity of the TNA amidite, which in turn significantly lowers the coupling efficiency during oligonucleotide synthesis, resulting in lower yields and the formation of truncated sequences.[1]
Q2: What is the recommended maximum water content in the solvent used to dissolve TNA amidites?
A2: For optimal performance and to minimize degradation, it is crucial to use anhydrous solvents. The recommended water content in acetonitrile (B52724), the most common solvent for oligonucleotide synthesis, should be less than 30 ppm (parts per million), with a strong preference for 10 ppm or less.[1][3]
Q3: How should I properly store TNA amidites to ensure their stability?
A3: TNA amidites should be stored at -20°C in a dry environment.[4] They are typically supplied as a powder or a viscous oil.[2] It is essential to keep the vials tightly sealed to prevent moisture from the air from contaminating the product.[3]
Q4: What are the signs of TNA amidite degradation?
A4: Degradation of TNA amidites can be identified by several means. During oligonucleotide synthesis, a primary indicator is low coupling efficiency.[1] Analytical techniques such as ³¹P NMR and High-Performance Liquid Chromatography (HPLC) can also be used to assess the purity of the amidite. In ³¹P NMR, the appearance of a peak in the range of δ 5-10 ppm is characteristic of the H-phosphonate hydrolysis product.[1] HPLC analysis will show additional peaks corresponding to degradation products, which elute at different retention times than the pure amidite.[1]
Q5: How can I minimize water contamination when handling TNA amidites?
A5: To minimize water contamination, always use anhydrous acetonitrile (<30 ppm water) for dissolving the amidites.[1][2] It is recommended to use fresh, high-purity solvents.[1][4] When preparing the amidite solution, use a dry, inert gas like argon or nitrogen to flush the vial.[5] The use of molecular sieves (3 Å) in the solvent bottle can help maintain low water content.[3] Dissolving the amidite and letting it stand over molecular sieves overnight can also help reduce the water content to acceptable levels.[3] When transferring solvents, use a fresh, dry syringe and inject through the septum of the vial to avoid exposure to atmospheric moisture.[2][6]
Q6: How does the stability of different nucleoside amidites compare?
Troubleshooting Guide
Problem: I am experiencing low coupling efficiency in my TNA synthesis.
-
Possible Cause: Degradation of the TNA amidite due to moisture.
-
Solution:
-
Verify Solvent Water Content: Test the water content of your acetonitrile using Karl Fischer titration. It should be below 30 ppm, and preferably below 10 ppm.[1][3]
-
Use Fresh Reagents: Use fresh, high-purity TNA amidites and anhydrous acetonitrile.[1][4]
-
Proper Handling: Ensure you are using proper techniques to minimize moisture exposure during reagent preparation (see Q5 in the FAQ).
-
Check for Degradation: Analyze the TNA amidite solution using ³¹P NMR or HPLC to check for the presence of hydrolysis products.[1]
-
Increase Coupling Time: For some modified amidites, a longer coupling time may be necessary to achieve high efficiency.[3] Consider a double or triple coupling step for critical positions in your sequence.[3]
-
Problem: My final TNA oligonucleotide shows unexpected peaks in HPLC or mass spectrometry analysis.
-
Possible Cause: Incorporation of degraded TNA amidites (e.g., H-phosphonates) during synthesis.
-
Solution:
-
Assess Amidite Purity: Before synthesis, confirm the purity of your TNA amidites using ³¹P NMR or HPLC.[1]
-
Review Reagent Preparation: Re-evaluate your amidite dissolution procedure to ensure it minimizes water contamination.
-
Use Freshly Prepared Solutions: Prepare TNA amidite solutions fresh before each synthesis run.[4] Avoid using solutions that have been stored for extended periods, especially for sensitive amidites like dG.[5]
-
Quantitative Data on Phosphoramidite Stability
Table 1: Recommended Water Content in Solvents for Phosphoramidite Dissolution
| Parameter | Recommended Value | Reference |
| Maximum Water Content | < 30 ppm | [1][3] |
| Preferred Water Content | < 10 ppm | [1][3][4] |
Table 2: Relative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile
This data is for standard deoxyribonucleoside phosphoramidites and serves as an estimate for the expected relative stability of TNA amidites.
| Phosphoramidite | Purity Reduction after 5 Weeks | Relative Stability | Reference |
| T | 2% | Most Stable | [5] |
| dC | 2% | Stable | [5] |
| dA | 6% | Less Stable | [5] |
| dG | 39% | Least Stable | [5] |
Experimental Protocols
Protocol 1: Determination of Water Content in Acetonitrile using Karl Fischer Titration
This protocol provides a general outline. Always refer to the specific instructions for your Karl Fischer titrator model.
-
Apparatus: A calibrated Karl Fischer titrator.
-
Reagents: Anhydrous methanol (B129727), Karl Fischer reagent (titrant).
-
Procedure:
-
Add anhydrous methanol to the titration vessel to immerse the electrode.
-
Pre-titrate the methanol to neutralize any residual water and establish a stable baseline.
-
Using a dry, gas-tight syringe, inject a known volume (e.g., 1-5 mL) of the acetonitrile sample into the titration vessel.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content in ppm or percentage.
-
-
Reference: [1]
Protocol 2: Analysis of TNA Amidite Purity by ³¹P NMR
-
Sample Preparation:
-
In a dry NMR tube, dissolve approximately 10-20 mg of the TNA amidite in ~0.5 mL of a deuterated solvent (e.g., deuterated acetonitrile or chloroform).
-
To prevent acid-catalyzed degradation during analysis, a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) can be added (e.g., 1% v/v).[1][4]
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum.
-
The pure TNA phosphoramidite will typically show a signal (often a doublet due to diastereomers) around 148-150 ppm.
-
The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak in the range of δ 5-10 ppm.[1]
-
Oxidized phosphoramidite (P(V)) species may also be present and will have signals in a different region of the spectrum.[1]
-
-
Analysis: The relative integration of the H-phosphonate peak compared to the main phosphoramidite peak can be used to quantify the extent of hydrolysis.
Protocol 3: Analysis of TNA Amidite Purity by HPLC
-
System: A reverse-phase HPLC system with a UV detector.
-
Column: A C18 column is typically used.[8]
-
Mobile Phase:
-
Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
-
Sample Preparation: Prepare a solution of the TNA amidite in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[8]
-
Procedure:
-
Inject the sample onto the HPLC system.
-
Run a gradient elution, starting with a low percentage of Mobile Phase B and gradually increasing it.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).[1]
-
-
Analysis: The pure TNA amidite will appear as a major peak (often a doublet). Degradation products, such as the H-phosphonate, will elute at different retention times.[1] The purity can be calculated based on the peak areas.
Visualizations
Caption: Workflow for handling TNA amidites to minimize water exposure.
Caption: Hydrolytic degradation pathway of a TNA phosphoramidite.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. waters.com [waters.com]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
Technical Support Center: Improving the Yield of Long TNA Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of long Threose Nucleic Acid (TNA) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing long TNA oligonucleotides?
The synthesis of long TNA oligonucleotides, much like other nucleic acid polymers, faces several key challenges. The primary obstacle is the cumulative effect of incomplete coupling reactions at each step of the synthesis cycle.[1][2][3] Even with a high coupling efficiency, the overall yield of the full-length product decreases significantly as the length of the oligonucleotide increases.[4][5] Other challenges include the potential for side reactions such as depurination (the loss of purine (B94841) bases) and the formation of adducts during deprotection.[2][4] Furthermore, the purification of long TNA oligonucleotides from a complex mixture of shorter, failed sequences (truncations) can be difficult.[1][6]
Q2: How critical is coupling efficiency for the yield of long TNA oligonucleotides?
Coupling efficiency is the most critical factor determining the final yield of full-length long TNA oligonucleotides.[2][4][7] Since solid-phase synthesis is a stepwise process, any inefficiency in a single coupling step is compounded over the entire synthesis. For example, a seemingly high coupling efficiency of 99% would result in a theoretical yield of only ~60% for a 50-mer oligonucleotide. This highlights the necessity of optimizing every step of the synthesis cycle to maximize coupling efficiency.
Q3: What type of solid support is recommended for synthesizing long TNA oligonucleotides?
For the synthesis of long oligonucleotides, the choice of solid support is crucial to prevent steric hindrance as the oligonucleotide chain grows.[1][8] Controlled Pore Glass (CPG) with a larger pore size (e.g., 1000 Å or 2000 Å) is often recommended for oligonucleotides longer than 40-50 bases.[8][9] Polystyrene (PS) supports are also a viable alternative and can be advantageous for long oligonucleotide synthesis.[1][9] These supports provide more space for the growing TNA chain, allowing for better reagent access and minimizing a drop in yield for longer sequences.
Q4: What are the pros and cons of HPLC versus PAGE purification for long TNA oligonucleotides?
Both High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are common methods for purifying TNA oligonucleotides, each with its own advantages and disadvantages.
-
HPLC (High-Performance Liquid Chromatography):
-
Pros: HPLC, particularly reverse-phase (RP-HPLC), can provide high purity for oligonucleotides and is amenable to automation and scaling up.[10][11] It is also effective for purifying oligonucleotides with hydrophobic modifications.[12] The yield from HPLC is generally higher than from PAGE.[6]
-
Cons: The resolution of RP-HPLC can decrease with increasing oligonucleotide length, making it challenging to separate the full-length product from closely related truncated sequences (n-1 mers).[10][12]
-
-
PAGE (Polyacrylamide Gel Electrophoresis):
-
Pros: PAGE offers excellent resolution based on size, allowing for the separation of oligonucleotides that differ by just a single nucleotide.[6][12] This makes it the method of choice for achieving the highest purity, especially for long oligonucleotides where the separation of n-1 mers is critical.[10][13]
-
Cons: PAGE is typically a more manual and time-consuming process.[10] The recovery yield of the purified oligonucleotide from the gel matrix can be lower compared to HPLC.[6][11] Additionally, the harsh denaturing conditions of urea-PAGE can be incompatible with certain sensitive modifications.[13]
-
Troubleshooting Guides
Issue 1: Low Overall Yield of the Crude TNA Oligonucleotide
Q: My overall crude yield after synthesis is significantly lower than expected. What are the possible causes and solutions?
A low crude yield can be attributed to several factors throughout the solid-phase synthesis process. Below is a step-by-step guide to troubleshoot this issue.
-
Sub-optimal Coupling Efficiency:
-
Problem: This is the most common cause of low yield.[2][4] Inefficient coupling at each step leads to a significant decrease in the amount of full-length product.
-
Solution:
-
Reagent Quality: Ensure all reagents, especially phosphoramidites, activator, and anhydrous acetonitrile (B52724), are fresh, of high purity, and completely anhydrous.[2] Moisture is a primary inhibitor of efficient coupling.[4]
-
Activator Choice and Concentration: Use a potent activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), at the recommended concentration.[10]
-
Coupling Time: For TNA synthesis, extended coupling times (e.g., 5-15 minutes) may be necessary compared to standard DNA synthesis to achieve high efficiency.[14] You may need to empirically optimize the coupling time for your specific sequence and length.
-
Phosphoramidite (B1245037) Concentration: A higher molar excess of the phosphoramidite monomer can help drive the coupling reaction to completion.[15]
-
-
-
Inefficient Deblocking (Detritylation):
-
Problem: Incomplete removal of the 5'-DMT protecting group will prevent the subsequent coupling reaction, leading to truncated sequences.
-
Solution: Ensure the deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane) is fresh and the deblocking time is sufficient. Monitor the color of the removed trityl cation as a qualitative indicator of synthesis efficiency.[15]
-
-
Problems with the Solid Support:
-
Problem: Using a solid support with an inappropriate pore size for a long TNA oligonucleotide can lead to steric hindrance and reduced reagent accessibility.[8][9]
-
Solution: For TNA oligonucleotides longer than 40-50 bases, use a large-pore CPG (1000 Å or 2000 Å) or a polystyrene-based support.[9][16]
-
Issue 2: High Proportion of Truncated Sequences (n-1, n-2, etc.) in the Crude Product
Q: My analysis of the crude product shows a large proportion of shorter sequences. How can I minimize truncation?
A high level of truncated sequences is a direct result of failures in the synthesis cycle. Here’s how to address this:
-
Inefficient Capping:
-
Problem: The capping step is designed to permanently block any 5'-hydroxyl groups that failed to react during the coupling step. If capping is inefficient, these unreacted sites can participate in subsequent coupling cycles, leading to the formation of deletion mutants (sequences missing an internal base).
-
Solution: Ensure your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. For long syntheses, a double capping step (capping before and after oxidation) can be beneficial.[15]
-
-
Poor Coupling Efficiency:
-
Problem: As mentioned previously, low coupling efficiency is a primary cause of truncated sequences.
-
Solution: Refer to the solutions for sub-optimal coupling efficiency in "Issue 1". Optimizing the coupling step is the most effective way to reduce the formation of truncated products.
-
Issue 3: Poor Purity After Purification
Q: I've purified my long TNA oligonucleotide, but the purity is still low. What could be the problem?
Low purity after purification often indicates that the chosen purification method is not optimal for the specific oligonucleotide or that the crude product is of very poor quality.
-
Choice of Purification Method:
-
Problem: For long TNA oligonucleotides (>50 bases), RP-HPLC may not provide sufficient resolution to separate the full-length product from n-1 truncated sequences.[12]
-
Solution: For the highest purity of long TNA oligonucleotides, denaturing PAGE is recommended due to its superior size-based resolution.[10][12] If yield is a major concern, a two-step purification process involving an initial enrichment by cartridge or HPLC followed by PAGE might be considered.
-
-
Co-elution of Impurities:
-
Problem: Certain impurities, such as n-1 sequences with a 5'-DMT group (if "DMT-on" purification is used), can co-elute with the full-length product during RP-HPLC.
-
Solution: If using "DMT-on" RP-HPLC, ensure that the capping step is highly efficient to minimize the formation of DMT-on failure sequences. Alternatively, use PAGE purification which separates based on size and is not affected by the presence of the DMT group.
-
Issue 4: Suspected Side Reactions or Adduct Formation
Q: My analytical results (e.g., mass spectrometry) show unexpected masses. What are potential side reactions and how can I avoid them?
Unexpected masses often point to side reactions during synthesis or deprotection.
-
Depurination:
-
Problem: The acidic conditions of the deblocking step can lead to the cleavage of the glycosidic bond between purine bases (A and G) and the threose sugar, creating an abasic site that can lead to chain cleavage.[2]
-
Solution: Use milder deblocking conditions if possible and avoid prolonged exposure to the acid.
-
-
Adduct Formation during Deprotection:
-
Problem: During the final cleavage and deprotection step with ammonia (B1221849) or other basic solutions, protecting groups or their byproducts can sometimes form adducts with the oligonucleotide. For example, acrylonitrile, a byproduct of cyanoethyl phosphate (B84403) deprotection, can alkylate thymine (B56734) bases.[4] Incomplete removal of base-protecting groups (e.g., isobutyryl from guanine) can also be a source of impurities.[17]
-
Solution:
-
Use fresh and appropriate deprotection solutions. For sensitive modifications, milder deprotection conditions (e.g., using AMA - a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine) may be necessary.[15][18]
-
Ensure the deprotection is carried out for the recommended time and at the correct temperature to ensure complete removal of all protecting groups.[19]
-
The formation of metal adducts (e.g., sodium, potassium) can complicate mass spectrometry analysis. Using fresh, high-purity mobile phases for HPLC can help minimize this.[3][20]
-
-
Quantitative Data
The yield of long TNA oligonucleotides is highly dependent on the efficiency of each step in the synthesis and purification process. Below are tables summarizing key quantitative data.
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotides
| Oligonucleotide Length | Theoretical Yield at 99.5% Coupling Efficiency | Theoretical Yield at 99.0% Coupling Efficiency | Theoretical Yield at 98.0% Coupling Efficiency |
| 20-mer | 90.9% | 82.6% | 68.1% |
| 50-mer | 78.2% | 61.1% | 37.2% |
| 75-mer | 69.0% | 47.5% | 22.4% |
| 100-mer | 60.9% | 37.0% | 13.5% |
Data adapted from Gene Link technical resources.[3] This table clearly illustrates the critical importance of maintaining the highest possible coupling efficiency for the synthesis of long oligonucleotides.
Table 2: Comparison of Coupling Efficiency for a Chimeric TNA-DNA Oligonucleotide with Different Guanosine (B1672433) Protecting Groups
| TNA Guanosine (tG) Phosphoramidite | Crude Yield of Full-Length Product | tG Coupling Efficiency |
| With DPC Protecting Group | 54% | 54% |
| Without DPC Protecting Group | 79% | 79% |
Data from Majumdar et al. (2024).[14] This study on a short chimeric oligonucleotide (3'-tGtTdT5-3') suggests that the choice of protecting group on the TNA phosphoramidite can significantly impact coupling efficiency and, consequently, the final yield. The less bulky acetyl-protected guanosine amidite showed a ~25% higher coupling efficiency than the one with the bulky diphenylcarbamoyl (DPC) group.[14]
Table 3: Typical Purity and Yield Ranges for Different Oligonucleotide Purification Methods
| Purification Method | Typical Purity of Full-Length Product | Typical Recovery Yield | Recommended for Long Oligos (>50 bases)? |
| Desalting | 50-70% | ~90% | No |
| Cartridge Purification | >80% | 70-80% | Not recommended |
| HPLC (Reverse-Phase) | >85% | 50-70% | With caution (potential for co-elution of n-1) |
| PAGE | >95% | 20-50% | Yes (Recommended for highest purity) |
Data compiled from various sources.[6][10][12] This table provides a general guideline for selecting a purification method based on the desired balance between purity and yield.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Long TNA Oligonucleotides
This protocol outlines the key steps in a single cycle of automated solid-phase TNA oligonucleotide synthesis using phosphoramidite chemistry.
-
Preparation:
-
Select a solid support appropriate for long-chain synthesis (e.g., 1000 Å or 2000 Å CPG) functionalized with the desired 3'-terminal TNA nucleoside.
-
Dissolve TNA phosphoramidite monomers and activators in anhydrous acetonitrile to the recommended concentrations (e.g., 0.1 M for phosphoramidites).
-
Ensure all reagents and solvents are of high purity and anhydrous.
-
-
Synthesis Cycle:
-
Step 1: Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The deblocking solution is passed through the synthesis column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group. This is followed by a wash with anhydrous acetonitrile.
-
-
Step 2: Coupling:
-
Reagents: TNA phosphoramidite monomer and an activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.5 M 4,5-dicyanoimidazole (DCI)) in anhydrous acetonitrile.
-
Procedure: The phosphoramidite and activator are delivered simultaneously to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite (B83602) triester linkage.
-
Note on TNA: A longer coupling time of 5-15 minutes is generally recommended for TNA monomers to achieve high coupling efficiency.[14]
-
-
Step 3: Capping:
-
Reagents: Capping A (e.g., acetic anhydride/lutidine/THF) and Capping B (e.g., N-methylimidazole/THF).
-
Procedure: The capping reagents are passed through the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.
-
-
Step 4: Oxidation:
-
Reagent: 0.02 M Iodine in THF/water/pyridine.
-
Procedure: The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester. This is followed by a thorough wash with acetonitrile.
-
-
-
Chain Elongation:
-
The synthesis cycle (Steps 1-4) is repeated for each subsequent nucleotide until the desired full-length TNA oligonucleotide is assembled.
-
Protocol 2: Cleavage and Deprotection of TNA Oligonucleotides
-
Cleavage from Solid Support and Phosphate Deprotection:
-
Reagent: A mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) (1:1, v/v).
-
Procedure:
-
Transfer the solid support with the synthesized TNA oligonucleotide to a pressure-tight vial.
-
Add the AMA solution to the vial.
-
Incubate at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
-
-
Base Deprotection:
-
Procedure: The AMA treatment in the previous step is generally sufficient to remove the protecting groups (e.g., benzoyl, isobutyryl) from the nucleobases.
-
Note: The exact time and temperature for deprotection may need to be optimized depending on the specific protecting groups used on the TNA phosphoramidites. For particularly sensitive modifications, milder deprotection conditions may be required.[19]
-
-
Work-up:
-
After deprotection, the basic solution is typically removed by evaporation (e.g., using a SpeedVac). The resulting crude TNA oligonucleotide pellet is then ready for purification.
-
Protocol 3: Purification of Long TNA Oligonucleotides by Denaturing PAGE
-
Gel Preparation:
-
Prepare a high-percentage (e.g., 10-20%) polyacrylamide gel containing 7-8 M urea (B33335) in 1x TBE buffer. The percentage of acrylamide (B121943) will depend on the length of the TNA oligonucleotide.
-
-
Sample Preparation:
-
Resuspend the crude TNA oligonucleotide pellet in a formamide-based loading buffer.
-
Denature the sample by heating at 95°C for 5 minutes, followed by snap-cooling on ice.
-
-
Electrophoresis:
-
Load the denatured sample onto the gel.
-
Run the gel at a constant power until the tracking dye has migrated to the desired position.
-
-
Visualization and Excision:
-
Visualize the oligonucleotide bands using UV shadowing. The main, most intense band should correspond to the full-length product.
-
Carefully excise the band corresponding to the full-length TNA oligonucleotide from the gel.
-
-
Elution and Desalting:
-
Crush the excised gel slice and elute the TNA oligonucleotide overnight in an appropriate elution buffer (e.g., 0.5 M ammonium acetate).
-
Separate the eluted oligonucleotide from the gel fragments.
-
Desalt the purified TNA oligonucleotide using a C18 cartridge or by ethanol (B145695) precipitation.
-
-
Final Quantification:
-
Resuspend the purified TNA oligonucleotide in nuclease-free water and determine its concentration by measuring the absorbance at 260 nm.
-
Visualizations
Caption: Workflow for the solid-phase synthesis and processing of long TNA oligonucleotides.
Caption: Troubleshooting decision tree for low yield of long TNA oligonucleotides.
References
- 1. High fidelity TNA synthesis by Therminator polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. researchgate.net [researchgate.net]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. thermofisher.com [thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. labcluster.com [labcluster.com]
- 13. idtdna.com [idtdna.com]
- 14. tandfonline.com [tandfonline.com]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. glenresearch.com [glenresearch.com]
- 20. Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Splitting in HPLC of TNA Oligos
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Threose Nucleic Acid (TNA) oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, specifically peak splitting, encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak splitting in HPLC and why is it a problem for TNA oligo analysis?
In HPLC, a single, pure compound should ideally produce a single, symmetrical Gaussian peak in the chromatogram.[1][2] Peak splitting occurs when this single peak appears as two or more distinct, often conjoined, peaks.[1][3] This phenomenon indicates a problem with the separation process and can lead to inaccurate quantification and difficulty in identifying and characterizing your TNA oligonucleotide and its impurities.[4]
Q2: My TNA oligo peak is splitting. Where do I start my troubleshooting?
A systematic approach is crucial. A good starting point is to determine if the splitting is observed for a single peak or all peaks in the chromatogram.[1][5] If only one peak is splitting, the issue is likely related to the sample chemistry or specific method parameters.[5][6] If all peaks are splitting, it often points to a problem with the HPLC system or the column.[1]
Here is a logical workflow to guide your troubleshooting process:
Method and Mobile Phase Related Issues
Q3: Could my mobile phase be causing the peak splitting?
Yes, the mobile phase composition is critical for the successful separation of oligonucleotides.[7] Ion-pair reversed-phase (IP-RP) chromatography is a common technique for TNA oligo analysis.[8][9] Several factors related to the mobile phase can cause peak splitting:
-
Inappropriate Ion-Pairing Agent: The type and concentration of the ion-pairing agent, typically an alkylamine like triethylamine (B128534) (TEA), significantly affect retention and peak shape.[8][10] Using a combination of ion-pairing agents can sometimes improve resolution.[11]
-
Mobile Phase pH: The pH of the mobile phase can influence the charge of the TNA oligo and its interaction with the stationary phase.[12] A pH close to the pKa of the analyte can lead to peak splitting.[13]
-
Solvent Mismatch: If your TNA oligo is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than your initial mobile phase, it can cause peak distortion and splitting.[4][13] Always try to dissolve your sample in the initial mobile phase conditions.
Table 1: Common Ion-Pairing Reagents for Oligonucleotide Analysis
| Ion-Pairing Agent | Counter Ion | Typical Concentration | Notes |
| Triethylamine (TEA) | Acetate (B1210297) (TEAA) or Hexafluoroisopropanol (HFIP) | 15 mM TEA with 100-400 mM HFIP | HFIP is MS-compatible, while acetate is better for UV detection.[14] |
| Hexylamine (HA) | Acetate (HAA) or Hexafluoroisopropanol (HFIP) | 15 mM HA | Can offer better separation for longer oligos compared to TEA/HFIP.[15] |
| N,N-Dimethylbutylamine | Hexafluoroisopropanol (HFIP) | Varies | Can provide optimal separation for medium-sized oligonucleotides.[16] |
| Dibutylamine | Hexafluoroisopropanol (HFIP) | Varies | Can provide optimal separation for larger oligonucleotides.[16] |
Q4: Can column temperature affect my TNA oligo separation and lead to peak splitting?
Yes, temperature is a critical parameter. High temperatures (often >60°C) are frequently used in oligonucleotide separations to denature any secondary structures (like hairpins or duplexes) that the TNA oligo might form.[17][18] These different conformations can have different retention times, leading to broadened or split peaks.[12] Increasing the column temperature can often resolve this issue.[17]
Table 2: Effect of Temperature on Oligonucleotide Resolution
| Temperature (°C) | Effect on Retention Time | Effect on Resolution |
| 30 | Higher | Lower |
| 60 | Lower | Higher |
| 80 | Significantly Lower | Markedly Higher[18] |
Note: As temperature increases, the viscosity of the mobile phase decreases, which in turn lowers the backpressure.[18]
Column and Hardware Related Issues
Q5: I suspect my column is the problem. What are the common column-related causes of peak splitting?
Column degradation is a frequent cause of poor peak shape.[2] Here are some common issues:
-
Column Void: A void or channel in the column packing material can create different flow paths for the analyte, resulting in split peaks.[1][5] This can be caused by pressure shocks or using the column outside its recommended pH range.
-
Contamination: The column inlet frit or the stationary phase itself can become contaminated or partially blocked.[1][4] This disrupts the sample flow path and leads to peak splitting.[1] If all peaks are splitting, a blocked frit is a likely culprit.[1]
-
Stationary Phase Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures and pH.[2]
Q6: How can I fix a column-related issue?
-
Flushing: For a contaminated column, flushing with a strong solvent may resolve the issue.[4]
-
Backflushing: If you suspect a blocked inlet frit, you can try backflushing the column (reversing the flow direction).
-
Replacement: If a void has formed or the stationary phase is significantly degraded, the column will likely need to be replaced.[1]
Sample Related Issues
Q7: Can the TNA oligo itself be the cause of peak splitting?
Yes, the characteristics of your TNA oligo sample can contribute to peak splitting:
-
Secondary Structures: As mentioned, TNA oligos can form secondary structures. If these structures are stable under your chromatographic conditions, you may see multiple peaks corresponding to different conformations.[12]
-
Co-eluting Impurities: What appears to be a split peak might actually be two different, closely eluting species.[1] Synthesis of oligonucleotides can result in closely related impurities that are difficult to separate.[11] To check for this, try injecting a smaller volume of your sample. If the split peak resolves into two distinct peaks, you are likely dealing with co-eluting compounds.[1]
-
Sample Overload: Injecting too concentrated a sample can overwhelm the stationary phase, leading to peak distortion and splitting.[3][13] Try diluting your sample and re-injecting.
Experimental Protocol: General IP-RP HPLC Method for TNA Oligo Analysis
This is a general starting protocol. Optimization will be required for specific TNA oligonucleotides.
-
Column: Use a column specifically designed for oligonucleotide analysis (e.g., a C18 column with a wide pore size).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50:50 Acetonitrile/Water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 60°C.
-
Gradient:
-
0-2 min: 25% B
-
2-17 min: 25-50% B (linear gradient)
-
17-19 min: 50-95% B (linear gradient)
-
19-21 min: 95% B (hold)
-
21-23 min: 95-25% B (linear gradient)
-
23-30 min: 25% B (re-equilibration)
-
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the TNA oligonucleotide sample in Mobile Phase A.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. m.youtube.com [m.youtube.com]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-works.com [bio-works.com]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gilson.com [gilson.com]
- 10. HPLC Tech Tip: Strategies for Oligonucleotides | Phenomenex [phenomenex.com]
- 11. Combining ion pairing agents for enhanced analysis of oligonucleotide therapeutics by reversed phase-ion pairing ultra performance liquid chromatography (UPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Peak Splitting. Common Reasons For It [hplctips.blogspot.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Comparative Guide to DMTr-TNA-5MeU-amidite and DMTr-LNA-5MeU-amidite for Oligonucleotide Modification
For researchers, scientists, and drug development professionals engaged in the design and synthesis of modified oligonucleotides, the choice of chemical modification is a critical determinant of the final product's performance. Among the myriad of available modifications, Threose Nucleic Acid (TNA) and Locked Nucleic Acid (LNA) are two prominent xeno-nucleic acid analogues that offer unique advantages in terms of stability and binding affinity. This guide provides an objective comparison of DMTr-TNA-5MeU-amidite and DMTr-LNA-5MeU-amidite, supported by available experimental data and detailed methodologies.
Introduction to TNA and LNA Modifications
This compound and DMTr-LNA-5MeU-amidite are phosphoramidite (B1245037) building blocks used in solid-phase oligonucleotide synthesis to introduce 5-methyluridine (B1664183) nucleotides with modified sugar backbones. TNA features a flexible four-carbon threose sugar, which imparts significant nuclease resistance.[1][2][3] LNA, on the other hand, contains a methylene (B1212753) bridge that locks the ribose sugar in an A-form helical conformation, resulting in a substantial increase in thermal stability and high binding affinity to complementary RNA and DNA strands.[4][5][6] Both modifications play a crucial role in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, by enhancing their in vivo stability and target engagement.[4][7]
Performance Comparison: Thermal Stability and Nuclease Resistance
The choice between TNA and LNA modification often hinges on the desired balance between duplex stability and nuclease resistance. While direct comparative data for oligonucleotides modified solely with 5-methyluridine variants of TNA and LNA is limited, general trends observed for these modifications provide valuable insights.
Thermal Stability (Melting Temperature, Tm)
LNA is renowned for its profound effect on the thermal stability of oligonucleotide duplexes. The locked conformation of the sugar moiety pre-organizes the phosphate (B84403) backbone for binding, leading to a significant increase in the melting temperature (Tm) of the duplex. In contrast, the impact of TNA on duplex stability is more nuanced and has been shown to be highly dependent on the sequence context, particularly the purine (B94841) content of the TNA-containing strand.
| Modification | Change in Tm per Modification (°C) | Notes |
| LNA | +2 to +10 | Consistently increases duplex stability with both DNA and RNA complements.[6][8][9] |
| TNA | Variable (e.g., ~ -5) | A single TNA modification can destabilize an RNA duplex.[10] However, duplexes with high purine content in the TNA strand can be more stable than the corresponding DNA:DNA or RNA:DNA duplexes. |
Table 1: General Impact of LNA and TNA on Oligonucleotide Duplex Thermal Stability.
Nuclease Resistance
Both TNA and LNA modifications enhance the resistance of oligonucleotides to degradation by nucleases, a critical property for in vivo applications. TNA, with its unnatural threofuranosyl backbone, has been reported to confer exceptional resistance to enzymatic degradation.[1][2] LNA also significantly improves nuclease stability compared to unmodified DNA and RNA.[4][6][11]
| Modification | Level of Nuclease Resistance | Notes |
| LNA | High | The locked sugar structure provides steric hindrance to nucleases.[4][6][11] |
| TNA | Very High | The unnatural sugar backbone is poorly recognized by many nucleases.[1][2][3] |
Table 2: General Nuclease Resistance Profile of LNA and TNA Modifications.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for assessing the key performance parameters of modified oligonucleotides are provided below.
Protocol 1: Determination of Thermal Stability (Tm)
This protocol describes the determination of the melting temperature (Tm) of oligonucleotide duplexes by thermal denaturation monitored by UV-Vis spectrophotometry.
Materials:
-
Modified oligonucleotides (TNA- and LNA-modified) and their complementary strands.
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Nuclease-free water.
-
UV-Vis spectrophotometer with a temperature controller.
-
Quartz cuvettes.
Procedure:
-
Oligonucleotide Preparation: Resuspend the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Duplex Annealing:
-
In a microcentrifuge tube, combine the modified oligonucleotide and its complementary strand to a final concentration of 1 µM each in the annealing buffer.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature over several hours to ensure proper duplex formation.
-
-
UV-Vis Measurement:
-
Transfer the annealed duplex solution to a quartz cuvette.
-
Place the cuvette in the spectrophotometer's temperature-controlled cell holder.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm against the temperature.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated, which corresponds to the midpoint of the transition in the melting curve. This is often calculated from the peak of the first derivative of the melting curve.
-
Protocol 2: Nuclease Resistance Assay (Serum Stability)
This protocol assesses the stability of modified oligonucleotides in the presence of nucleases found in serum.
Materials:
-
Modified oligonucleotides (TNA- and LNA-modified).
-
Fetal Bovine Serum (FBS) or human serum.
-
Incubator or water bath at 37°C.
-
Proteinase K.
-
Gel loading buffer.
-
Polyacrylamide gel electrophoresis (PAGE) system.
-
Gel staining solution (e.g., SYBR Gold).
-
Gel imaging system.
Procedure:
-
Incubation with Serum:
-
In separate microcentrifuge tubes, incubate a fixed amount of each modified oligonucleotide (e.g., 1 µg) with a high concentration of serum (e.g., 50-90%) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each reaction.
-
-
Nuclease Inactivation:
-
Immediately stop the nuclease activity in the collected aliquots by adding Proteinase K and incubating at a temperature that inactivates the nucleases but not the Proteinase K (e.g., 55°C for 30 minutes), or by using a commercial nuclease inhibitor.
-
-
Sample Preparation for Electrophoresis:
-
Mix the treated samples with a gel loading buffer.
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the desired separation is achieved.
-
-
Visualization and Analysis:
-
Stain the gel with a fluorescent dye that binds to nucleic acids.
-
Visualize the gel using a gel imaging system.
-
Analyze the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation. The half-life of the oligonucleotide can be calculated from this data.
-
Conclusion
Both this compound and DMTr-LNA-5MeU-amidite offer valuable tools for enhancing the properties of synthetic oligonucleotides. The choice between them should be guided by the specific application and the desired outcome.
-
DMTr-LNA-5MeU-amidite is the preferred choice when a significant increase in duplex thermal stability and high binding affinity are paramount. This is particularly beneficial for applications requiring short probes or targeting structured RNA sequences.
-
This compound is an excellent option when exceptional nuclease resistance is the primary goal. While its effect on thermal stability is more variable, its unique backbone provides robust protection against enzymatic degradation, making it suitable for in vivo applications where long-term stability is critical.
It is important for researchers to note the context-dependent nature of TNA's effect on duplex stability and to perform empirical testing to determine the optimal modification strategy for their specific sequence and application. The provided protocols offer a starting point for such comparative evaluations, enabling an informed decision in the design of next-generation oligonucleotide therapeutics and diagnostics.
References
- 1. Expanding the Horizon of the Xeno Nucleic Acid Space: Threose Nucleic Acids with Increased Information Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synoligo.com [synoligo.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Locked vs. unlocked nucleic acids (LNA vs. UNA): contrasting structures work towards common therapeutic goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 8. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
- 9. ias.ac.in [ias.ac.in]
- 10. escholarship.org [escholarship.org]
- 11. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
TNA vs. LNA: A Comparative Guide to Serum Stability
In the rapidly advancing field of oligonucleotide therapeutics, the stability of nucleic acid analogs in biological fluids is a critical determinant of their efficacy. Among the most promising candidates are Threose Nucleic Acid (TNA) and Locked Nucleic Acid (LNA), both of which offer significant advantages over natural DNA and RNA. This guide provides an objective comparison of the serum stability of TNA and LNA, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Executive Summary
Both TNA and LNA exhibit enhanced stability in serum compared to their natural counterparts, a crucial attribute for in vivo applications. LNA-modified oligonucleotides have been extensively studied and demonstrate a substantial increase in serum half-life, often by an order of magnitude or more, by incorporating just a few LNA monomers at the ends of a DNA strand.[1] TNA also shows enhanced nuclease resistance, outperforming other modifications like 2'-O-methyl and 2'-fluoro ribose.[2][3] The choice between TNA and LNA may therefore depend on the specific application, desired level of stability, and other factors such as binding affinity and off-target effects.
Comparative Serum Stability Data
The following table summarizes the quantitative data on the serum stability of TNA and LNA from various studies.
| Modification | Oligonucleotide Type | Serum Type | Half-life (t½) | Fold Increase in Stability (vs. Unmodified) | Reference |
| Unmodified DNA | 18-mer oligodeoxynucleotide | Human Serum | ~1.5 hours | 1x | [1] |
| LNA | 18-mer DNA with 3 LNA at each end | Human Serum | ~15 hours | ~10x | [1] |
| LNA | 18-mer DNA with 4 LNA at each end | Human Serum | ~15 hours | ~10x | [4] |
| LNA | LNA/DNA/LNA gapmer | Human Serum | Significantly more stable than DNA alone | Not specified | [5] |
| TNA | siRNA | Not specified | Enhanced nuclease resistance | More resistant than 2'-O-methyl or 2'-fluoro modifications | [2][3] |
Structural Basis for Enhanced Stability
The increased serum stability of TNA and LNA is a direct result of their unique structural modifications, which protect them from degradation by nucleases present in the bloodstream.
LNA's rigid, 'locked' bicyclic structure, created by a methylene bridge, offers substantial protection against nucleases.[5][6] TNA's altered backbone, featuring a four-carbon threose sugar, also confers significant nuclease resistance.[2][3]
Experimental Protocols
A standardized protocol is essential for accurately assessing and comparing the serum stability of different nucleic acid analogs.
Serum Stability Assay Protocol
This protocol outlines a general method for determining the stability of oligonucleotides in serum.[7]
-
Oligonucleotide Preparation:
-
Resuspend single-stranded oligonucleotides in nuclease-free water to a desired concentration (e.g., 200 µM).
-
For duplexes, combine equal molar amounts of the sense and antisense strands with an annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and allow it to cool slowly to room temperature to facilitate annealing.
-
-
Incubation in Serum:
-
Prepare aliquots of the oligonucleotide (e.g., 50 pmol) in 50% fetal bovine serum (FBS) or human serum in a total volume of 10 µL.[7]
-
Set up tubes for each desired time point (e.g., 0, 10 min, 30 min, 1h, 6h, 12h, 24h).
-
Incubate the samples at 37°C.
-
-
Sample Collection and Analysis:
-
At each time point, stop the reaction by mixing an aliquot of the sample with a loading dye and immediately freezing it at -20°C to halt degradation.
-
After collecting all time points, analyze the samples using polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a nucleic acid stain (e.g., GelRed) and visualize the bands under UV light.
-
The intensity of the intact oligonucleotide band at each time point is quantified to determine the rate of degradation and the half-life.
-
Conclusion
Both TNA and LNA offer significant improvements in serum stability over unmodified DNA and RNA, a critical requirement for their development as therapeutic agents. LNA has been more extensively characterized in terms of its half-life in serum, demonstrating a remarkable increase in stability with minimal modification. TNA also exhibits enhanced nuclease resistance, positioning it as a promising alternative. The choice between these two powerful nucleic acid analogs will depend on the specific therapeutic strategy, balancing the need for stability with other key parameters such as target affinity, specificity, and potential for off-target effects. The provided experimental protocol serves as a robust framework for researchers to conduct their own comparative stability studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Shorter Is Better: The α-(l)-Threofuranosyl Nucleic Acid Modification Improves Stability, Potency, Safety, and Ago2 Binding and Mitigates Off-Target Effects of Small Interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
TNA-DNA Duplexes: A Comparative Guide to Hybridization Properties
For Researchers, Scientists, and Drug Development Professionals
Threose Nucleic Acid (TNA), a synthetic nucleic acid analogue with a simplified four-carbon sugar backbone, is emerging as a promising candidate for various biotechnological and therapeutic applications. Its unique structural properties and resistance to nuclease degradation make it a compelling alternative to natural nucleic acids. This guide provides a comprehensive comparison of the hybridization properties of TNA-DNA duplexes against DNA-DNA and RNA-DNA duplexes, supported by experimental data, to inform research and development in this exciting field.
Structural and Conformational Properties: An A-Form Preference
A key differentiator of TNA-DNA duplexes is their strong inclination to adopt an A-form helical geometry, similar to RNA-RNA duplexes.[1][2][3][4] This is in contrast to the canonical B-form helix characteristic of DNA-DNA duplexes. The rigid threose sugar backbone of TNA is believed to template the overall structure of the heteroduplex, forcing its DNA partner to conform to an A-like structure.[1][3][4] This structural preference is supported by data from Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) studies.[1][2]
Interestingly, the purine (B94841) content within the TNA strand significantly influences the conformation. TNA-DNA duplexes with a high purine content are more likely to adopt a distinct A-form conformation, while those with low purine content may exhibit characteristics closer to a B-form structure.[5][6][7]
Thermal Stability: A Tale of Two Influences
The thermal stability of TNA-DNA duplexes, often quantified by the melting temperature (Tm), is a critical parameter for their application. Unlike a simple trend of superior or inferior stability, the Tm of TNA-DNA duplexes is highly dependent on the sequence context, particularly the purine content of the TNA strand.
Key Findings:
-
Low Purine Content: TNA-DNA duplexes with a low percentage of purine bases in the TNA strand generally exhibit lower thermal stability compared to their DNA-DNA and RNA-DNA counterparts.[5][6][7] The destabilization can lead to a decrease in Tm by as much as 5°C.[5][6][7]
-
High Purine Content: Conversely, TNA-DNA duplexes with a high purine content in the TNA strand demonstrate significantly enhanced thermal stability, often exceeding that of the corresponding DNA-DNA and RNA-DNA duplexes.[5][6][7]
The following table summarizes the melting temperatures (Tm) of various TNA-DNA duplexes with differing purine content, in comparison to DNA-DNA and RNA-DNA duplexes of the same sequence.
| Duplex Type | Sequence (5'-3') | % Purine in TNA/RNA | Tm (°C) | Reference |
| TNA-DNA | TNA: AGAGAGAGDNA: CTCTCTCT | 75% | 36.1 | [2] |
| RNA-DNA | RNA: AGAGAGAGDNA: CTCTCTCT | 75% | ~35 | [2] |
| TNA-DNA | TNA: ACACACACDNA: GTGTGTGT | 25% | 20.3 | [2] |
| RNA-DNA | RNA: ACACACACDNA: GTGTGTGT | 25% | ~28 | [2] |
| TNA-DNA | TNA: GTCGATCGACDNA: CAGCTAGCTG | 50% | 51.0 | [2] |
| DNA-DNA | DNA: GTCGATCGACDNA: CAGCTAGCTG | 50% | ~52 | [1] |
Thermodynamic Properties: A Deeper Look into Stability
Isothermal Titration Calorimetry (ITC) provides a detailed thermodynamic profile of duplex formation, revealing the enthalpic (ΔH°) and entropic (ΔS°) contributions to the free energy of binding (ΔG°).
Studies have shown that despite variations in thermal stability, the overall free energy of TNA-DNA duplex formation is often comparable to that of DNA-DNA and RNA-RNA duplexes, with an average ΔG° of approximately -43 ± 3 kJ/mol.[1][4] However, the underlying enthalpic and entropic contributions can differ, suggesting distinct molecular interactions driving duplex formation.
The table below presents a comparison of thermodynamic parameters for the formation of different duplexes.
| Duplex | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference |
| DNA/DNA | -46 | -268 | -222 | [1] |
| RNA/RNA | -46 | -322 | -276 | [1] |
| DNA/TNA | -40 | -289 | -249 | [1] |
| RNA/TNA | -45 | -305 | -260 | [1] |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize TNA-DNA duplex hybridization. For detailed, step-by-step protocols, it is recommended to consult the supplementary information of the cited research articles.
UV Thermal Denaturation (Melting Temperature Analysis)
This technique is used to determine the melting temperature (Tm) of a nucleic acid duplex.
-
Sample Preparation: Equimolar amounts of the complementary TNA and DNA single strands are mixed in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).
-
Denaturation and Annealing: The solution is heated to a high temperature (e.g., 80°C) to ensure complete denaturation of the strands and then slowly cooled to a low temperature (e.g., 4°C) to facilitate duplex formation.
-
Melting Curve Acquisition: The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased. The increase in absorbance upon duplex melting is recorded.
-
Data Analysis: The Tm is determined as the temperature at which 50% of the duplexes have dissociated. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curve using van't Hoff analysis.[2]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of two molecules, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: One nucleic acid strand (e.g., TNA) is placed in the sample cell of the calorimeter, and the complementary strand (DNA) is loaded into the injection syringe. Both are in the same buffer.
-
Titration: The DNA solution is injected in small aliquots into the TNA solution at a constant temperature.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the association constant (Ka), enthalpy change (ΔH°), and stoichiometry of the interaction. The Gibbs free energy (ΔG°) and entropy change (ΔS°) are then calculated using the equation: ΔG° = -RTln(Ka) = ΔH° - TΔS°.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the helical conformation of nucleic acid duplexes.
-
Sample Preparation: The pre-annealed duplex is prepared in a suitable buffer.
-
Spectral Acquisition: The CD spectrum is recorded over a range of wavelengths (typically 200-320 nm).
-
Data Analysis: The shape and magnitude of the CD spectrum are indicative of the duplex conformation. A-form helices (like RNA-RNA) and B-form helices (like DNA-DNA) have distinct spectral signatures.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of TNA-DNA duplex hybridization properties.
Caption: Workflow for TNA-DNA duplex hybridization analysis.
Logical Relationship: Purine Content and Duplex Properties
The interplay between TNA purine content and the resulting duplex properties can be visualized as follows:
Caption: Influence of TNA purine content on duplex properties.
References
- 1. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Structural Insights into Conformation Differences between DNA/TNA and RNA/TNA Chimeric Duplexes [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Nuclease Resistance of TNA-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is often limited by their susceptibility to degradation by nucleases in biological systems. Chemical modifications are crucial for enhancing their stability and, consequently, their efficacy. Among the various modifications, threose nucleic acid (TNA) has emerged as a promising candidate due to its exceptional resistance to nuclease-mediated degradation. This guide provides an objective comparison of the nuclease resistance of TNA-modified oligonucleotides with other common alternatives, supported by experimental data and detailed methodologies.
Introduction to TNA and Other Oligonucleotide Modifications
Threose nucleic acid (TNA) is an artificial nucleic acid analog where the natural ribose or deoxyribose sugar is replaced by a four-carbon threose sugar. This structural alteration, specifically the 3'-2' phosphodiester linkage compared to the natural 3'-5' linkage, renders TNA-modified oligonucleotides highly resistant to nuclease digestion.[1][2]
Other common modifications to enhance nuclease resistance include:
-
Phosphorothioate (PS): A modification of the phosphodiester backbone where a non-bridging oxygen is replaced by a sulfur atom.
-
2'-O-Methyl (2'-OMe): A modification on the 2' position of the ribose sugar.
-
Locked Nucleic Acid (LNA): A modification where the ribose ring is "locked" in an A-form conformation by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon.
-
Peptide Nucleic Acid (PNA): A DNA mimic with a neutral polyamide backbone instead of a charged sugar-phosphate backbone.[3]
-
Phosphorodiamidate Morpholino Oligomer (PMO or Morpholino): A synthetic oligonucleotide analog with a backbone of morpholine (B109124) rings and phosphorodiamidate linkages.[4]
Comparative Nuclease Resistance: A Data-Driven Overview
The stability of oligonucleotides in a biological environment is often assessed by measuring their half-life in serum or their degradation rate in the presence of specific nucleases. The following table summarizes the available quantitative and qualitative data on the nuclease resistance of TNA and other modified oligonucleotides.
| Modification | Nuclease Resistance Profile | Half-life in Human/Animal Serum | Key Findings & Citations |
| Unmodified DNA/RNA | Highly susceptible to degradation | ~1.5 hours (DNA) / minutes (RNA) | Rapidly degraded by endo- and exonucleases.[5][6][7] |
| Phosphorothioate (PS) | Significantly enhanced resistance | ~10 hours | Provides good protection but can have off-target effects.[7] |
| 2'-O-Methyl (2'-OMe) | Enhanced resistance | ~12 hours | Offers improved stability over unmodified oligonucleotides.[7] |
| Locked Nucleic Acid (LNA) | High resistance | ~15 hours (with 3 LNA caps) | The locked conformation provides significant steric hindrance to nucleases.[7] |
| Threose Nucleic Acid (TNA) | Exceptionally High Resistance | Not explicitly quantified, but significantly higher than PS and 2'-OMe | TNA modification enhanced nuclease resistance more than 2'-O-methyl or 2'-fluoro ribose modifications.[2][8] TNA exhibits much stronger enzymatic resistance toward fetal bovine serum or human serum as compared to traditional antisense oligonucleotides.[1] |
| Peptide Nucleic Acid (PNA) | Extremely High Resistance | Intact after 2 days (guinea pig serum) | The neutral backbone is not recognized by nucleases.[3][9] |
| Morpholino (PMO) | Complete Resistance | No degradation detected in serum or cell lysates | The unique backbone is completely resistant to nuclease degradation.[4][10] |
Experimental Protocols
Accurate assessment of nuclease resistance is critical for the development of oligonucleotide therapeutics. Below are detailed methodologies for commonly employed assays.
Serum Stability Assay
This assay evaluates the stability of oligonucleotides in a complex biological fluid containing a variety of nucleases.
a. Materials:
-
Modified and unmodified oligonucleotides (e.g., 5'-labeled with a fluorescent dye).
-
Fetal Bovine Serum (FBS) or Human Serum.
-
Phosphate-Buffered Saline (PBS).
-
Nuclease-free water.
-
Loading buffer (e.g., formamide-based).
-
Polyacrylamide gel (denaturing, e.g., 15-20%).
-
TBE buffer (Tris/Borate/EDTA).
-
Gel imaging system.
b. Protocol:
-
Prepare a stock solution of the oligonucleotide in nuclease-free water.
-
In a microcentrifuge tube, mix the oligonucleotide with serum (e.g., 90% serum and 10% oligonucleotide solution).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.
-
Immediately stop the degradation by adding a loading buffer containing a denaturant (e.g., formamide) and placing the sample on ice or freezing at -20°C.
-
After collecting all time points, heat the samples at 95°C for 5 minutes to denature the proteins.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until sufficient separation of the full-length oligonucleotide from degraded fragments is achieved.
-
Visualize the gel using a fluorescent imager.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point and determine the half-life.
Exonuclease Digestion Assay (e.g., using Exonuclease III)
This assay assesses the stability of oligonucleotides against a specific 3' to 5' exonuclease.
a. Materials:
-
Modified and unmodified oligonucleotides.
-
Exonuclease III (ExoIII) and corresponding reaction buffer.
-
Nuclease-free water.
-
EDTA solution (to stop the reaction).
-
Loading buffer.
-
Polyacrylamide gel (denaturing).
-
TBE buffer.
-
Gel imaging system.
b. Protocol:
-
Prepare the oligonucleotide substrate in nuclease-free water.
-
In a reaction tube, combine the oligonucleotide, ExoIII reaction buffer, and nuclease-free water.
-
Initiate the reaction by adding Exonuclease III.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
At specific time intervals, remove aliquots and stop the reaction by adding EDTA.
-
Add loading buffer to the stopped reactions.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) as described in the serum stability assay.
-
Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate.
Visualizations
Structural Basis of Nuclease Resistance
The nuclease resistance of modified oligonucleotides stems from alterations to their chemical structure that either prevent recognition by nucleases or inhibit their catalytic activity.
Caption: Structural modifications conferring nuclease resistance.
Experimental Workflow for Nuclease Resistance Assay
The general workflow for assessing the nuclease stability of oligonucleotides is a multi-step process from sample preparation to data analysis.
Caption: General workflow for nuclease resistance assessment.
Conclusion
References
- 1. α-l-Threose Nucleic Acids as Biocompatible Antisense Oligonucleotides for Suppressing Gene Expression in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shorter Is Better: The α-(l)-Threofuranosyl Nucleic Acid Modification Improves Stability, Potency, Safety, and Ago2 Binding and Mitigates Off-Target Effects of Small Interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Stability of peptide nucleic acids in human serum and cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of cell-penetrating peptide-morpholino oligomer conjugates in human serum and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of TNA-Containing Duplexes
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog where the standard ribose sugar is substituted by a four-carbon threose sugar.[1] This structural modification, featuring a 3'-2' phosphodiester linkage instead of the natural 5'-3' linkage, renders TNA completely resistant to nuclease degradation.[1][2] This high biological stability makes TNA a promising candidate for therapeutic and diagnostic applications, including the development of aptamers and antisense oligonucleotides.[1][3] A critical parameter for these applications is the thermal stability of TNA-containing duplexes, which dictates their hybridization behavior under physiological conditions.
This guide provides an objective comparison of the thermal stability of TNA-containing duplexes (TNA:DNA, TNA:RNA, and TNA:TNA) with their natural DNA and RNA counterparts, supported by experimental data.
Key Determinants of TNA Duplex Stability
The thermal stability of TNA-containing duplexes is not straightforward and is influenced by several factors, most notably the sequence composition. For TNA:DNA heteroduplexes, the purine (B94841) content of the TNA strand has been identified as a dominant factor governing stability and conformation.[3][4][5]
-
High Purine Content in TNA: TNA:DNA duplexes with a high proportion of purines (adenine and guanine) in the TNA strand exhibit significantly greater thermal stability, with melting temperatures (Tm) often exceeding those of the corresponding DNA:DNA and RNA:DNA duplexes.[4][6] This increased stability is associated with the duplex adopting an A-form helical geometry, which is characteristic of RNA:RNA duplexes.[3][4]
-
Low Purine Content in TNA: Conversely, when the TNA strand is rich in pyrimidines (cytosine and thymine), the resulting TNA:DNA duplex is destabilized, showing Tm values that can be 5°C lower than their DNA:DNA or RNA:DNA analogs.[4][5][6] These duplexes tend to adopt a conformation that is more similar to the B-form of DNA:DNA duplexes.[3][4]
Homoduplexes of TNA (TNA:TNA) have been shown to possess thermal stability comparable to that of homologous DNA:DNA duplexes.[6] Meanwhile, RNA/TNA duplexes generally exhibit greater thermal stability than DNA/TNA duplexes, a trend that aligns with the inherently higher stability of RNA:RNA duplexes compared to DNA:DNA duplexes.[7][8]
Quantitative Comparison of Melting Temperatures (Tm)
The following tables summarize experimental melting temperature data for various nucleic acid duplexes, highlighting the impact of sequence composition on the stability of TNA-containing hybrids.
Table 1: Influence of TNA Purine Content on 12-mer TNA:DNA Duplex Stability [6]
| TNA Strand Sequence (5'-3') | DNA Strand Sequence (3'-5') | % Purine (TNA) | Duplex Type | Tm (°C) |
| t(GTG CAG CTG CAC) | d(CAC GTC GAC GTG) | 25% | TNA:DNA | 44.6 |
| t(GAC GAC GAC GAC) | d(CTG CTG CTG CTG) | 50% | TNA:DNA | 51.1 |
| t(GAG GAG GAG GAG) | d(CTC CTC CTC CTC) | 75% | TNA:DNA | 68.5 |
Table 2: Comparison of 10-mer Chimeric and Homoduplex Stability [7]
| Duplex Type | Sequence 1 (5'-3') | Sequence 2 (3'-5') | Tm (°C) |
| DNA:DNA | d(GCGTATACGC) | d(CGCATATGCG) | 54.0 |
| DNA:TNA | d(GCGTATACGC) | t(CGCAUAUGCG) | 54.5 |
| RNA:RNA | r(GCGUAUACGC) | r(CGCAUAUGCG) | 65.5 |
| RNA:TNA | r(GCGUAUACGC) | t(CGCAUAUGCG) | 64.0 |
Experimental Protocols
The thermal stability of nucleic acid duplexes is typically determined by measuring the melting temperature (Tm), the temperature at which 50% of the duplex strands are dissociated into single strands.[9] This is commonly achieved through UV-Vis spectrophotometry by monitoring the change in absorbance at 260 nm as a function of temperature.[10]
Protocol: UV-Monitored Thermal Denaturation
-
Sample Preparation:
-
Lyophilized single-stranded oligonucleotides (e.g., TNA and its complementary DNA/RNA) are reconstituted in a melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[11]
-
The concentration of each oligonucleotide is determined by measuring its absorbance at 260 nm.
-
Equimolar amounts of the complementary strands are mixed in a quartz cuvette to achieve the desired final duplex concentration (typically in the micromolar range).
-
-
Annealing:
-
Melting Curve Acquisition:
-
The cuvette is placed in a spectrophotometer equipped with a Peltier temperature controller.[10]
-
The absorbance at 260 nm is monitored as the temperature is increased from a low starting point (e.g., 20°C) to a high endpoint (e.g., 90°C) at a controlled ramp rate (e.g., 1°C/minute).[12][13]
-
Absorbance readings are taken at regular temperature intervals (e.g., every 1°C).[12]
-
-
Data Analysis:
-
The raw absorbance vs. temperature data is plotted to generate a melting curve.
-
The data is typically normalized to create a sigmoidal curve representing the fraction of denatured strands versus temperature.
-
The melting temperature (Tm) is determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.[13][14]
-
Visualizations
Caption: Workflow for determining the melting temperature (Tm) of nucleic acid duplexes.
Caption: Influence of TNA purine content on duplex conformation and thermal stability.
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence. | Semantic Scholar [semanticscholar.org]
- 4. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molecular biology - Why are RNA duplexes more stable to denaturation by heat than DNA duplexes? - Biology Stack Exchange [biology.stackexchange.com]
- 9. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. ocw.mit.edu [ocw.mit.edu]
A Comparative Guide to the Coupling Efficiency of Modified Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
The advent of modified phosphoramidites has been a cornerstone in the advancement of oligonucleotide-based therapeutics and diagnostics. The efficiency with which these modified monomers couple to the growing oligonucleotide chain is a critical determinant of the final product's yield and purity. This guide provides an objective comparison of the coupling performance of various classes of modified phosphoramidites, supported by experimental data and detailed protocols for in-house evaluation.
Understanding the Impact of Modifications on Coupling Efficiency
The standard phosphoramidite (B1245037) coupling reaction is remarkably efficient, often exceeding 99% for canonical DNA and RNA bases.[1] However, the introduction of modifications to the base, sugar, or phosphate (B84403) backbone can introduce steric hindrance or alter the electronic properties of the phosphoramidite, potentially impacting the kinetics and overall efficiency of the coupling step.[] Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially in the synthesis of long oligonucleotides.[3]
Comparative Analysis of Coupling Efficiencies
The following table summarizes the typical coupling efficiencies and required conditions for various classes of modified phosphoramidites. It is important to note that direct, head-to-head comparative studies are not always available in published literature. The data presented here is a collation from various sources, including manufacturer technical notes and research articles. The performance of a specific modified amidite can vary depending on the synthesizer, reagents, and the specific sequence context.
| Class of Modification | Specific Example | Typical Stepwise Coupling Efficiency (%) | Recommended Coupling Time | Key Considerations |
| Backbone Modifications | Phosphorothioate (PS) | >98%[4] | Standard to slightly extended | The sulfurization step, rather than the coupling itself, is the critical modification. Efficient sulfurizing reagents are crucial.[5] |
| Phosphorodithioate (PS2) | 93-96% (with optimized activator)[5] | 3-9 minutes | Requires specialized thiophosphoramidites and activators like DCI for optimal performance.[5] | |
| Sugar Modifications | 2'-O-Methyl (2'-OMe) | >98%[6] | Extended (e.g., 6-15 minutes)[6][7] | Steric hindrance from the 2'-O-methyl group necessitates longer coupling times to achieve high efficiency.[6] |
| 2'-O-Methoxyethyl (2'-MOE) | >98%[4] | Extended | Similar to 2'-OMe, the bulky 2'-modification requires longer coupling times. | |
| Base Modifications | 1-Methyl-Adenosine (m1A) | >99% (with standard activator)[8] | Standard | Couples efficiently under standard conditions.[8] |
| 5-Methyl-Deoxycytidine (5-Me-dC) | ≥99.0%[9] | Standard | Generally couples with high efficiency, comparable to standard bases.[9] | |
| Non-Nucleosidic Modifiers | Amino-Modifiers (e.g., C6, C12) | >95% (typically high) | Standard | Couple with similar efficiency to nucleoside phosphoramidites.[10] Protecting group choice (e.g., MMT vs. TFA) is a key consideration for deprotection and purification.[11] |
| Fluorescent Dyes (e.g., FAM, HEX) | Generally >90% | Standard to slightly extended | Coupling efficiency can be dye-dependent. Post-synthesis conjugation is an alternative but may be less efficient.[12] | |
| Spacers (e.g., C3, C12) | High | Standard | Generally couple efficiently without significant alteration to standard protocols. | |
| Branched Modifiers | Trebler Phosphoramidite | Lower than standard | Extended (10-15 minutes) | Steric hindrance from the branched structure can reduce coupling efficiency and requires longer coupling times.[8] |
Experimental Protocols
To ensure accurate and reproducible evaluation of modified phosphoramidite coupling efficiency, standardized experimental protocols are essential. Below are detailed methodologies for the two most common techniques for assessing coupling performance.
Protocol 1: Trityl Cation Assay for Stepwise Coupling Efficiency Monitoring
Objective: To determine the stepwise coupling efficiency of a phosphoramidite during automated solid-phase oligonucleotide synthesis by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.
Methodology:
-
Synthesizer Setup:
-
Ensure the DNA/RNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.
-
Dissolve the modified phosphoramidite to the manufacturer's recommended concentration in anhydrous acetonitrile.
-
-
Sequence Synthesis:
-
Program the synthesizer to synthesize a test sequence, typically a homopolymer (e.g., T20) or a sequence containing the modified amidite at various positions.
-
Enable the synthesizer's trityl monitor, which is a UV-Vis spectrophotometer integrated into the fluidics path.
-
-
Data Collection:
-
The synthesizer will automatically perform the synthesis cycle for each base addition.
-
During the deblocking step of each cycle, an acidic reagent removes the 5'-DMT protecting group, releasing a brightly colored orange DMT cation.
-
The trityl monitor measures the absorbance of this cation at its λmax (approximately 495 nm).
-
Record the absorbance value for each deblocking step throughout the entire synthesis.
-
-
Data Analysis:
-
The intensity of the color is directly proportional to the number of coupled molecules in the preceding cycle.
-
The stepwise coupling efficiency for a given cycle (n) can be calculated using the following formula: Efficiency (%) = (Absorbance at cycle n / Absorbance at cycle n-1) * 100
-
The average stepwise coupling efficiency is the geometric mean of all the individual coupling steps.
-
Protocol 2: HPLC Analysis of Oligonucleotide Purity
Objective: To determine the purity of the final oligonucleotide product and quantify the amount of full-length product versus failure sequences (e.g., n-1, n-2).
Methodology:
-
Sample Preparation:
-
After synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups according to the phosphoramidite manufacturer's recommendations.
-
Lyophilize the crude oligonucleotide to a dry pellet.
-
Dissolve the pellet in an appropriate buffer (e.g., sterile water or 0.1 M Triethylammonium Acetate) to a known concentration (e.g., 1 mg/mL).
-
-
HPLC System and Column:
-
Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Select an appropriate column based on the oligonucleotide properties. Ion-Pair Reversed-Phase (IP-RP) HPLC is commonly used for its excellent resolving power for oligonucleotides. Anion-Exchange (AEX) HPLC is another powerful alternative.
-
-
Chromatographic Conditions (Example for IP-RP HPLC):
-
Column: Agilent AdvanceBio Oligonucleotide C18, 2.1 x 50 mm, 2.7 µm or equivalent.
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 16.3 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP, 16.3 mM TEA in methanol.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically used to elute oligonucleotides of increasing length. A representative gradient might be 5-50% B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60 °C.
-
Detection: Monitor UV absorbance at 260 nm.
-
-
Data Analysis:
-
Inject a defined volume (e.g., 5 µL) of the oligonucleotide sample.
-
The full-length product will typically be the major, latest-eluting peak. Shorter failure sequences (n-1, n-2, etc.) will elute earlier.
-
Integrate the area of all peaks in the chromatogram.
-
The purity is calculated as the percentage of the area of the full-length product peak relative to the total area of all peaks.
-
Visualizing the Process
To better understand the experimental workflows and the chemical process of oligonucleotide synthesis, the following diagrams are provided.
Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.
References
- 1. idtdna.com [idtdna.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glenresearch.com [glenresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. usp.org [usp.org]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Comparative Guide to the Biological Activity of TNA-Modified siRNAs
In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the chemical modification of small interfering RNAs (siRNAs) is paramount to enhancing their clinical potential. Among the novel chemistries being explored, α-L-threofuranosyl nucleic acid (TNA) has emerged as a promising modification.[1] This guide provides an objective comparison of the biological activity of TNA-modified siRNAs with conventional siRNAs and other modified alternatives, supported by experimental data.
Enhanced Stability and Potency
A critical hurdle for siRNA therapeutics is their susceptibility to degradation by nucleases in biological fluids.[2] Chemical modifications are essential to improve their metabolic stability.[3] TNA modifications have been shown to significantly enhance nuclease resistance, outperforming common modifications like 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F).[3][4]
Single incorporations of TNA at either the 3' or 5' end of an siRNA strand have demonstrated a substantial increase in stability against exonucleases.[5] This enhanced stability is a key factor in improving the in vivo potency and duration of action of siRNAs.[3][4]
Gene Silencing Efficacy
The ultimate measure of an siRNA's biological activity is its ability to silence a target gene. Studies have shown that single TNA nucleotides incorporated into the seed region of siRNA duplexes result in levels of target mRNA knockdown in vitro that are comparable to the parent siRNA.[5] Furthermore, siRNAs containing TNA base pairs within the seed region have also demonstrated similar in vitro knockdown efficacy.[5]
The in vivo gene silencing activity of TNA-modified siRNAs correlates well with in vitro results.[5] Structural modeling suggests that TNA is well-accommodated within the RNA-induced silencing complex (RISC), specifically in the duplex bound to the Argonaute 2 (Ago2) protein, which is a key component of the RNAi machinery.[4][5] With the exception of position 2 of the antisense strand and position 11 of the sense strand, TNA modifications generally do not inhibit the activity of the RNAi machinery.[3][4]
Mitigation of Off-Target Effects
A significant challenge in siRNA therapeutic development is the potential for off-target effects, where the siRNA unintentionally silences genes other than the intended target.[6][7] These effects are often mediated by the seed region of the siRNA guide strand.[6] TNA modifications have been shown to mitigate these off-target effects. For instance, placing a TNA modification at position 7 of the antisense strand of an siRNA has been found to reduce off-target effects, which is likely due to a decrease in the thermodynamic binding affinity relative to a 2'-O-methyl modification at the same position.[3][4]
Data Presentation
The following tables summarize the quantitative data on the performance of TNA-modified siRNAs compared to other alternatives.
Table 1: Nuclease Resistance of TNA-Modified Oligonucleotides Compared to Phosphorothioate (PS) Modification
| Oligonucleotide Sequence (dT)19X | Modification at X | 3'-Exonuclease Half-life (T1/2 in hours) |
| dTsdT | Phosphorothioate (PS) | 4 |
| X | TNA | 42 |
| sdT | Phosphorothioate (PS) | 323 |
Data extracted from a study evaluating the stabilization of a phosphodiester bond by a single TNA or PS modification.[5]
Table 2: In Vitro Gene Silencing of TNA-Modified siRNAs Targeting Transthyretin (TTR)
| siRNA Modification | IC50 (nM) |
| Parent siRNA (unmodified) | ~0.03 |
| TNA at position 5 (antisense) & 17 (sense) | 0.028 |
This data suggests that TNA modifications are well tolerated and can even lead to slightly improved potency.[8]
Table 3: Thermal Stability (Tm) of siRNA Duplexes with TNA Modifications
| Modification | Change in Tm (°C) relative to parent siRNA |
| Single TNA in antisense strand | -6.0 to +3.0 |
| TNA-TNA base pair (T:A) | -9.5 |
| TNA-TNA base pair (C:G) | -11.0 |
| 2'-F modification | +0.5 to +1.7 |
TNA modifications tend to decrease the thermal stability of the siRNA duplex, in contrast to modifications like 2'-F which slightly increase it.[8]
Experimental Protocols
Nuclease Stability Assay
To assess the resistance of TNA-modified siRNAs to nuclease degradation, oligonucleotides are incubated in a solution containing an exonuclease, such as snake venom phosphodiesterase. Samples are taken at various time points and the amount of intact oligonucleotide is quantified, typically by high-performance liquid chromatography (HPLC) or gel electrophoresis. The half-life (T1/2) of the oligonucleotide is then calculated.[5]
In Vitro Gene Silencing Assay
The potency of TNA-modified siRNAs in silencing a target gene is typically evaluated in cell culture. A relevant cell line (e.g., primary hepatocytes for a liver-targeted gene) is treated with varying concentrations of the siRNA.[8] After a set incubation period (e.g., 48 hours), the total RNA is extracted from the cells. The level of the target mRNA is then quantified using quantitative real-time polymerase chain reaction (qRT-PCR) and normalized to a housekeeping gene. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of remaining mRNA against the siRNA concentration.[8][9]
Thermal Melting (Tm) Analysis
The thermal stability of siRNA duplexes is determined by measuring the change in UV absorbance at 260 nm as the temperature is gradually increased. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This analysis is performed using a spectrophotometer equipped with a temperature controller.[8]
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the biological activity of TNA-modified siRNAs.
References
- 1. synoligo.com [synoligo.com]
- 2. Strategies for in vivo delivery of siRNAs: recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Shorter Is Better: The α-(l)-Threofuranosyl Nucleic Acid Modification Improves Stability, Potency, Safety, and Ago2 Binding and Mitigates Off-Target Effects of Small Interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
